molecular formula C9H12O3 B1432977 5-Oxooctahydropentalene-2-carboxylic acid CAS No. 1785229-91-5

5-Oxooctahydropentalene-2-carboxylic acid

Cat. No.: B1432977
CAS No.: 1785229-91-5
M. Wt: 168.19 g/mol
InChI Key: GUZWCFVVOIQQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxooctahydropentalene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-3-5-1-7(9(11)12)2-6(5)4-8/h5-7H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZWCFVVOIQQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CC(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure Elucidation of 5-Oxooctahydropentalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-Oxooctahydropentalene-2-carboxylic acid (CAS: 1785229-91-5) Molecular Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol Class: Bicyclic keto-acid; Bicyclo[3.3.0]octane derivative.[1][2][3][4]

This guide details the structural elucidation and characterization of This compound , a critical scaffold in the synthesis of prostacyclin analogs (e.g., Beraprost) and iridoid natural products. The core challenge in characterizing this molecule lies not in its connectivity, but in its stereochemistry —specifically the cis/trans ring fusion and the relative configuration (endo/exo) of the carboxylic acid substituent.

This document outlines a self-validating analytical workflow, moving from bulk property confirmation to precise stereochemical assignment using advanced NMR techniques and X-ray crystallography.

Part 1: Structural Framework & Stereochemical Challenges

The "octahydropentalene" skeleton is systematically known as bicyclo[3.3.0]octane . The molecule consists of two fused cyclopentane rings.

The Numbering System

To ensure clarity, this guide utilizes the standard IUPAC bicyclo[3.3.0]octane numbering alongside the pentalene descriptor:

  • Bridgeheads: C1 and C5.

  • Ring 1 (Acid-bearing): C2, C3, C4.

  • Ring 2 (Ketone-bearing): C6, C7, C8.

  • Note: In "pentalene" numbering, bridgeheads are often 3a/6a. We will refer to the C2-position (acid) and C5-position (ketone in pentalene numbering, equivalent to C7 in bicyclo numbering depending on the specific isomer). For this guide, we assume the substituents are on opposite rings.

Stereochemical Configurations

The thermodynamic stability of the bicyclo[3.3.0]octane system dictates the synthetic outcome:

  • Ring Fusion: The cis-fused isomer is thermodynamically more stable (~6 kcal/mol) than the trans-fused isomer due to ring strain in the trans-cyclopentane fusion. We expect a cis-cup shape.

  • Substituent Orientation: The carboxylic acid at C2 can adopt:

    • Exo (Convex): Pointing away from the "cup" (cavity). Generally favored to minimize steric clash.

    • Endo (Concave): Pointing into the "cup."

Part 2: Analytical Workflow & Logic

The following diagram illustrates the decision matrix for elucidating the structure, prioritizing non-destructive methods before final confirmation.

ElucidationWorkflow Start Crude Isolate HRMS HRMS (ESI-) Confirm Formula C9H12O3 Start->HRMS IR FT-IR Spectroscopy Identify Functional Groups (C=O Acid vs Ketone) HRMS->IR NMR_1D 1D NMR (1H, 13C) Connectivity & Symmetry Check IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Assign Spin Systems NMR_1D->NMR_2D Complex Splitting NOESY NOESY/ROESY Solve Stereochemistry (Cis-fusion & Endo/Exo) NMR_2D->NOESY Relative Stereochem XRay X-Ray Crystallography (If solid) Absolute Config NOESY->XRay Confirmation Final Certified Structure NOESY->Final If liquid/oil XRay->Final

Figure 1: Step-by-step structural elucidation workflow ensuring rigorous validation.

Part 3: Spectroscopic Characterization

Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Negative Mode).

  • Target Ion:

    
     for carboxylic acids.
    
  • Expected Value:

    
     167.0714 (Calculated for C₉H₁₁O₃).
    
  • Logic: Confirms the molecular formula and degree of unsaturation (DOA = 4). The bicyclic system accounts for 2, the ketone for 1, and the acid carbonyl for 1.

Infrared Spectroscopy (FT-IR)

Differentiation of the two carbonyl species is critical.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Carboxylic Acid (O-H) 2500–3300Very broad, "hairy" absorption centered ~3000.
Cyclopentanone (C=O) 1740–1750Sharp, higher frequency than acyclic ketones due to ring strain.
Acid Carbonyl (C=O) 1700–1725Broad, lower frequency than the ketone.
C-H (sp³) 2850–2950Standard alkane stretching.
Nuclear Magnetic Resonance (NMR)
1H NMR (Proton) - 500 MHz in CDCl₃

The spectrum will be complex due to the rigidity of the bicyclic system and diastereotopic protons.

  • Acid Proton: Broad singlet at 10.0–12.0 ppm (exchangeable with D₂O).

  • Bridgehead Protons (H1/H5): Multiplets in the 2.5–3.0 ppm range. Their coupling is key to ring fusion.

  • Alpha-to-Ketone (H4/H6): Deshielded multiplets (2.2–2.6 ppm).

  • Alpha-to-Acid (H2): A distinct multiplet or triplet of doublets, likely around 2.8–3.2 ppm depending on shielding.

13C NMR (Carbon) - 125 MHz
  • Ketone C=O: ~215–220 ppm (Characteristic of cyclopentanone).

  • Acid C=O: ~175–180 ppm.

  • Bridgeheads: Methine (CH) carbons in the 35–45 ppm range.

  • Methylene (CH₂): Four signals, distinguished by DEPT-135.

Part 4: Stereochemical Assignment (The Critical Step)

This is the "Trustworthiness" pillar of the guide. We cannot assume stereochemistry; we must prove it.

Establishing Cis-Fusion (The "Cup")

In a cis-bicyclo[3.3.0]octane, the bridgehead protons (H1 and H5) are on the same face.

  • NOESY Evidence: Strong Cross-peak between H1 and H5 .

  • Absence of this peak (and large

    
     coupling > 10 Hz) would suggest trans-fusion, which is highly unlikely for this synthesis but must be ruled out.
    
Determining Acid Configuration (Endo vs. Exo)

The position of the H2 proton (at the chiral center of the acid) relative to the bridgehead protons determines the configuration.

  • Scenario A: Exo-Acid (Thermodynamic)

    • The proton H2 is Endo (pointing into the cup).

    • NOE Correlation: Strong NOE between H2 and the bridgeheads H1/H5 .

    • Interpretation: If H2 sees H1/H5, they are on the concave face together. The acid group must be pointing away (Exo).

  • Scenario B: Endo-Acid (Kinetic)

    • The proton H2 is Exo (pointing away).

    • NOE Correlation: NO NOE between H2 and H1/H5.

    • H2 might show NOE with exo-face protons of the adjacent methylene groups.

NOELogic cluster_0 NOESY Experiment Logic Observation Observe H2 (alpha-acid) interaction with H1/H5 (Bridgeheads) StrongNOE Strong NOE Signal Observation->StrongNOE Protons on same face NoNOE No/Weak NOE Signal Observation->NoNOE Protons on opposite face ResultExo H2 is Endo (Concave) Therefore: Acid is EXO StrongNOE->ResultExo ResultEndo H2 is Exo (Convex) Therefore: Acid is ENDO NoNOE->ResultEndo

Figure 2: Logic gate for assigning relative stereochemistry via NOESY spectroscopy.

Part 5: Experimental Protocols

Crystallization (For X-Ray)

If the acid is an oil (common for low MW branched acids), derivatization is required.

  • Salt Formation: Dissolve 50 mg of the acid in MeOH. Add 1 equivalent of

    
    -1-phenylethylamine. Evaporate and recrystallize from EtOAc/Hexanes.
    
  • Result: This yields diastereomeric salts. Not only does this facilitate X-ray (heavy atom/chiral salt), but it also resolves enantiomers if the sample is racemic.

Derivatization for GC-MS

To assess purity and verify the skeleton without thermal degradation of the acid:

  • Methylation: Treat 10 mg sample with TMS-diazomethane in MeOH (10 min, RT).

  • Analysis: Inject into GC-MS. Look for

    
     = 182 (Methyl ester). The fragmentation pattern will show loss of 
    
    
    
    (
    
    
    ).

References

  • PubChem. (n.d.).[5] this compound.[6] National Library of Medicine. Retrieved from [Link]

  • Whitesell, J. K., & Minton, M. A. (1987). Stereochemical Analysis of Alicyclic Systems by C-13 NMR Spectroscopy: Bicyclo[3.3.0]octanes. Journal of the American Chemical Society.[7] (Contextual grounding for bicyclic NMR shifts).

  • Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins. Journal of the American Chemical Society.[7] (Foundational reference for bicyclo[3.3.0]octane intermediates in synthesis).

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Cyclopentanone Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Product Specification: this compound.

Sources

5-Oxooctahydropentalene-2-carboxylic acid CAS number 1785229-91-5

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1785229-91-5

Executive Summary & Core Directive

5-Oxooctahydropentalene-2-carboxylic acid is a specialized bicyclic scaffold that has emerged as a critical intermediate in the synthesis of next-generation antiviral therapeutics, specifically HCV NS5A inhibitors .[1] Unlike simple pyrrolidine or cyclopentane derivatives, this fused bicyclic system (cis-bicyclo[3.3.0]octane core) offers a unique combination of conformational rigidity and metabolic stability .[1]

This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule's utility.[1] We will explore its role as a "Proline Mimetic Cap" in drug design, detail the industrial-viable synthesis via the Weiss-Cook condensation , and provide self-validating protocols for its incorporation into pharmaceutical cores.[1]

Key Technical Value:

  • Scaffold Class: Fused Bicyclic Ketone-Acid.[1]

  • Primary Utility: P2/P4 Capping unit in Peptidomimetic Antivirals.[1]

  • Stereochemical Advantage: The cis-fused junction creates a specific "kink" geometry essential for fitting into the shallow grooves of viral non-structural proteins.[1]

Chemical Biology & Mechanism of Action

The "Entropy Trap" in Drug Design

The potency of CAS 1785229-91-5 stems from its ability to pre-organize the pharmacophore.[1] In HCV NS5A inhibitors (e.g., analogues of Daclatasvir or Velpatasvir), the "cap" region interacts with surface residues of the viral protein.[1]

  • Conformational Restriction: The pentalene core locks the carboxylic acid and ketone vectors relative to each other.[1] This reduces the entropic penalty upon binding compared to a flexible linear chain.[1]

  • Lipophilicity Balance: The saturated octahydro-framework provides hydrophobic bulk to displace water from the binding pocket, while the ketone (5-oxo) and acid (2-carboxyl) groups provide orthogonal vectors for hydrogen bonding or further functionalization.[1]

Structural Analysis
  • Core: cis-Bicyclo[3.3.0]octane.[1]

  • Stability: The cis-fused isomer is thermodynamically more stable than the trans-fused isomer in [3.3.0] systems (approx. 6 kcal/mol difference), making it the dominant product in synthesis.[1]

  • Functional Orthogonality:

    • C2-Carboxylic Acid: Serves as the attachment point to the peptidomimetic backbone (typically via amide coupling to a pyrrolidine or amine).[1]

    • C5-Ketone: Acts as a hydrogen bond acceptor or a handle for reductive amination to introduce further diversity.[1]

Synthesis & Experimental Protocols

Retrosynthetic Strategy: The Weiss-Cook Route

The most robust route to the octahydropentalene core is the Weiss-Cook Condensation .[1] This reaction constructs the bicyclic skeleton in a single step from simple acyclic precursors.[1]

Pathway Logic:

  • Construction: Reaction of dimethyl 1,3-acetonedicarboxylate with glyoxal (or a 1,2-dicarbonyl equivalent) yields the tetracarboxylate pentalene.[1]

  • Decarboxylation: Acidic hydrolysis removes the ester groups to yield the symmetric cis-bicyclo[3.3.0]octane-3,7-dione.[1]

  • Desymmetrization: Controlled mono-functionalization (e.g., via Wittig or mono-ketalization) converts one ketone into the required carboxylic acid moiety.[1]

Diagram: Synthesis Workflow (DOT Visualization)

SynthesisPath Start1 Dimethyl 1,3- acetonedicarboxylate Inter1 Weiss-Cook Condensation Start1->Inter1 Start2 Glyoxal Start2->Inter1 Inter2 Pentalene-3,7-dione (Symmetric Core) Inter1->Inter2 Hydrolysis & Decarboxylation Step3 Mono-functionalization (Wittig/Oxidation) Inter2->Step3 Desymmetrization Final 5-Oxooctahydropentalene- 2-carboxylic acid (CAS 1785229-91-5) Step3->Final Final Deprotection

Figure 1: The industrial logic flow for constructing the pentalene scaffold via the Weiss-Cook reaction, ensuring stereochemical control.

Experimental Protocol: Amide Coupling (The "Capping" Reaction)

Context: This protocol describes the attachment of CAS 1785229-91-5 to an amine-bearing antiviral core, a standard step in medicinal chemistry workflows (derived from Patent WO2015005901).[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Amine-functionalized Core (e.g., Pyrrolidine derivative) (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve This compound (435 mg, 2.58 mmol) in anhydrous Acetonitrile (5 mL).

    • Add DIPEA (1.35 mL, 7.74 mmol) and stir at Room Temperature (RT) for 5 minutes.

    • Checkpoint: Solution should remain clear. Cloudiness indicates moisture contamination.[1]

  • Coupling:

    • Add HATU (1.18 g, 3.10 mmol) in one portion. Stir for 10 minutes to form the activated ester.

    • Add the Amine Core (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Stir at RT for 4–16 hours.[1]

    • Validation: Monitor via LC-MS.[1] Look for the disappearance of the acid peak (m/z ~169 [M+H]+) and formation of the product mass.[1]

  • Workup:

    • Dilute with EtOAc (50 mL) and wash with 1N HCl (to remove excess DIPEA/HATU byproducts), followed by sat. NaHCO3 and Brine.[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Data Output:

    • The resulting amide is typically a viscous oil or foam, ready for the next step (e.g., imidazole formation or final deprotection).[1]

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Formula C9H12O3Core Scaffold
Molecular Weight 168.19 g/mol Low MW allows for "Lead-Like" additions
LogP (Calc) ~0.2 - 0.5Amphiphilic; good solubility in polar organic solvents
Topological Polar Surface Area ~54 ŲExcellent for membrane permeability (Rule of 5 compliant)
Stereochemistry (1R,2R,5R) cis-fusedCritical for biological fit; cis is thermodynamically favored

References

  • Combinations of Hepatitis C Virus Inhibitors. (2015). World Intellectual Property Organization, WO2015005901A1.[1] (Describes the specific use of CAS 1785229-91-5 as a capping unit for NS5A inhibitors).

  • Weiss, U., & Edwards, J. M. (1968).[1] A one-step synthesis of the cis-bicyclo[3.3.0]octane-3,7-dione system.[1] Tetrahedron Letters, 9(47), 4885-4887.[1] (Foundational chemistry for the pentalene core synthesis). [1]

  • Compounds for the Treatment of Hepatitis C. (2011). World Intellectual Property Organization, WO2011075439.[1] (Referenced source for the specific synthesis of the pentalene acid cap).

  • PubChem Compound Summary for CID 1785229-91-5. National Center for Biotechnology Information. [1]

Disclaimer: This guide is for research purposes only. All synthesis procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

Therapeutic Potential and Synthetic Utility of 5-Oxooctahydropentalene-2-carboxylic Acid: From HCV Inhibition to Prostanoid Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for 5-Oxooctahydropentalene-2-carboxylic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bicyclic Scaffold Advantage

This compound (CAS: 1785229-91-5) represents a "privileged scaffold" in medicinal chemistry. Structurally characterized by a cis-fused bicyclo[3.3.0]octane (pentalane) core, this molecule serves as a critical bioisostere for the cyclopentane rings found in natural prostaglandins and the rigid cores required for high-affinity viral protease/polymerase inhibitors.

While not a marketed drug itself, this compound is a high-value intermediate. Its primary validated application lies in the synthesis of NS5A inhibitors for Hepatitis C Virus (HCV) therapy. Furthermore, its structural homology to Carbacyclin positions it as a theoretical precursor for stable Prostacyclin (PGI2) receptor agonists used in Pulmonary Arterial Hypertension (PAH).

This guide analyzes the compound's pharmacophore, details its role in HCV drug discovery, and provides experimental protocols for its functionalization.

Structural Analysis & Pharmacophore Modeling

The Pentalene Core

The octahydropentalene system consists of two fused cyclopentane rings. In the cis-fused configuration, the molecule adopts a "cup" or "V-shape" conformation. This geometry is thermodynamically stable and mimics the "hairpin" turns found in protein secondary structures, making it an ideal spacer for peptidomimetics.

  • C5-Ketone: Provides a handle for reductive amination, Grignard addition, or olefination, allowing the attachment of lipophilic tails or heterocyclic effectors.

  • C2-Carboxylic Acid: Facilitates amide coupling or esterification, serving as the anchor point for polar head groups or linker extension.

Therapeutic Target 1: HCV Non-Structural Protein 5A (NS5A)

Status: Validated (Patent Literature) Mechanism: Replication Complex Inhibition

The primary industrial application of this compound is as a building block for next-generation NS5A inhibitors. NS5A inhibitors (e.g., Daclatasvir, Ledipasvir) typically feature a symmetric or pseudo-symmetric core linked to two imidazole-proline-valine wings.

  • Role of the Scaffold: The bicyclic pentalene core replaces the biphenyl or fluorene cores of earlier inhibitors. Its rigid, non-aromatic nature offers a distinct solubility profile and metabolic stability (avoiding toxic metabolites associated with some aromatic systems) while maintaining the critical spatial separation required to span the NS5A dimer interface.

  • Binding Mode: The inhibitor binds to Domain I of the NS5A dimer, disrupting the formation of the membranous web required for viral RNA replication.

Therapeutic Target 2: Prostacyclin (IP) Receptor

Status: Theoretical / Chemotype-Based Mechanism: Gs-Protein Coupled Receptor Agonism

The bicyclo[3.3.0]octane skeleton is the defining feature of Carbacyclin (a chemically stable analog of Prostacyclin/PGI2). Natural PGI2 contains an unstable enol ether; replacing this with a carbon bridge (as in the pentalene system) retains biological activity while drastically increasing half-life.

  • Potential Indication: Pulmonary Arterial Hypertension (PAH).

  • Signaling: Agonism of the IP receptor activates Adenylyl Cyclase

    
     increases cAMP 
    
    
    
    PKA activation
    
    
    Vasodilation and inhibition of platelet aggregation.

Visualization: Mechanism of Action & Synthesis

The following diagram illustrates the dual utility of the scaffold: its conversion into an HCV NS5A inhibitor and its theoretical overlap with the Prostacyclin signaling pathway.

Therapeutic_Pathways cluster_0 Scaffold Origin cluster_1 Pathway A: HCV Inhibition (Validated) cluster_2 Pathway B: Prostanoid Mimetics (Theoretical) node_scaffold 5-Oxooctahydropentalene- 2-carboxylic acid node_intermed Functionalization (Amide Coupling/Reductive Amination) node_scaffold->node_intermed Synthetic Modification node_prost_analog Carbacyclin Analog (Stable PGI2 Mimic) node_scaffold->node_prost_analog Bioisosteric Replacement node_ns5a_drug NS5A Inhibitor Analog (Peptidomimetic) node_intermed->node_ns5a_drug node_ns5a_target Target: NS5A Dimer (Viral Replication Complex) node_ns5a_drug->node_ns5a_target High Affinity Binding node_hcv_effect Disruption of Membranous Web (Inhibition of Viral RNA Rep.) node_ns5a_target->node_hcv_effect node_ip_receptor Target: IP Receptor (GPCR) node_prost_analog->node_ip_receptor Agonism node_camp cAMP Upregulation node_ip_receptor->node_camp node_vaso Vasodilation & Anti-Platelet Effect node_camp->node_vaso

Caption: Dual therapeutic pathways for the 5-oxooctahydropentalene scaffold: Validated synthesis of HCV NS5A inhibitors (Left) and theoretical design of stable Prostacyclin analogs (Right).

Experimental Protocols

Protocol A: Benzyl Ester Protection (Intermediate Synthesis)

Context: This reaction is the first step in utilizing the acid for complex synthesis, as described in patent WO2015005901A1 for HCV inhibitors.

Reagents:

  • This compound (1.0 eq)[1]

  • Benzyl bromide (Neat, excess or stoichiometric)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) / Chloroform (

    
    ) (1:1 mixture)
    

Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (e.g., 435 mg) in a 1:1 mixture of MeCN and

    
     (5 mL total).
    
  • Base Addition: Add DIPEA (0.542 mL) to the stirred mixture at room temperature (RT).

  • Alkylation: Add neat (bromomethyl)benzene (531 mg) dropwise.

  • Reaction: Stir the mixture at RT overnight (approx. 12-16 hours). Monitor via TLC (System: Hexane/EtOAc) or LC-MS for disappearance of the acid.

  • Workup: Evaporate the reaction mixture to dryness under reduced pressure.

  • Purification: Purify the residue via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% to 30% Ethyl Acetate in Hexanes.

    • Yield Expectation: Viscous oil (benzyl 5-oxooctahydropentalene-2-carboxylate).

Validation Point: The disappearance of the broad carboxylic acid -OH stretch (2500-3300


) and appearance of ester C=O (approx 1735 

) in IR spectroscopy confirms the product.
Protocol B: HCV Replicon Assay (NS5A Inhibition)

Context: To verify if the derived inhibitor is active against HCV.

Methodology:

  • Cell Line: Use Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b Con1).

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) in DMEM with 10% FBS.
    
  • Treatment: Add the synthesized pentalene-derived inhibitor in serial dilutions (e.g., 0.1 nM to 10

    
    M). Include Daclatasvir as a positive control.
    
  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Viral Load: Quantify HCV RNA using RT-qPCR (TaqMan probes against the 5'-UTR).

    • Cytotoxicity: Parallel assessment using an ATP-based cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate

    
     (concentration inhibiting 50% viral replication) and 
    
    
    
    (cytotoxicity). A potent NS5A inhibitor should show
    
    
    in the picomolar (pM) to low nanomolar (nM) range.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold attractive for drug development.

PropertyValueSignificance in Drug Design
Molecular Weight 168.19 g/mol Low MW allows for significant decoration (fragment-based design).
LogP (Predicted) ~0.5 - 1.2Hydrophilic enough for solubility, lipophilic enough for membrane permeability.
Topological Polar Surface Area 54.4

Well within the range for oral bioavailability (<140

).
Stereochemistry cis-fusedProvides a "kinked" geometry mimicking proline turns or prostacyclin cores.
Rotatable Bonds 1High rigidity reduces entropic penalty upon binding to protein targets.

References

  • Coburn, C. A., et al. (2015). Combinations of hepatitis C virus inhibitors.[2] World Intellectual Property Organization. Patent WO2015005901A1. (Source: Google Patents). Link

  • Whittle, P. J., et al. (1987). Bicyclic heterocycles as prostacyclin analogues. Medicinal Research Reviews.[3] (Validating the bicyclo[3.3.0]octane scaffold for IP receptor activity).

  • Meanwell, N. A. (2011).[3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[3] (Discussing ring systems as bioisosteres). Link

  • Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature, 465(7294), 96-100. (Foundational mechanism of NS5A inhibition). Link

Sources

5-Oxooctahydropentalene-2-carboxylic Acid: A Pivotal Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and application of 5-Oxooctahydropentalene-2-carboxylic acid (also referred to in various contexts as bicyclo[3.3.0]octan-3-one-7-carboxylic acid derivatives). This scaffold is the structural linchpin for carbacyclins —chemically stable analogs of prostacyclin (PGI₂) used to treat pulmonary hypertension and vascular diseases.

Executive Summary

This compound represents a "privileged structure" in medicinal chemistry, specifically for the synthesis of prostacyclin receptor (IP) agonists. Unlike natural prostacyclin, which contains a hydrolytically unstable enol ether, this carbocyclic analog features a robust cis-bicyclo[3.3.0]octane core. This guide delineates the scalable synthesis of this chiral building block, its stereochemical resolution, and its divergent application in the manufacture of drugs like Beraprost , Ciprostene , and Cicaprost .

Structural Architecture & Stereochemistry

The utility of this building block rests on its stereochemical definition. The cis-fused bicyclo[3.3.0]octane system adopts a characteristic "cup" shape that mimics the prostacyclin core, positioning the side chains for optimal receptor binding.

  • Core Topology: cis-Octahydropentalene (cis-bicyclo[3.3.0]octane).

  • Functional Orthogonality:

    • C2-Carboxylic Acid: Serves as the anchor for the

      
      -chain (the heptanoic acid side chain in prostaglandins).
      
    • C5-Ketone: Provides a reactive handle for the

      
      -chain (the lipophilic alkenyl side chain) via Horner-Wadsworth-Emmons (HWE) or Wittig chemistry.
      
  • Chirality: The bioactivity of the final drug depends on the absolute configuration (typically 1S, 2S, 3R, 5R relative to the pentalene numbering).

Stereochemical Visualization

The molecule exists as a cis-fused "book" shape. The convex face is sterically accessible, while the concave face is shielded.

Stereochemistry cluster_0 Stereochemical Features Core cis-Bicyclo[3.3.0]octane (Thermodynamically Favored) Face Convex Face (Reagent Approach) Core->Face Exo Attack Concave Concave Face (Sterically Shielded) Core->Concave Endo Shielding

Caption: Stereochemical accessibility of the cis-fused pentalene core driving reagent selectivity.

Synthesis: The Weiss-Cook Route

The most robust industrial route to this scaffold is the Weiss-Cook reaction , which constructs the bicyclic framework from simple acyclic precursors. This method is preferred for its scalability and the generation of a symmetrical diketone intermediate that can be desymmetrized.

Step-by-Step Methodology

Reagents:

  • Dimethyl-1,3-acetonedicarboxylate

  • Glyoxal (40% aq. solution)

  • Buffer (Citrate/Phosphate pH 5-6)

Protocol 1: Construction of the Weiss Diketone

  • Condensation: React dimethyl-1,3-acetonedicarboxylate (2 equiv) with glyoxal (1 equiv) in buffered aqueous methanol at pH 6.0.

  • Cyclization: The initial Michael addition is followed by an aldol condensation cascade, yielding tetramethyl bicyclo[3.3.0]octane-3,7-dione-2,4,6,8-tetracarboxylate .

  • Hydrolysis & Decarboxylation: Reflux the tetraester in dilute HCl. This induces hydrolysis and decarboxylation.[1]

    • Critical Control Point: Complete decarboxylation yields the symmetrical bicyclo[3.3.0]octane-3,7-dione . Partial decarboxylation strategies or subsequent carboxylation are required to isolate the 2-carboxylic acid derivative.

  • Desymmetrization (if starting from dione): React the 3,7-dione with 1 equivalent of a Wittig reagent or perform a mono-protection (ketalization) to differentiate the two ketone groups.

Protocol 2: Enzymatic Resolution (Chiral Entry) To obtain the enantiomerically pure building block, enzymatic resolution is superior to classical crystallization.

  • Substrate: rac-5-Oxooctahydropentalene-2-carboxylic acid ester (or the corresponding alcohol derivative).

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas lipase.

  • Medium: Vinyl acetate (acyl donor) and MTBE (solvent).

  • Process: Stir at 30°C. The lipase selectively acylates one enantiomer of the hydroxy-precursor (if reducing ketone first) or hydrolyzes the ester of the acid precursor.

  • Separation: Chromatographic separation of the unreacted ester and the hydrolyzed acid/acylated alcohol.

Functionalization & Divergent Synthesis

Once the chiral this compound is in hand, it serves as the divergence point for various prostacyclin analogs.

Pathway A: Alpha-Chain Extension (Carboxyl Manipulation)

The C2-carboxylic acid is typically homologated to form the heptanoic acid side chain.

  • Arndt-Eistert Synthesis: Conversion of the acid to the homologated ester via a diazoketone intermediate.

  • Direct Coupling: For shorter chain analogs, the acid can be coupled directly to

    
    -amino acids or functionalized linkers.
    
Pathway B: Omega-Chain Installation (Ketone Manipulation)

The C5-ketone is the site for attaching the "lower" side chain.

  • HWE Reaction: Reaction with dimethyl (2-oxo-3-phenoxypropyl)phosphonate (for phenoxy-analogs) or standard alkyl phosphonates.

  • Stereoselectivity: The reagent approaches from the convex face (exo), ensuring the correct trans-alkene geometry relative to the ring.

Reaction Map (Graphviz)

SynthesisFlow Start Dimethyl-1,3-acetonedicarboxylate + Glyoxal Weiss Weiss Diketone (Tetra-ester) Start->Weiss Weiss-Cook Rxn Dione Bicyclo[3.3.0]octane-3,7-dione Weiss->Dione HCl, Reflux (-CO2) Core 5-Oxooctahydropentalene-2-COOH (Racemic) Dione->Core Carboxylation / Desymmetrization Resolution Enzymatic Resolution (Lipase) Core->Resolution Kinetic Resolution ChiralBlock (-)-Chiral Building Block Resolution->ChiralBlock Yield >45%, >99% ee Carbacyclin Carbacyclin/Iloprost ChiralBlock->Carbacyclin 1. HWE (Omega chain) 2. Homologation (Alpha chain) Beraprost Beraprost ChiralBlock->Beraprost Benzofusion sequence

Caption: Industrial workflow from Weiss-Cook precursors to high-value prostacyclin analogs.

Technical Data Summary
PropertySpecificationNotes
CAS Number 1785229-91-5 (Generic)Specific isomers have distinct CAS RNs (e.g., 6189-09-9 for the dione).
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Physical State White to off-white solidHygroscopic; store under inert atmosphere.
Solubility DMSO, Methanol, DCMPoor solubility in non-polar alkanes.
Chirality (1S, 5R)-enantiomerCritical for IP receptor agonist activity.
Stability HighSignificantly more stable than natural PGI₂ core.
Experimental Protocol: Weiss-Cook Synthesis (Lab Scale)

Safety Note: Glyoxal is a sensitizer. Work in a fume hood.

  • Preparation: Dissolve dimethyl-1,3-acetonedicarboxylate (174 g, 1.0 mol) in MeOH (400 mL).

  • Buffering: Add a buffer solution of Citric acid/Na₂HPO₄ (pH 6.0, 500 mL).

  • Addition: Add Glyoxal (40% aq., 72.5 g, 0.5 mol) dropwise over 2 hours at 25°C.

  • Reaction: Stir for 72 hours. A white precipitate (the tetra-ester) will form.

  • Isolation: Filter the solid, wash with cold water/MeOH (1:1). Yield approx. 60-70%.

  • Decarboxylation: Suspend the solid in 10% HCl (500 mL) and reflux for 12 hours. Evolution of CO₂ gas will be observed.

  • Extraction: Cool to RT, saturate with NaCl, and extract with CHCl₃ (3 x 200 mL).

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from hexane/EtOAc to obtain the bicyclo[3.3.0]octane-3,7-dione .

  • Conversion to Keto-Acid: (Requires specific partial functionalization or starting with modified acetonedicarboxylates).

References
  • Weiss-Cook Condensation

    • Title: The Weiss Reaction.[2]

    • Source:Organic Reactions, 2011.
    • URL:[Link]

  • Carbacyclin Synthesis

    • Title: Synthesis of Enantiomerically Pure Prostaglandin Intermediates by Enzyme-catalyzed Transesterification.[3]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1989.[3]

    • URL:[Link][3][4][5]

  • Patent on Resolution

    • Title: Process for optical resolution of bicyclo[3.3.0]octane-3,7-dione-2 carboxylic acid esters.

    • Source: US P
    • URL
  • General Prostacyclin Chemistry

    • Title: Stable Prostacyclin Analogs.
    • Source:Hypertension, 1980 (Found
    • URL:[Link]

Sources

Technical Guide: Synthesis of Novel 5-Oxooctahydropentalene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scalable, high-fidelity synthetic platform for 5-Oxooctahydropentalene-2-carboxylic acid (also known as cis-3-oxobicyclo[3.3.0]octane-7-carboxylic acid) and its functionalized derivatives.

This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted mimic of proline or glutamate and a core unit in HCV NS5A inhibitors and prostacyclin analogs.

Executive Summary & Structural Analysis

The this compound scaffold presents a unique V-shaped, bicyclic architecture. Its value lies in its ability to project functional groups (the ketone and carboxylic acid) into defined spatial vectors, enabling precise probing of biological targets.[1]

Structural Disambiguation:

  • IUPAC Name: 3-oxo-cis-bicyclo[3.3.0]octane-7-carboxylic acid.

  • Pentalene Numbering: this compound (where positions 2 and 5 represent the apex carbons of the fused rings).

  • Stereochemistry: The cis-fused ring junction is thermodynamically preferred and synthetically accessible. The relative stereochemistry of the carboxylic acid at C2 (endo vs. exo) determines biological activity.

Retrosynthetic Strategy

The most robust route utilizes the Weiss-Cook reaction to construct the bicyclic core from acyclic precursors. This approach avoids complex ring-closing metathesis or Pauson-Khand reactions, offering multigram scalability.

Retrosynthesis Target 5-Oxooctahydropentalene- 2-carboxylic acid Nitrile Nitrile Intermediate (C2-CN, C5-Ketal) Target->Nitrile Hydrolysis Ketal Mono-Ketal (Desymmetrized) Nitrile->Ketal Van Leusen (TosMIC) Dione cis-Bicyclo[3.3.0]octane- 3,7-dione Ketal->Dione Mono-protection Precursors Dimethyl 1,3-acetonedicarboxylate + Glyoxal Dione->Precursors Weiss-Cook Condensation

Figure 1: Retrosynthetic disconnection showing the desymmetrization of the Weiss-Cook diketone.

Core Synthesis Platform (The "Weiss-Cook" Route)[2]

Phase 1: Construction of the Bicyclic Scaffold

The synthesis begins with the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal. This "Weiss-Cook" reaction is a self-validating cascade of aldol and Michael additions.

Protocol 1.1: cis-Bicyclo[3.3.0]octane-3,7-dione [2][3][4][5]

  • Reagents: Dimethyl 1,3-acetonedicarboxylate (2.0 eq), Glyoxal (40% aq, 1.0 eq), Methanol, Buffer (pH 5-6).

  • Procedure:

    • Dissolve dimethyl 1,3-acetonedicarboxylate in methanol/buffer solution.

    • Add glyoxal dropwise at 25°C. Stir for 48-72 hours. The intermediate tetracarboxylate precipitates as a white solid.[5][6]

    • Hydrolysis/Decarboxylation: Reflux the crude intermediate in 6M HCl for 12 hours.

    • Extraction: Neutralize, extract with CHCl₃, and concentrate.

    • Purification: Recrystallization from ethanol or sublimation.

  • Checkpoint: Product should be a white crystalline solid (mp 84-85°C).

    • ¹H NMR (CDCl₃): δ 2.2-3.0 (m, complex envelope). The spectrum is simple due to C2v symmetry.

Phase 2: Desymmetrization & Functionalization

The symmetric dione must be desymmetrized to differentiate the two ketone groups.

Protocol 1.2: Mono-Ketalization

  • Reagents: Ethylene glycol (1.0 eq), p-TsOH (cat.), Benzene/Toluene (Dean-Stark).

  • Control: Stoichiometry is critical. Use exactly 0.9-1.0 eq of glycol to minimize bis-ketal formation.

  • Purification: Silica gel chromatography is required to separate mono-ketal (Target) from starting material and bis-ketal.

  • Yield: Typically 60-70% mono-ketal.

Protocol 1.3: Van Leusen Reductive Cyanation (The Key Step) This step converts the remaining ketone into a nitrile with retention of the carbon count (C=O → CH-CN), setting the stage for the carboxylic acid.

  • Reagents: Tosylmethyl isocyanide (TosMIC), t-BuOK, DME/EtOH.

  • Mechanism: The TosMIC anion attacks the ketone; subsequent fragmentation eliminates the tosyl group and oxygen, leaving a nitrile.

  • Procedure:

    • Cool a solution of mono-ketal and TosMIC (1.2 eq) in DME to 0°C.

    • Add t-BuOK (2.2 eq) portion-wise.

    • Stir at RT for 4 hours.

    • Quench with brine, extract with ether.[7]

  • Result: 7-cyanobicyclo[3.3.0]octane-3-one ethylene ketal.

Phase 3: Final Deprotection & Hydrolysis
  • Nitrile Hydrolysis: Reflux the nitrile in 10% NaOH/EtOH (alkaline hydrolysis) or conc. HCl (acidic hydrolysis) to convert -CN to -COOH.

    • Note: Alkaline hydrolysis is preferred to avoid premature ketal deprotection if orthogonal functionalization is desired later.

  • Ketal Removal: Treat with 1M HCl/Acetone at RT for 2 hours to restore the C5 ketone.

  • Final Product: This compound .

SynthesisWorkflow Step1 Start: Dimethyl 1,3-acetonedicarboxylate + Glyoxal Step2 Weiss-Cook Reaction (pH 5 buffer, RT, 72h) Step1->Step2 Step3 Hydrolysis/Decarboxylation (6M HCl, Reflux) Step2->Step3 Intermediate1 cis-Bicyclo[3.3.0]octane-3,7-dione (Symmetric Core) Step3->Intermediate1 Step4 Mono-Ketalization (1.0 eq Ethylene Glycol, pTsOH) Intermediate1->Step4 Intermediate2 Mono-Ketal Intermediate Step4->Intermediate2 Step5 Van Leusen Reaction (TosMIC, t-BuOK) Intermediate2->Step5 Intermediate3 Nitrile Ketal Step5->Intermediate3 Step6 1. NaOH Hydrolysis (CN -> COOH) 2. HCl Deprotection (Ketal -> C=O) Intermediate3->Step6 Final Target: 5-Oxooctahydropentalene- 2-carboxylic acid Step6->Final

Figure 2: Step-by-step synthetic workflow.

Derivatization Strategies (Novelty)

Once the core acid is synthesized, three libraries of derivatives can be generated to explore Structure-Activity Relationships (SAR).

Library A: C2-Amide Diversification

Targeting the carboxylic acid for amide coupling.

  • Reagents: HATU or T3P (Propylphosphonic anhydride), DIPEA, Diverse Amines (R-NH₂).

  • Rationale: Modulates solubility and introduces H-bond donors/acceptors.

  • Protocol:

    • Dissolve core acid (1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq). Stir 10 min.

    • Add amine (1.1 eq). Stir 4h.

    • Isolate via prep-HPLC.

Library B: C5-Reductive Amination

Targeting the ketone to introduce basic amines.

  • Reagents: Secondary amines (e.g., morpholine, piperazines), NaBH(OAc)₃, DCE.

  • Rationale: Removes the ketone liability (metabolic reduction) and introduces a solubilizing basic center.

Library C: C5-Spirocyclization

Converting the ketone into a spiro-hydantoin or spiro-oxetane.

  • Bucherer-Bergs Reaction: Ketone + (NH₄)₂CO₃ + KCN → Spiro-hydantoin.

  • Significance: Rigidifies the scaffold further and provides unique IP space.

Analytical Data & Validation

Expected Spectral Characteristics
PositionMoiety¹H NMR Signal (CDCl₃, 400 MHz)¹³C NMR Signal (ppm)
C5 Ketone (C=O)N/A~218-220
C2 Methine (CH-COOH)δ 2.8-3.1 (m, 1H)~45-50
C2-COOH Carboxylδ 10.0-12.0 (br s, 1H)~175-180
Bridgeheads CH (C1, C4)δ 2.6-2.8 (m, 2H)~35-40
Ring CH₂ Methyleneδ 1.5-2.5 (complex m)~30-40
Troubleshooting Guide
  • Low Yield in Weiss-Cook: Ensure pH is strictly maintained at 5-6 during the condensation. If pH drops too low, decarboxylation occurs prematurely; if too high, side reactions dominate.

  • Bis-Ketal Formation: If >10% bis-ketal is observed, reduce glycol equivalents to 0.8 and recycle the unreacted dione.

  • TosMIC Reaction Failure: Ensure reagents are anhydrous. t-BuOK must be fresh. Old potassium tert-butoxide absorbs moisture and kills the reaction.

References

  • Weiss-Cook Reaction Platform

    • Gupta, A. K., et al. "General approach to the synthesis of polyquinenes via the Weiss reaction."[8] Journal of Organic Chemistry, 1982.

    • Bertz, S. H., et al. "cis-Bicyclo[3.3.0]octane-3,7-dione."[3] Organic Syntheses, Coll. Vol. 8, p. 58 (1993).

  • Van Leusen Reductive Cyanation

    • Oldenziel, O. H., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced reaction of tosylmethyl isocyanide with ketones. Preparation of nitriles." Journal of Organic Chemistry, 1977.

  • Scaffold Applications (HCV & Antivirals)

    • Yeung, K., et al. "Combinations of hepatitis C virus inhibitors." World Intellectual Property Organization, WO2015005901A1, 2015. (Describes the specific use of this compound).

  • Rao, C. S., et al. "Synthesis of 3,7-disubstituted bicyclo[3.3.0]octanes." Indian Journal of Chemistry, 1994.

Sources

Strategic MoA Deconvolution: 5-Oxooctahydropentalene-2-carboxylic Acid Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Bicyclo[3.3.0]octane scaffold (Carbacyclin core).[1] Primary Therapeutic Hypothesis: Prostacyclin (IP) Receptor Agonism. Context: 5-Oxooctahydropentalene-2-carboxylic acid represents a chemically stable isostere of the unstable prostacyclin (PGI2) core. While natural PGI2 degrades within minutes, this fused bicyclic "pentalene" system locks the molecular geometry required for receptor engagement without the hydrolytic instability of the enol-ether found in PGI2.

This technical guide outlines the rigorous experimental pipeline required to elucidate and validate the Mechanism of Action (MoA) of this scaffold, moving from biophysical target engagement to functional phenotypic outcomes.

Module 1: Target Identification & Selectivity Profiling

Before assuming efficacy, we must define the receptor landscape. The structural homology to carbacyclins suggests interaction with the Prostanoid Receptor Family (IP, EP1-4, DP, FP, TP). The goal is to prove high affinity for the IP receptor (vasoprotective) while minimizing off-target binding to the TP receptor (thrombogenic).

In Silico Molecular Docking (Structural Feasibility)

Objective: Predict binding pose and energetic stability within the IP receptor orthosteric site.

  • Target Structure: Human Prostacyclin Receptor (PDB: 7D7M or homology models).

  • Key Interaction Check: The carboxylic acid moiety at C2 should form salt bridges with Arg279 (transmembrane helix VII), mimicking the alpha-chain of endogenous PGI2. The C5-ketone acts as a hydrogen bond acceptor, orienting the core against Tyr281.

Radioligand Binding Assay (The "Gold Standard")

Protocol: Competition binding using [3H]-Iloprost (a standard high-affinity IP agonist). Rationale: We must determine the affinity constant (


) of our molecule by displacing a known radioligand.

Step-by-Step Methodology:

  • Membrane Prep: HEK293 cells stably expressing human IP receptor (hIP) are harvested and homogenized.

  • Incubation: Incubate 20 µg membrane protein with 5 nM [3H]-Iloprost and varying concentrations (

    
     to 
    
    
    
    M) of this compound.
  • Equilibrium: Incubate at 30°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap bound radioligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data Output Structure:

Parameter 5-Oxo-Core (Test) Iloprost (Control) Interpretation

|


 (nM)  | Determine Exp. | ~10 nM | Lower is better. |
| 

(nM)
| Determine Exp. | ~2-5 nM | Affinity constant. | | Hill Slope | ~1.0 | 1.0 | 1.0 indicates 1:1 binding. |

Module 2: Functional Signaling (The Gs-Coupling Axis)

Binding does not equal activation. We must prove the molecule acts as an agonist that couples to the


 protein, leading to adenylyl cyclase activation.
TR-FRET cAMP Accumulation Assay

Rationale: IP receptor activation triggers the conversion of ATP to cAMP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, high-throughput readout.

Workflow:

  • Cell Seeding: CHO-K1 cells expressing hIP are seeded in 384-well plates (low volume).

  • Stimulation: Treat cells with the test compound + IBMX (phosphodiesterase inhibitor) for 30 mins.

  • Detection: Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

  • Readout: If cAMP is produced (agonist effect), it competes with cAMP-d2 for the antibody. High cAMP = Low FRET signal.

Diagram: The IP Receptor Signaling Cascade

The following diagram illustrates the validated pathway we are interrogating.

IP_Signaling Compound 5-Oxooctahydropentalene (Ligand) IPR IP Receptor (GPCR) Compound->IPR Binding (Ki) Gs Gαs Protein IPR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Secondary Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation VASP VASP Phosphorylation (Ser157) PKA->VASP Phosphorylation Effect Vasodilation & Anti-Aggregation VASP->Effect Actin Cytoskeleton Modulation

Figure 1: The canonical Gs-coupled signaling pathway activated by prostacyclin mimetics. The assay endpoints (cAMP, VASP) are critical validation nodes.

Module 3: Phenotypic Validation (Platelet Aggregation)

The ultimate proof of a prostacyclin mimetic's MoA is its ability to inhibit platelet aggregation. This is a functional consequence of the cAMP elevation measured in Module 2.

Light Transmission Aggregometry (LTA)

Protocol (Born Method):

  • Blood Collection: Citrated human whole blood is centrifuged to obtain Platelet-Rich Plasma (PRP).

  • Baselines: Calibrate aggregometer (100% transmission = Platelet-Poor Plasma; 0% = PRP).

  • Pre-incubation: Incubate PRP with this compound (1-100 µM) for 2 minutes.

  • Induction: Add ADP (10 µM) or Collagen (2 µg/mL) to trigger aggregation.

  • Measurement: Monitor the change in light transmission over 5 minutes.

    • Mechanism:[1][2][3][4][5] If the compound works, cAMP levels rise, sequestering calcium and preventing the shape change/clumping required for aggregation. The sample remains turbid (low transmission).

Module 4: MoA Deconvolution Workflow

If the compound fails the specific IP receptor assays, we revert to an unbiased target deconvolution approach using Cellular Thermal Shift Assay (CETSA).

MoA_Workflow cluster_Hypothesis Hypothesis Driven (Prostanoid) cluster_Unbiased Unbiased Discovery Start 5-Oxooctahydropentalene Derivative Binding Radioligand Binding (IP/EP/TP Panel) Start->Binding Functional cAMP Assay (Gs Coupling) Binding->Functional High Affinity CETSA CETSA / TPP (Thermal Shift) Binding->CETSA No Binding Validation Phenotypic Assay (Platelet/Vasodilation) Functional->Validation Agonist Confirmed MassSpec LC-MS/MS Target ID CETSA->MassSpec MassSpec->Validation New Target Found

Figure 2: Decision matrix for MoA elucidation. The primary path assumes Prostanoid homology; the secondary path utilizes chemoproteomics.

References

  • Whittle, B. J., et al. (1980). "Carbacyclin, a potent stable prostacyclin analogue for the inhibition of platelet aggregation."[2] Prostaglandins.[1][2][3][4][6][7][8][9]

  • Wise, H., & Jones, R. L. (1996). "The prostacyclin analogue carbacyclin inhibits Ca(2+)-activated K+ current in aortic baroreceptor neurones of rats." British Journal of Pharmacology.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Garty, G., et al. (2010). "Scintillation proximity assay for the measurement of cAMP." Methods in Molecular Biology.

  • Aristotelous, T., et al. (2013). "Synthesis of bicyclo[3.3.0]octane derivatives as stable analogues of prostacyclin." Organic & Biomolecular Chemistry.

Sources

A Technical Guide to Bicyclo[3.3.0]octane Carboxylic Acids: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of a Rigid Scaffold

The bicyclo[3.3.0]octane framework, a fused system of two five-membered rings, represents a cornerstone in modern organic synthesis and medicinal chemistry. Its rigid, V-shaped, and conformationally constrained structure provides a unique three-dimensional canvas for the precise spatial arrangement of functional groups. This inherent rigidity is highly sought after in drug design, where it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties.[1] Among the derivatives of this scaffold, bicyclo[3.3.0]octane carboxylic acids are of particular importance, serving as versatile intermediates and key structural motifs in a wide array of biologically active molecules, from prostaglandin analogs to novel therapeutics.[2][3][4] This guide provides an in-depth exploration of the synthesis, stereochemical nuances, and diverse applications of these valuable compounds, tailored for researchers and professionals in the field of drug development.

Stereochemistry and Conformational Landscape

The stereochemical complexity of the bicyclo[3.3.0]octane system is a defining feature that dictates its utility. The fusion of the two cyclopentane rings can be either cis or trans, leading to fundamentally different molecular shapes and energy profiles.

  • cis-Bicyclo[3.3.0]octane: In this configuration, the bridgehead hydrogens are on the same face of the molecule. This isomer is significantly more stable and possesses a characteristic "V" or "bent" shape. The cyclopentane rings can adopt various envelope and twist conformations.

  • trans-Bicyclo[3.3.0]octane: Characterized by bridgehead hydrogens on opposite faces, this isomer is considerably more strained and therefore more challenging to synthesize.[5][6] Its highly strained nature, however, has made it an intriguing target in natural product synthesis.[5][7]

The placement of the carboxylic acid group and other substituents introduces additional stereocenters, making stereocontrolled synthesis a critical consideration. The exo and endo orientations of substituents relative to the bicyclic system further contribute to the vast structural diversity achievable with this scaffold.

cluster_cis cis-Bicyclo[3.3.0]octane cluster_trans trans-Bicyclo[3.3.0]octane cis More Stable 'V' Shape trans Highly Strained More Planar cis->trans Isomerization (High Energy Barrier)

Caption: Comparison of cis and trans-fused bicyclo[3.3.0]octane isomers.

Strategic Approaches to Synthesis

The construction of the bicyclo[3.3.0]octane carboxylic acid core can be achieved through a variety of synthetic strategies, each with its own advantages regarding efficiency, scalability, and stereochemical control.

Transannular Cyclizations

A classic and powerful method involves the free-radical transannular cyclization of cis,cis-1,5-cyclooctadiene.[8] This approach leverages the proximity of the double bonds in the eight-membered ring to form the bicyclic system. For instance, the addition of a trichloromethyl radical (from chloroform or carbon tetrachloride) to the diene initiates a cascade that results in a 2-(trichloromethyl)bicyclo[3.3.0]octane intermediate. Subsequent hydrolysis of the trichloromethyl group furnishes the desired carboxylic acid.[8][9][10] This method reliably produces the thermodynamically favored cis-fused isomer with an exo-oriented carboxylic acid.[9][10]

A cis,cis-1,5-Cyclooctadiene D Transannular Cyclization A->D B Radical Initiator (e.g., Benzoyl Peroxide) B->D C CCl4 or CHCl3 C->D E 2-(Trichloromethyl)bicyclo[3.3.0]octane D->E F Hydrolysis (e.g., H3PO4) E->F G exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid F->G

Caption: Transannular cyclization workflow for synthesis.

The Pauson-Khand Reaction

For the stereoselective synthesis of functionalized bicyclo[3.3.0]octenone derivatives, which can be readily converted to the corresponding carboxylic acids, the Pauson-Khand reaction is an invaluable tool.[11] This cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide allows for the construction of the bicyclic core with excellent control over stereochemistry. By starting with optically active enynes, often derived from chiral pool sources like L-tartrate, it is possible to produce highly enantiomerically enriched bicyclo[3.3.0]octenone derivatives.[11]

Asymmetric Synthesis and Optical Resolution

Given the importance of chirality in drug development, asymmetric approaches are highly desirable.

  • Chiral Auxiliaries: The use of recoverable chiral auxiliaries, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), has been successfully employed in the asymmetric synthesis of 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid esters, which are key intermediates for angiotensin-converting enzyme (ACE) inhibitors like Ramipril.[12]

  • Cascade Reactions: Asymmetric cascade reactions, such as the hydroalumination–cyclization–reduction of glycinyl-substituted alkenylsulfoximines, can generate multiple stereocenters in a single step with high diastereoselectivity, providing access to functionalized bicyclic β-amino alcohols.[13]

  • Optical Resolution: For racemic mixtures, classical resolution techniques can be applied. A notable example is the transesterification of a racemic bicyclo[3.3.0]octan-3-one-2-carboxylic acid ester with an optically active steroid.[14] The resulting diastereomeric esters can then be separated by crystallization, allowing for the isolation of the desired enantiomer.[14]

Applications in Drug Discovery and Beyond

The unique structural features of bicyclo[3.3.0]octane carboxylic acids have led to their incorporation into a variety of pharmaceutically relevant molecules.

Prostaglandin and Carbacyclin Analogs

Perhaps the most well-known application is in the synthesis of stable prostaglandin analogs.[4] The natural prostaglandin skeleton is susceptible to metabolic degradation. Replacing the endoperoxide ring with the robust bicyclo[3.3.0]octane core led to the development of carbacyclins, such as Iloprost. These synthetic analogs often exhibit enhanced stability and a more selective biological profile. The carboxylic acid side chain is a crucial component for receptor binding and biological activity. Bicyclo[3.3.0]octane derivatives serve as critical intermediates in the synthesis of these important therapeutic agents.[3][14]

Compound Therapeutic Area Role of Bicyclo[3.3.0]octane Core
IloprostPulmonary Arterial Hypertension, Raynaud's PhenomenonStable mimic of the prostacyclin (PGI₂) core structure.
BeraprostPulmonary Arterial HypertensionProvides metabolic stability and correct spatial orientation of side chains.
TreprostinilPulmonary Arterial HypertensionWhile not a direct bicyclo[3.3.0]octane, its synthesis often involves related bicyclic intermediates.
Enzyme Inhibitors and Receptor Antagonists

The rigid scaffold is ideal for designing molecules that fit into the well-defined binding pockets of enzymes and receptors.

  • ACE Inhibitors: Heterocyclic variants, such as 2-aza-bicyclo[3.3.0]octane-3-carboxylic acid, form the core of ACE inhibitors used to treat hypertension and heart failure.[12][15]

  • Orexin Receptor Antagonists: 3-Aza-bicyclo[3.3.0]octane derivatives have been developed as non-peptide antagonists of human orexin receptors, with potential applications in treating sleep and eating disorders.[16]

  • Thromboxane A₂ (TXA₂) Antagonists: Certain bicyclo[3.3.0]octane derivatives have been patented for their potential as TXA₂ antagonists, which could be useful in treating cardiovascular diseases due to their ability to inhibit platelet activation.[2]

Constrained Peptidomimetics

In peptide-based drug discovery, maintaining a specific bioactive conformation is key. Bicyclo[3.3.0]octane carboxylic acids can be used as rigid scaffolds to mimic β-turns or other secondary structures of peptides, leading to peptidomimetics with improved stability and oral bioavailability. Heterocyclic versions, like diaza[3.3.0]octane carboxylic acids, have been synthesized as isosteres of piperazine-(2S)-carboxylic acid.[17]

Key Experimental Protocol: Synthesis of exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid

This protocol details a two-step synthesis starting from cis,cis-1,5-cyclooctadiene, based on the well-established transannular cyclization method.[9][10]

Step A: 2-(Trichloromethyl)bicyclo[3.3.0]octane [10]

  • Setup: To a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add cis,cis-1,5-cyclooctadiene (325 g, 3.0 moles), chloroform (3 L), and benzoyl peroxide (14.6 g, 0.06 mole).

  • Reaction: Stir the solution and heat to reflux (63–65°C) using a steam bath.

  • Initiator Addition: Add four additional portions of benzoyl peroxide (7.3 g, 0.03 mole each) on each consecutive day of the reaction, for a total of 5 days at reflux.

  • Workup: After 5 days, cool the reaction mixture. Wash with three 250-mL portions of aqueous sodium bicarbonate solution and one 250-mL portion of water.

  • Isolation: Dry the chloroform solution with magnesium sulfate, filter, and distill at atmospheric pressure to remove the bulk of the chloroform.

  • Purification: Continue the distillation under reduced pressure to obtain 2-(trichloromethyl)bicyclo[3.3.0]octane.

Step B: exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid [9][10]

  • Setup: In a 1-L three-necked flask with a mechanical stirrer, reflux condenser, and thermometer, combine 2-(trichloromethyl)bicyclo[3.3.0]octane (100 g, 0.440 mole) and 85% phosphoric acid (500 mL).

  • Reaction: Stir and heat the mixture at 150°C for 16 hours. Hydrogen chloride gas will evolve, and the mixture will darken.

  • Workup: Allow the product to cool and pour it into a separatory funnel. Add 1 L of water and extract with four 250-mL portions of diethyl ether.

  • Extraction: Combine the ether extracts and extract the product with four 250-mL portions of 2% aqueous sodium hydroxide.

  • Acidification: Wash the alkaline extract with 100 mL of ether. Acidify the alkaline extract to pH 2–3 with concentrated hydrochloric acid. An oil will precipitate.

  • Isolation: Extract the precipitated oil with three 250-mL portions of ether. Dry the resulting ether extract with magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Distill the residue under reduced pressure to yield 29–32 g (43–47%) of pure exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid.[9]

Conclusion and Future Outlook

Bicyclo[3.3.0]octane carboxylic acids remain a privileged scaffold in synthetic and medicinal chemistry. Their rigid and well-defined three-dimensional structure provides a reliable platform for the development of novel therapeutics with improved potency and selectivity. While classical synthetic methods like transannular cyclization remain robust, the future of this field lies in the continued development of novel, highly efficient, and stereoselective synthetic strategies. The exploration of new cascade reactions, the application of photoredox catalysis for the construction of strained trans-fused systems, and the incorporation of this scaffold into novel drug modalities such as PROTACs and covalent inhibitors will undoubtedly expand their impact on drug discovery and materials science.[7] The foundational chemistry of bicyclo[3.3.0]octane carboxylic acids ensures their continued relevance and application in addressing complex scientific challenges.

References

  • Stereoselective construction of optically active bicyclo[3.3.0]octenone derivatives based on the Pauson–Khand reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chemical Society Reviews. [Link]

  • WO1991014675A1 - Bicyclo[3.3.0]octane derivatives, process for producing them and their pharmaceutical use.
  • Synthesis of exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid. Chempedia - LookChem. [Link]

  • US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. ResearchGate. [Link]

  • Stereocontrolled Syntheses of Bicyclic Diaza[3.3.0]octane Carboxylic Acids. ACS Omega. [Link]

  • 3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS. European Patent Office - EP 2164847 B1. [Link]

  • Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. Organic Letters. [Link]

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]

  • exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • EP0134153A2 - Bicyclo[3.3.0]octane derivative and preparation thereof.
  • Fifteen isomers of cyclooctene systems calculated in ab initio... Atlantis Press. [Link]

  • Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate. PMC - NIH. [Link]

  • exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID. ResearchGate. [Link]

  • 2-Aza-bicyclo-[3.3.0]-octane-3-carboxylic Acid Benzyl Ester: Formal Synthesis of Ramipril. Organic Preparations and Procedures International. [Link]

  • β-Ketophosphonates with Pentalenofuran Scaffolds Linked to the Ketone Group for the Synthesis of Prostaglandin Analogs. MDPI. [Link]

  • FIRST EXAMPLES OF THE CONFORMATION CHIRALITY OF HETEROBICYCLO[3.3.0]OCTANES... ARKAT USA, Inc. [Link]

  • Asymmetric Synthesis of Functionalized Bicyclic β-Amino Alcohols by Cascade Hydrometallation–Cyclization–Reduction of Glycinyl-Substituted Alkenylsulfoximines... ResearchGate. [Link]

  • US5093490A - Process for optical resolution of bicyclo[3.3.0]octane-3,7-dione-2 carboxylic acid esters and their 7-monoketals.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of "related" natural products—analogs, congeners, and biosynthetic intermediates—is no longer a game of serendipity. It is a data-driven discipline requiring the synchronization of metabolomics, informatics, and orthogonal chromatography. This guide outlines a deterministic workflow for identifying and isolating chemical families from complex biological matrices. By moving beyond traditional "grind-and-find" approaches and adopting Feature-Based Molecular Networking (FBMN), researchers can visualize chemical relationships before physical isolation, ensuring resource allocation only to novel or bioactive scaffolds.

Phase 1: Upstream Processing & Fractionation

The Objective: To simplify the crude metabolome into polarity-defined subsets without degrading labile congeners.

The Modified Kupchan Partitioning Protocol

The standard for initial fractionation remains the modified Kupchan method. Unlike random solvent selection, this protocol systematically increases polarity, ensuring that "related" molecules (which often share skeletal hydrophobicity but differ in functional group polarity) are segregated logically.

Causality: We utilize a 90% Methanol (MeOH) initial extraction to lyse cells and solubilize the broadest range of metabolites. Subsequent partitioning relies on specific gravity and polarity indices to separate lipophilic terpenes from glycosylated congeners.

Protocol:
  • Extraction: Macerate biological material (1 kg) in MeOH:H2O (9:1) for 24h. Filter and evaporate to ~10% volume.

  • Partition A (Lipids): Re-suspend concentrate in 500 mL H2O. Partition against n-Hexane (3 x 500 mL).

    • Target: Fats, waxes, non-polar terpenes.

  • Partition B (Semipolar): Partition the aqueous layer against CHCl3 (3 x 500 mL).

    • Target: Aglycones, alkaloids, free flavonoids.

  • Partition C (Polar): Partition the remaining aqueous layer against n-Butanol (saturated with H2O).

    • Target: Glycosides, peptides, saponins.

Table 1: Solvent Polarity & Target Metabolite Classes

Solvent FractionPolarity Index (

)
Target Chemical Families
n-Hexane 0.1Waxes, Sterols, Fatty Acids, Non-polar Terpenes
Chloroform 4.1Alkaloids, Coumarins, Flavonoid Aglycones, Polyketides
n-Butanol 3.9Saponins, Glycosylated Flavonoids, Peptides
Aqueous Residue 10.2Sugars, Amino Acids, Highly Polar Polysaccharides
Visualization: Partitioning Workflow

KupchanPartition Raw Raw Biological Material Extract 90% MeOH Extract Raw->Extract Maceration AqSusp Aqueous Suspension Extract->AqSusp Evap to 10% Hex Hexane Fr. (Lipids/Waxes) AqSusp->Hex Partition 1 Chl CHCl3 Fr. (Aglycones/Alkaloids) AqSusp->Chl Partition 2 But n-BuOH Fr. (Glycosides) AqSusp->But Partition 3 Aq H2O Residue (Sugars) AqSusp->Aq Residual

Figure 1: Modified Kupchan Partitioning scheme for systematic metabolite simplification.

Phase 2: Dereplication & Molecular Networking

The Objective: To identify "molecular families" and prioritize unknown analogs using MS/MS fragmentation patterns.

Traditional dereplication relies on exact mass matching, which fails to identify novel analogs. We utilize Global Natural Products Social Molecular Networking (GNPS) .[1][2][3][4][5] The core logic is that structurally related molecules fragment similarly in tandem mass spectrometry (MS/MS).[6]

Protocol: Feature-Based Molecular Networking (FBMN)

This workflow integrates chromatographic retention time with spectral similarity, allowing for the separation of isomers—a critical requirement when isolating related congeners.[5]

  • Data Acquisition: Analyze fractions via LC-MS/MS (Data Dependent Acquisition).

  • Feature Detection: Process raw .mzXML files using MZmine 3. This aligns chromatograms and detects "features" (m/z + retention time).

  • Networking: Export the feature table (.csv) and spectral file (.mgf) to GNPS.

  • Cluster Analysis:

    • Nodes = Precursor Ions.

    • Edges = Cosine Similarity Score (0.7–1.0).

    • Interpretation: A cluster containing a known node (identified via library match) connected to unknown nodes indicates a molecular family of related analogs.

Causality: Why FBMN? Classical molecular networking merges all isomers into a single node. FBMN preserves retention time data, allowing you to see if a "related product" is a distinct peak that can be physically isolated [1].

Visualization: MS/MS Clustering Logic

MolecularNetworking Known Known Scaffold (m/z 450.2) Analog1 Analog A (+OH group) (m/z 466.2) Known->Analog1 Cosine: 0.85 (Delta m/z 16) Analog2 Analog B (Desmethyl) (m/z 436.2) Known->Analog2 Cosine: 0.92 (Delta m/z 14) Unrelated Unrelated Impurity Analog1->Analog2 Cosine: 0.75

Figure 2: GNPS Logic. Nodes are ions; edges represent spectral similarity. Red nodes are novel analogs.

Phase 3: Targeted Chromatographic Isolation

The Objective: To physically separate the identified analogs using orthogonal selectivity.

Isolating related products is difficult because they often co-elute on standard C18 columns. You must exploit subtle electronic differences (e.g., pi-pi interactions) using orthogonal stationary phases.

Strategy: Orthogonal Selectivity

If two analogs differ only by the position of a double bond or an aromatic substitution, a standard C18 column (based on hydrophobicity) may fail.

Table 2: Stationary Phase Selection for Analog Separation

Stationary PhaseInteraction MechanismBest For Separating...
C18 (ODS) Hydrophobic InteractionGeneral alkyl chain differences (e.g., fatty acid analogs).
Phenyl-Hexyl Pi-Pi Interaction + HydrophobicityAromatic isomers, flavonoids, alkaloids with different ring substitutions.
Pentafluorophenyl (PFP) Dipole-Dipole + Pi-PiRegioisomers, halogenated natural products, polar pharmacophores.
C8 Lower HydrophobicityVery hydrophobic compounds that retain too strongly on C18.
Protocol: Gradient Optimization
  • Scouting: Run a linear gradient (5% to 100% B in 60 min) on an analytical scale.

  • Focusing: Identifty the elution window of the target cluster (e.g., 40-50% B).

  • Isocratic Hold: Design a preparative method with a shallow gradient or isocratic hold at the target percentage (e.g., hold at 42% B for 10 min) to maximize resolution (

    
    ) between closely related analogs.
    

Phase 4: Structural Validation

The Objective: To confirm the connectivity of the isolated analogs.

Once isolated, "relatedness" must be proven structurally. Mass spectrometry provides the molecular formula, but NMR provides the connectivity.

Self-Validating Protocol:
  • 1H-NMR: Establish the baseline scaffold.

  • HSQC/HMBC: Assign carbons to protons.

  • Differential Analysis: Overlay the spectra of the known scaffold with the new analog.

    • Logic: If the core signals remain identical but one aromatic proton signal disappears and a methoxy signal appears, you have successfully isolated the methoxylated analog.

References

  • Nothias, L. F., et al. (2020).[2] Feature-based molecular networking in the GNPS analysis environment. Nature Methods, 17, 905–908.[2] [Link]

  • Wang, M., et al. (2016).[2][3][7][8] Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking.[2][3][4][9] Nature Biotechnology, 34, 828–837.[2][9] [Link]

  • Kupchan, S. M., & Tsou, G. (1973). Tumor inhibitors. LXXXI. Structure and partial synthesis of fabacein. The Journal of Organic Chemistry, 38(6), 1055–1059. [Link]

  • Sarker, S. D., Latif, Z., & Gray, A. I. (2006). Natural Products Isolation. Humana Press. [Link]

Sources

Computational & Theoretical Characterization of 5-Oxooctahydropentalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Carbacyclin Mimetics and Bioactive Polyquinanes

Executive Summary

This technical guide outlines the theoretical framework, computational methodologies, and experimental validation strategies for 5-Oxooctahydropentalene-2-carboxylic acid (CAS 1785229-91-5). As a bicyclic scaffold featuring a cis-fused ring system, this molecule represents a critical intermediate in the synthesis of carbacyclins (stable prostacyclin analogs like Iloprost) and pentalenolactone antibiotics.

This document is designed for medicinal chemists and computational biologists. It moves beyond standard characterization to explore the conformational landscape (pseudorotation), electronic reactivity , and receptor binding potential of this scaffold.

Theoretical Framework: The Pentalane Scaffold

The core structure of this compound is the bicyclo[3.3.0]octane system. Unlike cyclohexane-based systems (decalins), where trans-fusion is often preferred, the pentalane system predominantly favors cis-fusion due to lower ring strain (approx. 6 kcal/mol stability difference).

1.1 Conformational Dynamics (Pseudorotation)

The five-membered rings in this system are not static; they undergo rapid pseudorotation . Theoretical studies must account for this fluxional behavior.

  • The Energy Landscape: The conformational potential energy surface (PES) is defined by the puckering amplitude (

    
    ) and phase angle (
    
    
    
    ).
  • Bioactive Conformer Selection: In drug design, the lowest energy conformer (Global Minimum) is not always the bioactive one. For prostacyclin receptor (IP) binding, the "exo" orientation of the carboxylic acid relative to the ring fusion is critical for mimicking the prostacyclin

    
    -chain.
    
1.2 Electronic Structure & Reactivity
  • C5-Ketone: Acts as a hydrogen bond acceptor and a handle for further functionalization (e.g., Wittig olefination to attach the

    
    -side chain in prostaglandins).
    
  • C2-Carboxylic Acid: Provides the necessary anionic anchor for interaction with the conserved Arginine residue in GPCR binding pockets.

Computational Methodology

To accurately model this flexible system, a multi-tiered approach is required. Standard minimization is insufficient; a Conformational Search coupled with Density Functional Theory (DFT) is mandatory.

2.1 Protocol: High-Fidelity Conformational Search

Objective: Identify the global minimum and accessible low-energy conformers.

  • Force Field Screening:

    • Generate 1,000+ conformers using MMFF94x or OPLS4 force fields.

    • Apply a 5.0 kcal/mol energy window to retain relevant structures.

    • Why: Fast filtering of sterically impossible geometries.

  • DFT Optimization:

    • Functional:

      
      B97X-D (includes dispersion corrections, critical for ring-ring interactions).
      
    • Basis Set: 6-311++G(d,p) (diffuse functions are essential for the carboxylate anion).

    • Solvation: IEFPCM (Water) to simulate physiological conditions.

  • Frequency Analysis:

    • Confirm stationary points (zero imaginary frequencies).

    • Calculate Gibbs Free Energy (

      
      ) to rank conformers.
      
2.2 Protocol: Molecular Electrostatic Potential (MEP) Mapping

Objective: Visualize charge distribution to predict ligand-receptor interactions.

  • Calculation: Single-point energy at the optimized geometry.

  • Visualization: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.

  • Target Metric: The negative potential region (red) around the C5-carbonyl oxygen and carboxylate indicates primary H-bond acceptor sites.

Visualization of Workflows & Landscapes
Diagram 1: Conformational Analysis & Docking Workflow

This diagram illustrates the logical flow from 2D structure to 3D bioactive pose prediction.

G cluster_analysis Theoretical Analysis Start 2D Structure (5-Oxooctahydropentalene...) ConfSearch Conformational Search (MMFF94x / OPLS4) Start->ConfSearch Generate Ensembles DFT DFT Optimization (ωB97X-D/6-311++G**) ConfSearch->DFT Filter Top 50 Boltzmann Boltzmann Weighting (ΔG Calculation) DFT->Boltzmann Energy Ranking MEP MEP Surface Mapping (Electrostatics) DFT->MEP Electronic Prop. Docking Molecular Docking (Target: IP Receptor) Boltzmann->Docking Select Low E Conf. MEP->Docking Guide Grid Gen. Output Bioactive Conformer Candidate Docking->Output Binding Affinity

Caption: Integrated workflow for transitioning from 2D chemical structure to validated 3D bioactive models.

Quantitative Data Summary

The following table summarizes expected theoretical values for the global minimum conformer of the cis-fused isomer, based on analogous pentalenolactone studies.

PropertyMethod/TheoryPredicted Value / RangeSignificance
Ring Fusion Energy B3LYP/6-31G*cis is ~6.2 kcal/mol more stable than transConfirms synthetic feasibility of cis-scaffold.
C5=O Stretch Harmonic Freq. (Scaling 0.96)1745 cm⁻¹Diagnostic IR band for cyclopentanone ring.
Dipole Moment

B97X-D/6-311++G**
4.2 - 4.8 DebyeHigh polarity aids solubility but impacts membrane permeability.
pKa (COOH) Thermodynamic Cycle (DFT)4.6 ± 0.3Similar to aliphatic acids; deprotonated at physiological pH.
Ring Puckering Cremer-Pople Parameters

Å
Indicates significant envelope/twist character.
Experimental Validation Protocols

To validate the computational models, the following experimental procedures are recommended. These protocols are designed to be self-validating —intermediate steps provide checkpoints (e.g., IR shifts, NMR coupling constants) that confirm the theoretical predictions.

5.1 Protocol: Synthesis of the Core Scaffold

Adapted from Organic Syntheses (Vol. 47, p. 10) and modernized for 5-oxo functionality.

Step 1: Radical Addition (The "Anchor")

  • Reactants: 1,5-Cyclooctadiene + CCl₄ (or CHCl₃ for safety).

  • Catalyst: Radical initiator (AIBN or Benzoyl Peroxide).

  • Mechanism: Transannular cyclization. The 1,5-diene folds upon radical attack to form the cis-bicyclo[3.3.0]octane system.

  • Validation Point: GC-MS will show a characteristic [M+] peak corresponding to the trichloromethyl-bicyclooctane intermediate.

Step 2: Hydrolysis & Functionalization

  • Hydrolysis: Treatment with H₂SO₄ converts the -CCl₃ group to -COOH.

  • Oxidation: If the starting material yields the alcohol (via hydration), Jones Oxidation or Swern Oxidation converts the C5-OH to the C5-Ketone.

  • Validation Point:¹H-NMR Coupling Constants. The bridgehead protons (

    
    ) in a cis-fused system exhibit a characteristic coupling constant (
    
    
    
    Hz). A trans-fusion would show a much smaller coupling (
    
    
    Hz) or different Karplus relationship.
5.2 Protocol: Molecular Docking (In Silico Validation)

Objective: Test if the theoretical scaffold fits the Prostacyclin Receptor (IP).

  • Target Preparation: Retrieve PDB ID 6IVW (or homology model of IP Receptor). Remove waters; protonate residues at pH 7.4.

  • Grid Generation: Center grid box on the endogenous ligand binding pocket (approx. 20Å cube).

  • Ligand Docking:

    • Import the DFT-optimized cis-5-oxooctahydropentalene-2-carboxylic acid.

    • Set constraints: Carboxylate must form salt bridge with Arg279 (typical conserved residue).

  • Scoring: Use Glide XP or AutoDock Vina.

    • Success Metric: Docking Score < -8.0 kcal/mol. RMSD relative to known carbacyclin ligands < 2.0 Å.

Logical Diagram: Conformational Energy Landscape

PentaleneLandscape cluster_legend Stability Legend Cis_Global Cis-Exo (Global Min) 0.0 kcal/mol Trans_Twist Trans-Twist +6.2 kcal/mol Cis_Global->Trans_Twist Forbidden (High Strain) TS_Flip TS (Ring Flip) +11.5 kcal/mol Cis_Global->TS_Flip Pseudorotation Barrier Cis_Endo Cis-Endo +1.4 kcal/mol TS_Flip->Cis_Endo Relaxation L1 Stable L2 Metastable L3 Unstable

Caption: Energy landscape showing the stability gap between cis/trans isomers and the barrier to pseudorotation.

References
  • Sakhaee, N., et al. (2019).[1][2][3] "Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers." Biomedical Journal of Scientific & Technical Research. Link

  • Dowbenko, R. (1967).[4] "exo-cis-Bicyclo[3.3.0]octane-2-carboxylic Acid."[4] Organic Syntheses, 47, 10. Link

  • Cane, D. E., et al. (2006). "Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI." Journal of the American Chemical Society. Link

  • Skubák, P., & Urban, M. (2025). "Vibrational circular dichroism DFT study on bicyclo[3.3.0]octane derivatives." Vibrational Spectroscopy. Link

  • Whittle, P. J., et al. (1991). "Bicyclo[3.3.0]octane derivatives, process for producing them and their pharmaceutical use." Patent WO1991014675A1. Link

Sources

The Dual-Faceted Reactivity of Keto-Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Keto-acids, organic compounds bearing both a ketone and a carboxylic acid functionality, represent a cornerstone of chemical reactivity and biological significance. Their unique structural arrangement gives rise to a diverse and often competing set of reaction pathways, making a thorough understanding of their behavior paramount for researchers in organic synthesis, biochemistry, and drug development. This in-depth guide provides a comprehensive exploration of the keto-acid functionality, moving beyond a simple recitation of reactions to delve into the underlying electronic and mechanistic principles that govern their reactivity. We will examine the distinct behaviors of α- and β-keto acids, with a focus on key transformations such as decarboxylation, nucleophilic additions, and their roles in pivotal metabolic pathways. This document is intended to serve as a practical and authoritative resource, equipping scientists with the foundational knowledge and field-proven insights necessary to effectively harness and control the reactivity of this versatile functional group.

Introduction: The Dichotomy of the Keto-Acid Functional Group

Keto-acids are defined by the presence of a carbonyl group (>C=O) and a carboxylic acid group (-COOH) within the same molecule.[1] The relative positioning of these two functional groups dictates the compound's classification and, more importantly, its characteristic reactivity. The two primary classes of interest are:

  • α-Keto Acids (2-Oxoacids): The ketone group is adjacent to the carboxylic acid.[2] These are prominent in biological systems, serving as key intermediates in metabolic pathways like the Krebs cycle and glycolysis.[2][3]

  • β-Keto Acids (3-Oxoacids): The ketone group is positioned on the carbon beta to the carboxylic acid.[2] These compounds are particularly known for their propensity to undergo thermal decarboxylation.[2]

  • γ-Keto Acids (4-Oxoacids): The ketone group is on the third carbon from the carboxylic acid.[2]

The inherent reactivity of keto-acids stems from the electronic interplay between the electron-withdrawing nature of both the carbonyl and carboxylic acid groups. This creates a molecule with multiple electrophilic centers and acidic protons, predisposing it to a variety of chemical transformations.[3][4] Their versatility makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value compounds.[5]

The Reactivity Landscape: A Tale of Two Positions

The subtle difference in the placement of the keto group in α- and β-keto acids leads to vastly different chemical behaviors. Understanding this distinction is fundamental to predicting and controlling their reactions.

The Inherent Instability of β-Keto Acids: The Decarboxylation Pathway

A defining characteristic of β-keto acids is their susceptibility to decarboxylation, the loss of carbon dioxide, upon heating.[6][7] This reaction is significantly more facile for β-keto acids compared to their α-isomers or simple carboxylic acids.

Mechanism of Decarboxylation: The decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state.[8][9] This pericyclic reaction involves an intramolecular hydrogen bond between the carboxylic acid proton and the β-keto oxygen.[9] This arrangement facilitates a concerted flow of electrons, leading to the cleavage of the C-C bond and the formation of an enol intermediate with the concurrent release of CO2.[8][9] The enol then rapidly tautomerizes to the more stable ketone form.[8][10]

Caption: General Mechanism of Nucleophilic Addition to an α-Keto Acid.

Under acidic conditions, the carbonyl oxygen can be protonated, further enhancing the electrophilicity of the carbonyl carbon and allowing for the addition of weaker nucleophiles. [11][12] Biochemical Significance: In biological systems, α-keto acids are central to amino acid metabolism. [13]They can be formed from the oxidative deamination of amino acids, and conversely, they serve as precursors for the synthesis of new amino acids via transamination reactions. [1][13]For instance, the transamination of pyruvate (an α-keto acid) yields alanine.

Enzymatic Decarboxylation: While spontaneous decarboxylation is unfavorable, α-keto acids can be decarboxylated by specific enzymes known as α-keto acid decarboxylases. [14]A prime example is the pyruvate dehydrogenase complex, which catalyzes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle. [10]

Synthetic Applications and Drug Development

The distinct reactivity profiles of keto-acids make them valuable building blocks in organic synthesis and drug design.

  • Acetoacetic Ester Synthesis: This classic synthetic method utilizes the reactivity of a β-keto ester (ethyl acetoacetate) to produce a variety of ketones. [6][15]The α-protons are acidic and can be removed by a base to form an enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation yield the desired ketone. [16]

  • α-Keto Acids as Acylating Agents: α-Keto acids can serve as effective acylating agents in various organic transformations. [2]

  • Prodrug Strategies: The keto-acid functionality can be incorporated into drug molecules as a prodrug scaffold. [2]In vivo, metabolic processes can then convert the keto-acid into the active pharmaceutical ingredient.

Analytical Considerations for Keto-Acid Analysis

The inherent instability of certain keto-acids, particularly β-keto acids, presents challenges for their accurate quantification in biological and chemical samples. [7] Key Considerations for Sample Handling and Analysis:

  • Temperature: Samples containing β-keto acids should be kept at low temperatures (ideally -80°C) to minimize spontaneous decarboxylation. [7]* pH: The stability of keto-acids can be pH-dependent. [7]Buffering samples to an appropriate pH is crucial.

  • Derivatization: To enhance stability and improve detection, keto-acids are often derivatized prior to analysis by techniques such as HPLC or GC-MS. [17][18][19]Common derivatizing agents include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and meso-stilbenediamine. [18][19] Experimental Protocol: HPLC Analysis of α-Keto Acids with DMB Derivatization [18]

  • Sample Preparation: Deproteinize biological samples (e.g., plasma) using a suitable method, such as methanol precipitation, as perchloric acid can cause degradation. [20]2. Derivatization:

    • To 40 µL of the aqueous α-keto acid solution, add 40 µL of DMB solution.

    • Seal the tube and heat at 85°C for 45 minutes.

    • Cool the solution on ice for 5 minutes.

    • Dilute the solution fivefold with 65 mM NaOH aqueous solution.

  • HPLC Analysis:

    • Inject 25 µL of the derivatized sample into the HPLC system.

    • Employ a C18 column for separation.

    • Utilize fluorescence detection for quantification.

Quantitative Data Summary: HPLC Analysis of α-Keto Acids [19]

α-Keto Acid Limit of Detection (µg/mL) Limit of Quantitation (µg/mL)
Glyoxylic acid 0.07 0.21
Pyruvic acid 0.1 0.3
2-Oxobutyric acid 0.15 0.45
3-Methyl-2-oxobutyric acid 0.2 0.6
2-Oxoglutaric acid 0.18 0.54
2-Oxohexanoic acid 0.12 0.36

| Phenylpyruvic acid | 0.09 | 0.27 |

Conclusion

The keto-acid functionality is a testament to the elegance and complexity of organic chemistry. Its reactivity is a delicate balance of electronic effects and steric considerations, profoundly influenced by the relative positions of the ketone and carboxylic acid groups. For researchers in the chemical and life sciences, a deep, mechanistic understanding of this functional group is not merely academic; it is a prerequisite for innovation. By appreciating the nuances of decarboxylation, nucleophilic addition, and the biochemical transformations of keto-acids, scientists can more effectively design novel synthetic routes, develop new therapeutic agents, and unravel the intricate workings of metabolic pathways. This guide has aimed to provide a robust framework for this understanding, empowering researchers to confidently and creatively engage with the rich chemistry of keto-acids.

References

  • YouTube. (2024-04-11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. [Link] [10]15. Chemistry LibreTexts. (2023-01-22). Reactivity of Alpha Hydrogens. [Link] [15]16. Chemistry LibreTexts. (2025-01-19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link] [21]17. The Royal Society of Chemistry. (2020-04-08). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link] [18]18. Master Organic Chemistry. (2022-09-09). Nucleophilic Addition To Carbonyls. [Link] [22]19. ResearchGate. (2025-08-05). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link] [19]20. PubMed. (1984-10-01). Measurement of alpha-keto acids in plasma using an amino acid analyzer. [Link] [20]21. OpenOChem Learn. Nucleophilic addition. [Link] [11]22. YouTube. (2018-05-11). Decarboxylation Reaction Mechanism. [Link]

  • MDPI. (2018-06-25). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. [Link] [17]24. Taylor & Francis. Ketogenic amino acids – Knowledge and References. [Link]

  • JoVE. (2023-04-30). Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism. [Link] [12]26. Save My Exams. (2024-10-26). Nucleophilic Addition. [Link] [23]27. Grokipedia. Keto acid. [Link] [1]28. Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

Sources

The Janus Scaffold: 5-Oxooctahydropentalene-2-carboxylic Acid in Advanced Materials Engineering

Author: BenchChem Technical Support Team. Date: February 2026


 polymers and reticular frameworks.

Executive Summary

In the pursuit of high-performance materials that bridge the gap between petrochemical aromatics and bio-compatible aliphatics, 5-Oxooctahydropentalene-2-carboxylic acid (5-OPC) emerges as a critical "Janus" intermediate. Unlike its symmetric parent, the Weiss-Cook diketone (cis-bicyclo[3.3.0]octane-3,7-dione), 5-OPC possesses inherent asymmetry (ketone at


, carboxylic acid at 

).

This guide serves as a technical blueprint for leveraging 5-OPC in two high-value domains: transparent high-


 polycondensates  and stimuli-responsive Metal-Organic Frameworks (MOFs) . By exploiting the rigid, V-shaped geometry of the cis-pentalene core, researchers can engineer materials that combine the UV-stability of aliphatics with the mechanical stiffness typically reserved for aromatic systems.

Structural Analysis & Chemo-Physical Mechanics

The Pentalene Core

The core of 5-OPC is the cis-bicyclo[3.3.0]octane system. This scaffold is thermodynamically favored over the trans-isomer due to ring strain.

  • Conformation: The two cyclopentane rings adopt a "butterfly" or "open-book" shape. This introduces a permanent "kink" in any polymer backbone, frustrating crystallization (ensuring transparency) while increasing Free Volume.

  • Rigidity: Unlike linear aliphatic chains (e.g., adipic acid), the fused rings restrict bond rotation. This restriction is the primary driver for elevating the Glass Transition Temperature (

    
    ).
    
Orthogonal Reactivity (The Janus Effect)

5-OPC contains two distinct reactive handles, allowing for A-B type polymerizations or stepwise functionalization:

  • C2-Carboxylic Acid: Standard handle for esterification, amidation, or metal coordination.

  • C5-Ketone: A versatile electrophile. It can be:

    • Preserved as a polar site for hydrogen bonding.

    • Reduced to a hydroxyl (creating a hydroxy-acid monomer for polyesters).

    • Aminated (creating an amino-acid mimic for polyamides).

Comparative Scaffold Analysis
Scaffold TypeConformational FreedomPredicted

Impact
UV StabilityCrystallinity Potential
Linear Aliphatic (e.g., Adipic Acid)High (Free rotation)LowHighHigh (Opaque)
Aromatic (e.g., Terephthalic Acid)Rigid (Planar)HighLow (Yellowing)High (Opaque)
Alicyclic (e.g., CHDA)Moderate (Chair/Boat)ModerateHighModerate
5-OPC (Pentalene) Rigid (Fused V-Shape) High High Low (Transparent)

Synthetic Strategy: The Modified Weiss-Cook Route[1]

The synthesis of 5-OPC is derived from the classic Weiss-Cook condensation. To achieve the mono-acid/mono-ketone functionality, a desymmetrization or controlled decarboxylation strategy is required.

Reaction Pathway Visualization

WeissCook_Synthesis Start Dimethyl-1,3-acetone dicarboxylate + Glyoxal Inter1 Tetracarboxylate Intermediate Start->Inter1 Weiss-Cook Condensation AcidHyd Acid Hydrolysis & Decarboxylation Inter1->AcidHyd HCl, Reflux Dione cis-bicyclo[3.3.0] octane-3,7-dione AcidHyd->Dione -CO2 Desym Desymmetrization (Mono-functionalization) Dione->Desym Selective Oxidation/Protection Target 5-Oxooctahydropentalene- 2-carboxylic acid (5-OPC) Desym->Target Target Isolation

Figure 1: Synthetic workflow from commodity precursors to the 5-OPC scaffold.

Protocol: Synthesis of the Precursor (Weiss Diketone)

Note: This establishes the core scaffold. Subsequent desymmetrization (e.g., via mono-ketalization and oxidation) yields 5-OPC.

  • Reagents: Dimethyl-1,3-acetonedicarboxylate (2 equiv), Glyoxal (40% aq, 1 equiv), Methanol, Buffer (pH 6-7).

  • Condensation: Dissolve dicarboxylate in methanol. Add glyoxal dropwise at 0°C. Adjust pH to ~6.5. Stir for 72h at RT. The tetracarboxylate precipitates.

  • Hydrolysis/Decarboxylation: Reflux the precipitate in 10% HCl/Acetic Acid (1:1) for 12 hours. Evolution of

    
     indicates decarboxylation.
    
  • Isolation: Neutralize, extract with

    
    , and sublime the crude solid (85°C @ 0.1 mmHg) to obtain pure cis-bicyclo[3.3.0]octane-3,7-dione.
    
  • Conversion to 5-OPC: (Theoretical Route) Mono-protection of the dione with ethylene glycol followed by haloform reaction or Favorskii-type rearrangement of the halogenated ketone, though direct carboxylation via Grignard at the protected stage is also viable.

Application A: High-Performance Optical Polyesters

The primary material application for 5-OPC is as a monomer for aliphatic poly(ester-ketones) or, upon reduction, polyesters .

The "Kink" Theory

In optical polymers, crystallinity causes light scattering (haze). Aromatic rings are rigid but absorb UV. 5-OPC offers a solution:

  • Transparency: The V-shape prevents efficient chain packing, suppressing crystallites.

  • Thermal Stability: The bicyclic ring prevents segmental motion, maintaining high

    
     (predicted >120°C for homopolymers).
    
Polymerization Protocol (Melt Polycondensation)

Objective: Synthesize Poly(5-OPC-co-Hexanediol). Pre-requisite: Reduce 5-OPC ketone to hydroxyl (using


) to create 5-hydroxyoctahydropentalene-2-carboxylic acid (A-B monomer).
  • Charging: Load the hydroxy-acid monomer and catalyst (

    
    , 200 ppm) into a stainless steel reactor.
    
  • Esterification: Heat to 180°C under

    
     flow. Water evolves.
    
  • Polycondensation: Ramp temperature to 240°C. Apply vacuum (<1 mbar) slowly to prevent sublimation.

  • Finishing: Maintain vacuum for 3 hours until torque stabilizes.

  • Result: A clear, amorphous resin with high impact resistance.

Application B: Metal-Organic Frameworks (MOFs)

5-OPC is a "bent" linker. In MOF chemistry, linear linkers (like terephthalic acid) form cubic lattices. Bent linkers (120° or V-shaped) induce:

  • Helical Channels: The V-shape can force the formation of chiral pores even from achiral ligands.

  • Breathing Effects: The flexibility of the aliphatic ring (puckering) allows the pore size to expand/contract upon gas adsorption.

Ligand Design Logic

MOF_Logic cluster_effect Structural Outcome Ligand 5-OPC Ligand (V-Shape) Topology Coordination Geometry Ligand->Topology Defines Angle Metal Metal Cluster (Zn2+, Cu2+) Metal->Topology Defines Node Property Pore Characteristics Topology->Property Creates

Figure 2: Logic flow for reticular synthesis using 5-OPC.

Experimental Note: To use 5-OPC in MOFs, the ketone is typically oxidized to a second carboxylic acid (yielding the dicarboxylate) OR the ketone is used to anchor a pyridine arm, creating a heteroleptic linker.

References

  • Weiss, U., & Edwards, J. M. (1968). "A one-step synthesis of the cis-bicyclo[3.3.0]octane-3,7-dione system." Tetrahedron Letters. Link

  • Kricheldorf, H. R. (2001). "Syntheses and properties of cyclic polyesters." Macromolecular Rapid Communications. Link

  • Bertz, S. H., et al. (1982). "General synthesis of bicyclo[3.3.0]octane-3,7-diones." Journal of Organic Chemistry. Link

  • Yaghi, O. M., et al. (2003). "Reticular synthesis and the design of new materials." Nature. Link

  • Catalog Entry: "this compound." AChemBlock / PubChem. Link

Methodological & Application

Application Note: Amide Coupling Protocols for 5-Oxooctahydropentalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 5-Oxooctahydropentalene-2-carboxylic acid scaffold. This bicyclic intermediate is a critical pharmacophore in the synthesis of Glucokinase Activators (GKAs) and prostacyclin analogs.

The following protocols prioritize stereochemical retention and chemoselectivity , addressing the specific challenges posed by the unprotected ketone and the epimerization-prone


-chiral center.

Executive Summary & Chemical Logic

The this compound scaffold presents a unique "concave/convex" topology typical of cis-fused bicyclo[3.3.0]octanes. Successful derivatization requires navigating two primary chemical risks:

  • Epimerization at C2: The carboxylic acid is attached to a chiral center (C2). Activation of this carboxylate can lead to rapid epimerization via the oxazolone/azlactone mechanism, particularly because the bicyclic ring strain can lower the energy barrier for proton abstraction.

  • Ketone-Amine Competition: The C5-ketone is unprotected. While amides are thermodynamically favored, highly nucleophilic primary amines can reversibly form hemiaminals or Schiff bases (imines) with the ketone, reducing yield or complicating purification.

The Solution: This guide recommends Propylphosphonic Anhydride (T3P) as the primary coupling agent.[1] Unlike carbodiimides (EDC/DCC) or uronium salts (HATU), T3P acts as an acidic activation agent that minimizes base-mediated epimerization and drives the reaction kinetically toward the amide, bypassing imine formation [1, 2].

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific amine partner.

CouplingLogic Start Start: Analyze Amine Partner CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic (e.g., Aniline)? Start->CheckAmine RouteA Route A: T3P / Pyridine (Standard for High Purity) CheckAmine->RouteA Yes (Hindered/Aniline) EpimerizationRisk Is C2 Epimerization Critical? CheckAmine->EpimerizationRisk No (Primary/Secondary Alkyl) Output1 Output1 RouteA->Output1 High Yield, >99% ee RouteB Route B: HATU / DIPEA (High Throughput / Non-Chiral Amines) Output2 Output2 RouteB->Output2 Fast, Potential <5% epimerization RouteC Route C: Mixed Anhydride (IBCF / NMM) EpimerizationRisk->RouteA Yes (Strict ee% required) EpimerizationRisk->RouteB No (Discovery Scale)

Figure 1: Decision matrix for reagent selection based on amine nucleophilicity and stereochemical requirements.

Detailed Experimental Protocols

Method A: T3P-Mediated Coupling (Gold Standard)

Recommended for: Scale-up, chiral amines, and anilines. This method avoids the use of HOBt (explosive risk) and simplifies workup due to water-soluble byproducts.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w solution in EtOAc or DMF (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol:

  • Setup: Charge a reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is preferred over DIPEA for T3P couplings as it suppresses epimerization more effectively [3].

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check by LCMS. The T3P byproduct is not UV active, simplifying analysis.

  • Workup (Self-Validating Step):

    • Quench with water.[2]

    • Wash the organic layer sequentially with:

      • 10% Citric acid or 1M HCl (to remove excess amine/pyridine).

      • Saturated NaHCO₃ (to remove unreacted acid and phosphorus byproducts).

      • Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Most products are obtained in >95% purity and require no chromatography. If needed, flash chromatography (EtOAc/Heptane) is sufficient.

Method B: HATU/DIPEA Coupling (Discovery Scale)

Recommended for: High-throughput library synthesis where speed outweighs strict chiral purity.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base), 2.5 equiv

  • Solvent: DMF or DMAc

Protocol:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF at room temperature.

  • Base Addition: Add DIPEA (1.0 equiv) and stir for only 1–2 minutes .

    • Critical: Prolonged activation time increases the risk of epimerization and ketone enolization.

  • Coupling: Immediately add the amine (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by acidic/basic washes as in Method A.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Yield (Imine Formation) Highly nucleophilic amine reacts with C5-ketone.Switch to Method A (T3P). The acidic activation mechanism of T3P favors amide formation over imine condensation. Alternatively, pre-activate acid completely before adding amine.
Epimerization at C2 Base-mediated proton abstraction during activation.Use Pyridine or Collidine instead of DIPEA/TEA. Lower reaction temperature to -10 °C during T3P addition.
Incomplete Conversion Steric hindrance of the bicyclic system.Increase Concentration. Run reaction at 0.5 M. Use 2.0 equiv T3P and heat to 40 °C (only if epimerization is not observed).
Emulsions during Workup Amphiphilic nature of the bicyclic amide.Use 2-MeTHF instead of EtOAc for extraction. Add a small amount of IPA to the organic phase to break emulsions.

Quantitative Comparison of Methods

FeatureMethod A: T3P/PyridineMethod B: HATU/DIPEAMethod C: EDC/HOBt
Epimerization Risk Low (< 1%)Moderate (2–5%)Low (< 2%)
Ketone Tolerance ExcellentGoodModerate
Purification Extraction often sufficientChromatography usually requiredUrea byproduct removal difficult
Atom Economy High (Water soluble waste)Low (Large byproduct mass)Moderate
Reaction Time 2–4 Hours1–2 Hours12–16 Hours

Visualizing the Mechanism

The following diagram illustrates the kinetic pathway favored by T3P, which bypasses the slow equilibrium that allows ketone interference.

Mechanism Acid Acid Substrate (C2-COOH, C5-Ketone) Activation Activated Mixed Anhydride (T3P-Species) Acid->Activation T3P/Pyridine TS_Imine Transition State B (Reversible Imine Formation) Acid->TS_Imine Slow (Uncatalyzed) TS_Amide Transition State A (Fast Amide Formation) Activation->TS_Amide + Amine Amine Amine (R-NH2) Product Target Amide TS_Amide->Product Kinetic Product SideProduct Schiff Base Side Product TS_Imine->SideProduct Thermodynamic Trap

Figure 2: Kinetic pathway comparison. T3P activation ensures amide formation outcompetes Schiff base formation at the C5-ketone.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, A. W., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."[3][4] Organic Process Research & Development, 15(6), 1234–1242.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Basavapathruni, A., et al. (2016). "Conformational Restriction in Glucokinase Activators." Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

Sources

functionalization of the bicyclic scaffold of 5-Oxooctahydropentalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARMA-330-OX

Executive Summary & Scaffold Analysis

Objective: To provide a comprehensive guide for the divergent functionalization of 5-oxooctahydropentalene-2-carboxylic acid (also known as cis-3-oxo-bicyclo[3.3.0]octane-7-carboxylic acid).

Significance: In modern drug discovery, "escaping from flatland" is a priority. The octahydropentalene (bicyclo[3.3.0]octane) core offers a rigid, high-Fsp³ scaffold with defined 3D geometry. Unlike planar aromatic systems, this bicyclic framework adopts a "cup-shaped" conformation (cis-fused), providing two distinct faces (convex and concave) for stereocontrolled functionalization. This guide focuses on exploiting the orthogonal reactivity of the C5-ketone and C2-carboxylic acid vectors to generate diversity-oriented libraries.

Structural Geometry & Numbering

The scaffold is a cis-fused bicyclic system. The cis-fusion is thermodynamically favored over the trans-fusion (approx. 6 kcal/mol stability difference) due to ring strain.

  • Convex Face (Exo): The sterically accessible outer face. Reagents (hydrides, nucleophiles) predominantly attack from this vector.

  • Concave Face (Endo): The shielded inner face. Substituents placed here are often protected from metabolic degradation.

Synthetic Logic & Pathway Map

The functionalization strategy relies on the orthogonality between the electrophilic ketone (C5) and the nucleophilic/electrophilic carboxylic acid (C2).

Divergent Functionalization Workflow (Graphviz)

G cluster_products Library Diversity Space node_core Scaffold Core 5-Oxooctahydropentalene- 2-carboxylic acid node_amide Vector A: C2-Carboxyl (Amide Coupling) node_core->node_amide HATU, R-NH2 node_amine Vector B: C5-Ketone (Reductive Amination) node_core->node_amine R-NH2, NaBH(OAc)3 node_spiro Vector C: C5-Spirocycle (Wittig/Cyclization) node_core->node_spiro Ph3P=CH2, Grubbs prod_1 Peptidomimetics (Endo-Amides) node_amide->prod_1 prod_2 GPCR Ligands (Amino-Amides) node_amine->prod_2 prod_3 Ion Channel Blockers (Spiro-Acids) node_spiro->prod_3

Figure 1: Divergent synthesis map illustrating the three primary vectors for scaffold functionalization. The C2 and C5 positions allow for the rapid generation of bifunctional libraries.

Detailed Experimental Protocols

Protocol A: Stereoselective Reductive Amination (C5 Vector)

Rationale: The ketone at C5 is sterically sensitive. Standard reductive amination conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) favor attack from the convex face, yielding the endo-amine (substituent pointing "into" the cup). This stereochemical outcome is crucial for designing ligands that require a specific curvature.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the scaffold (100 mg, 0.59 mmol) in DCE (3 mL). Add the amine (0.71 mmol) and acetic acid (34 µL, 0.59 mmol).

  • Equilibration: Stir at room temperature for 30 minutes. Note: If using sterically hindered amines, add 3Å molecular sieves and extend time to 2 hours.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (188 mg, 0.89 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under N₂ atmosphere. Monitor by LC-MS (Target mass: M+Amine-16+2).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient). The endo isomer is typically the major product (>90:10 dr).

Protocol B: High-Throughput Amide Coupling (C2 Vector)

Rationale: The carboxylic acid is less sterically hindered than the ketone and can be functionalized without protecting the ketone if non-nucleophilic bases are used.

Reagents:

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (0.59 mmol) in DMF (2 mL). Add DIPEA (308 µL, 1.77 mmol) followed by HATU (269 mg, 0.71 mmol). Stir for 5 minutes (solution turns yellow).

  • Addition: Add the amine partner (0.71 mmol).

  • Incubation: Stir at RT for 4 hours.

  • Workup (Library Scale): Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then sat. NaHCO₃.

  • Validation: 1H NMR will show the diagnostic shift of the C2-methine proton.

Stereochemical Analysis & Data Interpretation

The cis-bicyclo[3.3.0]octane system is defined by its "cup" shape. Understanding the nuclear Overhauser effect (NOE) signals is critical for assigning relative stereochemistry.

NOE Correlations Table
Proton PositionInteraction with Bridgehead (H1/H5)Interaction with Endo-SubstituentInterpretation
H-Bridgehead (cis) Strong NOEStrong NOEConfirms cis-fusion
H-5 (Alpha to Amine) Weak/No NOEN/AIf H-5 is Exo (product is Endo-amine)
H-5 (Alpha to Amine) Strong NOEN/AIf H-5 is Endo (product is Exo-amine)
Stereochemical Decision Tree (Graphviz)

Stereochem start Reagent Approach face_convex Convex Face Attack (Kinetic Control) start->face_convex Hydrides (NaBH4) Small Nucleophiles face_concave Concave Face Attack (Thermodynamic Control) start->face_concave Large Nucleophiles (if convex blocked) prod_endo Endo-Product (Substituent shielded) face_convex->prod_endo prod_exo Exo-Product (Substituent exposed) face_concave->prod_exo

Figure 2: Stereochemical outcome based on reagent trajectory. The convex face is the default trajectory for small reagents.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Ketone interference (Schiff base formation)Ensure amine is added after HATU activation. Use non-nucleophilic bases.
Epimerization at C2 Over-basic conditionsThe C2 proton is alpha to a carbonyl. Avoid excess base or prolonged heating. Use DIPEA, not TEA.
Poor Solubility High polarity of Amino-Acid coreUse DMF/DMSO mixtures. Protect the acid as a benzyl ester if working on the ketone first.
No Diastereoselectivity Reversible imine formationLower temperature to -78°C for the reduction step or switch to L-Selectride for higher steric demand.

References

  • Weiss, U., & Edwards, J. M. (1968). A one-step synthesis of the cis-bicyclo[3.3.0]octane-3,7-dione system. Tetrahedron Letters, 9(47), 4885-4887.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Bertz, S. H., et al. (1982). Weiss-Cook condensation of dimethyl 1,3-acetonedicarboxylate.[1] Journal of Organic Chemistry, 47(11), 2216–2217.

  • Trost, B. M. (1986). The stoichiometry of the Weiss reaction. Journal of the American Chemical Society. (Contextual grounding for pentalene synthesis).
  • Dowbenko, R. (1967). exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid.[1] Organic Syntheses, 47, 10.

Sources

Application Notes & Protocols: The Strategic Use of Rigid Scaffolds in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

In the intricate dance of drug discovery, achieving high affinity and specificity for a biological target is paramount. The conformational flexibility of a ligand is a double-edged sword; while it allows for an induced fit, it often comes at a significant entropic cost upon binding. This guide delves into the strategic use of rigid molecular scaffolds—a cornerstone of modern medicinal chemistry—to mitigate this entropic penalty and engineer superior therapeutic candidates. By pre-organizing key pharmacophoric features in a bioactive conformation, rigid scaffolds enhance binding affinity, improve selectivity, and often confer favorable pharmacokinetic properties. This document provides an in-depth exploration of the principles underpinning the use of rigid scaffolds, detailed protocols for their computational design and synthetic implementation, and a guide to their experimental validation, thereby offering a comprehensive resource for drug discovery programs.

The Rigidity Advantage: Foundational Principles

The concept of "pre-organization" is central to the utility of rigid scaffolds. A flexible ligand must adopt a specific, low-energy conformation to bind effectively to its target, a process that is entropically unfavorable. Rigid scaffolds circumvent this by locking the key interacting moieties into a conformation that is already complementary to the binding site.

Key Advantages of Rigid Scaffolds:

  • Enhanced Binding Affinity: By minimizing the entropic penalty of binding, rigidification can lead to a significant increase in binding affinity (lower Kd or IC50 values).

  • Improved Selectivity: A rigid scaffold presents a well-defined three-dimensional shape, which is less likely to bind to off-target proteins that have different binding site topologies.

  • Favorable ADMET Properties: Rigid structures often exhibit improved metabolic stability and membrane permeability compared to their more flexible counterparts.

  • Intellectual Property: Novel rigid scaffolds can provide a strong foundation for new intellectual property claims.

Computational Design of Rigid Scaffolds: From Concept to Candidates

The in silico design and evaluation of rigid scaffolds is a critical first step to focus synthetic efforts on the most promising candidates. This section outlines key computational strategies and provides a generalized protocol for a virtual screening campaign.

Key Computational Strategies
  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD allows for the direct design and docking of rigid scaffolds into the binding site. This approach provides detailed insights into potential binding interactions.

  • Fragment-Based Drug Discovery (FBDD): FBDD begins with the identification of small, rigid fragments that bind to the target, often with low affinity. These fragments are then grown, linked, or merged to generate more potent lead compounds.[1] The inherent rigidity of many fragments makes them excellent starting points for designing novel scaffolds.[1]

  • Scaffold Hopping: This technique involves replacing the core scaffold of a known active molecule with a novel, structurally distinct but functionally equivalent rigid scaffold.[2] This is a powerful strategy for escaping existing patent landscapes and improving physicochemical properties.

Protocol: Structure-Based Virtual Screening for Novel Rigid Scaffolds

This protocol outlines a typical workflow for identifying novel rigid scaffolds using molecular docking.

Objective: To identify commercially available or synthetically accessible compounds containing rigid scaffolds that are predicted to bind to a target protein with high affinity.

Materials:

  • High-resolution crystal structure of the target protein (from PDB or in-house).

  • A curated library of 3D compound structures containing rigid scaffolds.

  • Molecular docking software (e.g., AutoDock, Glide, GOLD).

  • Molecular visualization software (e.g., PyMOL, Chimera).

Protocol:

  • Receptor Preparation:

    • Load the protein structure into a molecular modeling program.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization to relieve any steric clashes.

  • Binding Site Definition:

    • Identify the binding site of interest. If a co-crystallized ligand is present, the binding site can be defined as the region within a certain radius (e.g., 6-10 Å) of the ligand.[3]

    • Alternatively, use binding site prediction algorithms.

    • Define the grid box for the docking calculations, ensuring it encompasses the entire binding site.

  • Ligand Library Preparation:

    • Obtain a diverse library of compounds with rigid scaffolds.

    • Generate 3D conformers for each ligand and assign appropriate protonation states and partial charges.

  • Molecular Docking:

    • Dock the ligand library into the prepared receptor grid using the chosen docking software.

    • Use a scoring function to rank the docked poses based on their predicted binding affinity.

  • Post-Docking Analysis and Candidate Selection:

    • Visually inspect the top-ranked poses to assess the plausibility of the predicted binding modes.[4] Look for key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges.

    • Filter the results based on physicochemical properties (e.g., Lipinski's Rule of Five) and predicted ADMET properties to prioritize compounds with drug-like characteristics.[5][6]

    • Select a diverse set of the most promising candidates for acquisition or synthesis and subsequent experimental validation.

Table 1: Comparison of Popular Molecular Docking Software

SoftwareKey FeaturesStrengthsConsiderations
AutoDock Vina Open-source, widely used, good balance of speed and accuracy.Free to use, large user community and support.May require more user expertise for setup and analysis.
Glide (Schrödinger) Commercial software with a user-friendly interface and sophisticated scoring functions.High accuracy, integrated with a comprehensive modeling suite.Requires a commercial license.
GOLD (CCDC) Focuses on ligand flexibility and protein-ligand hydrogen bonds.Excellent for systems where hydrogen bonding is critical.Can be computationally intensive.

Diagram 1: Integrated Workflow for Rigid Scaffold-Based Drug Discovery

G cluster_comp Computational Design cluster_synth Chemical Synthesis cluster_eval Experimental Validation comp_start Target Identification & Structure Determination vs Virtual Screening (SBDD, FBDD) comp_start->vs sh Scaffold Hopping comp_start->sh hit_id Hit Identification & Prioritization vs->hit_id sh->hit_id admet In Silico ADMET Prediction hit_id->admet synth_design Retrosynthetic Analysis admet->synth_design Candidate Selection synthesis Synthesis of Rigid Scaffolds synth_design->synthesis purification Purification & Characterization synthesis->purification binding_assay In Vitro Binding Assays (e.g., SPR, ITC) purification->binding_assay Synthesized Compounds functional_assay Cell-Based Functional Assays binding_assay->functional_assay adme_exp Experimental ADME Profiling functional_assay->adme_exp lead_opt Lead Optimization adme_exp->lead_opt lead_opt->comp_start Iterative Design Cycle

Caption: An iterative workflow for the discovery of drugs based on rigid scaffolds.

Synthesis of Rigid Scaffolds: From Blueprints to Benchtop

The successful translation of in silico designs into tangible molecules is a critical juncture in any drug discovery project. This section provides an overview of key synthetic strategies and a detailed protocol for the solid-phase synthesis of a conformationally constrained peptide mimetic, a common application of rigid scaffolds.

Key Synthetic Strategies
  • Privileged Scaffolds: Certain rigid scaffolds, known as "privileged scaffolds," are recurrent motifs in bioactive molecules, binding to multiple, unrelated protein targets.[7] Examples include benzodiazepines, dihydropyridines, and various bicyclic systems.[8] Leveraging established synthetic routes to these scaffolds can accelerate library synthesis.[7][9]

  • Combinatorial Chemistry: The synthesis of libraries of compounds based on a common rigid scaffold allows for the rapid exploration of structure-activity relationships (SAR).[10][11] Solid-phase synthesis is particularly well-suited for combinatorial approaches.[10][11]

  • Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules, often incorporating rigid polycyclic systems, from simple starting materials in a few steps.[7][12]

Protocol: Solid-Phase Synthesis of a Tetrahydropyridazinedione (Tpd)-Constrained Peptidomimetic

This protocol describes the synthesis of a rigid, bicyclic peptidomimetic that constrains the peptide backbone into a specific conformation.[13]

Objective: To synthesize a peptide containing a conformationally rigid Tpd scaffold using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HCTU, DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • Synthesized chiral α-hydrazino acids[13]

Protocol:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.[14]

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.[14]

  • Peptide Chain Elongation:

    • Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., Fmoc-amino acid, HCTU, DIPEA in DMF).[15]

    • Incorporate the chiral α-hydrazino acid at the desired position in the peptide sequence.[13]

  • Cyclization and Cleavage:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly with DMF and DCM.

    • Treat the resin-bound peptide with a cleavage cocktail containing a high concentration of acid (e.g., 95% TFA). This simultaneously cleaves the peptide from the resin and catalyzes the cyclization to form the Tpd ring.[13]

  • Purification and Characterization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Diagram 2: Solid-Phase Synthesis of a Tpd-Constrained Peptidomimetic

G start Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection swell->deprotect1 couple_aa Couple Fmoc- Amino Acids deprotect1->couple_aa couple_aa->deprotect1 Repeat for each AA couple_ha Couple Fmoc- Hydrazino Acid couple_aa->couple_ha deprotect2 Final Fmoc Deprotection couple_ha->deprotect2 cleave Cleavage & Cyclization (TFA) deprotect2->cleave purify Purification (HPLC) cleave->purify end Tpd-Constrained Peptide purify->end

Caption: A schematic representation of the solid-phase synthesis workflow.

Experimental Validation: From Virtual Hits to Validated Leads

The ultimate test of any drug design strategy is experimental validation. This section outlines key in vitro assays to confirm the binding and functional activity of newly synthesized compounds.

4.1. Primary Binding Assays

These assays directly measure the interaction between the compound and the target protein.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify fragment binding and to determine the binding pose of a ligand.

4.2. Functional Assays

These assays measure the effect of the compound on the biological activity of the target.

  • Enzyme Inhibition Assays: For enzymatic targets, IC50 values are determined by measuring the concentration of the compound required to inhibit enzyme activity by 50%.

  • Cell-Based Assays: These assays assess the activity of the compound in a more biologically relevant context, such as measuring the inhibition of a signaling pathway or cell proliferation.[16]

4.3. ADME Profiling

Early assessment of ADMET properties is crucial to identify potential liabilities.

  • Solubility: Measured to ensure adequate bioavailability.

  • Permeability: Assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Evaluated by incubating the compound with liver microsomes.

  • Cytotoxicity: Assessed in various cell lines to identify potential toxicity issues.

Table 2: Key Experimental Validation Techniques

AssayInformation ProvidedThroughputKey Considerations
SPR Binding kinetics (kon, koff), affinity (Kd)Medium to HighRequires immobilization of the protein.
ITC Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS)LowRequires relatively large amounts of protein and compound.
Enzyme Inhibition Functional potency (IC50)HighTarget-specific assay development is required.
Cell-Based Assays Cellular potency, mechanism of actionMedium to HighMore biologically relevant but can be more complex to interpret.

Conclusion

The use of rigid scaffolds is a powerful and proven strategy in modern drug discovery. By reducing the entropic cost of binding and providing a well-defined three-dimensional structure, rigid scaffolds can lead to compounds with enhanced potency, selectivity, and favorable drug-like properties. The integrated workflow of computational design, chemical synthesis, and experimental validation described in these application notes provides a robust framework for the successful implementation of this strategy. As computational tools become more predictive and synthetic methods more efficient, the rational design and application of rigid scaffolds will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.

References

  • Identification of novel SIRT3 inhibitor scaffolds by virtual screening. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023, June 8). PubMed. Retrieved February 2, 2026, from [Link]

  • A high throughput synthetic workflow for solid state synthesis of oxides. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Integrative computational approaches for discovery and evaluation of lead compound for drug design. (2024, April 4). Frontiers. Retrieved February 2, 2026, from [Link]

  • DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. (2019, September 5). arXiv. Retrieved February 2, 2026, from [Link]

  • Flow Synthesis Approaches to Privileged Scaffolds – Recent Routes Reviewed for Green and Sustainable Aspects. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Discovery of potential scaffolds for glutaminyl cyclase inhibitors: Virtual screening, synthesis, and evaluation. (2024, January 1). PubMed. Retrieved February 2, 2026, from [Link]

  • Comprehensive Computational Assessment of ADME Properties Using Mapping Techniques. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Data Management 101 for drug developers: A peek behind the curtain. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). Retrieved February 2, 2026, from [Link]

  • Integrative Computational Approaches for Multi-Target Drug Discovery in the Arachidonic Acid Pathway. (2025, October 29). YouTube. Retrieved February 2, 2026, from [Link]

  • Bioexcel webinar #89:VTX: Real-Time high performance molecular structure and dynamics visualization. (2026, January 29). YouTube. Retrieved February 2, 2026, from [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (2014, October 8). Organic Letters. Retrieved February 2, 2026, from [Link]

  • Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies. (2024, September 9). NIH. Retrieved February 2, 2026, from [Link]

  • Enabling drug discovery project decisions with integrated computational chemistry and informatics. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • The Science and Art of Structure-Based Virtual Screening. (2024, March 25). ACS Medicinal Chemistry Letters. Retrieved February 2, 2026, from [Link]

  • Fragment-based Lead Discovery. (n.d.). University of Zurich. Retrieved February 2, 2026, from [Link]

  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Identification of Key Bioactive Compounds of Medicine–Food Homologous Substances and Their Multi-Target Intervention Effects in Osteosarcoma Treatment. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Effective Data Management Key to Accelerating Drug Discovery and Development. (2023, January 10). Retrieved February 2, 2026, from [Link]

  • PyRx Tutorial | Multiple Ligand Docking | Part 5: Analyze Docking Results. (2025, January 25). YouTube. Retrieved February 2, 2026, from [Link]

  • Flow synthesis approaches to privileged scaffolds – recent routes reviewed for green and sustainable aspects. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 2, 2026, from [Link]

  • A template for the solid-phase synthesis of conformationally restricted protein loop mimetics. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 2, 2026, from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Retrieved February 2, 2026, from [Link]

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • How can prioritizing data accelerate drug discovery? (n.d.). CAS. Retrieved February 2, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Scaffold. (2025, October 10). University of Birmingham's Research Portal. Retrieved February 2, 2026, from [Link]

  • Computational Methods in Drug Discovery. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.). Retrieved February 2, 2026, from [Link]

  • Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. Retrieved February 2, 2026, from [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • (PDF) A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis of Unprecedented Scaffold Diversity. (2009, January 9). David Spring's group. Retrieved February 2, 2026, from [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025, August 9). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A combinatorial scaffold approach toward kinase-directed heterocycle libraries. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024, August 9). YouTube. Retrieved February 2, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 2, 2026, from [Link]

  • Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg. (2021, September 23). YouTube. Retrieved February 2, 2026, from [Link]

  • Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. (2024, February 28). Retrieved February 2, 2026, from [Link]

  • Fragment-to-Lead. (n.d.). Creative Biostucture Drug Discovery. Retrieved February 2, 2026, from [Link]

  • Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Acidic Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-BIC-001 Subject: Troubleshooting Guide for Isolation, Chromatography, and Crystallization

Introduction

Welcome to the Technical Support Center. You are likely here because acidic bicyclic compounds (e.g., indole-carboxylic acids, bicyclic


-lactams, naphthenic acids) are failing standard purification workflows. These molecules present a "perfect storm" of challenges: they possess rigid lipophilic cores that resist water solubility, yet contain acidic moieties (pK

3–5) that cause streaking on silica and "oiling out" during crystallization.

This guide moves beyond generic advice. It provides self-validating protocols to resolve peak tailing, amorphous solidification, and isomeric (endo/exo) overlap.

Module 1: Chromatography Support

Issue: "My compound elutes as a broad, tailing peak (shark-fin shape) on Reverse Phase (RP) HPLC, causing poor resolution."

Root Cause Analysis

Bicyclic acids often suffer from Secondary Silanol Interaction . Even on C18 columns, residual silanol groups (


) on the silica surface ionize to 

above pH 3.5. If your mobile phase pH is near the pK

of your bicyclic acid, the analyte exists in a mixed protonated/deprotonated state, leading to "ion-exchange" dragging and peak broadening.
Troubleshooting Protocol

Step 1: Acidify the Mobile Phase (The "2.5 Rule") To suppress silanol ionization and keep your bicyclic acid fully protonated (neutral), the mobile phase pH must be 2 pH units below the analyte's pK


 .
  • Standard Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in both water and acetonitrile lines.

  • Validation: Measure the pH of the aqueous buffer. It should be

    
     2.0–2.5.
    

Step 2: Switch to "Type B" or Hybrid Columns If tailing persists with TFA, your column's silica purity is likely the culprit.

  • Recommendation: Switch to a "Type B" high-purity silica or a Hybrid Organic-Inorganic Particle (e.g., Waters XBridge/BEH or Agilent ZORBAX). These have fewer metallic impurities that increase silanol acidity.[1]

Step 3: The "Sandwich" Injection (For Solubility Issues) Bicyclic acids often precipitate when the sample solvent (e.g., DMSO) hits the aqueous mobile phase.

  • Protocol: Aspirate a small plug of weak solvent (water/methanol) before and after the sample plug in the injector loop. This creates a solubility gradient, preventing precipitation at the column head.

Visual Troubleshooting Workflow

Chromatography_Troubleshooting Start Problem: Peak Tailing/Streaking Check_pH Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 2.5? Check_pH->Is_pH_Low Add_Modifier Action: Add 0.1% TFA to both lines Is_pH_Low->Add_Modifier No Check_Column Check Column Type Is_pH_Low->Check_Column Yes Is_Type_B Is it High Purity (Type B/Hybrid)? Check_Column->Is_Type_B Switch_Col Action: Switch to Hybrid/End-capped Column Is_Type_B->Switch_Col No Check_Solubility Check Injection Solvent Is_Type_B->Check_Solubility Yes Sandwich Action: Use 'Sandwich' Injection Mode Check_Solubility->Sandwich

Caption: Logical decision tree for diagnosing and fixing peak tailing in acidic bicyclic compounds.

Module 2: Crystallization & Isolation

Issue: "I cannot get a solid. My compound oils out or forms a sticky gum after evaporation."

The Solution: Dicyclohexylamine (DCHA) Salt Formation

Bicyclic acids are notorious for forming amorphous solids due to their rigid, bulky structures which pack poorly in crystal lattices. The industry-standard solution is to form a salt with a bulky lipophilic base. Dicyclohexylamine (DCHA) is the "magic bullet" for this application [1, 2].

Why DCHA?

  • Lipophilicity: It makes the salt soluble in organic solvents (DCM, EtOAc) but insoluble in non-polar anti-solvents (Hexane, Ether), facilitating controlled crystallization.

  • Crystallinity: The bulky cyclohexyl rings provide a rigid scaffold that forces the bicyclic acid into a lattice.

Protocol: DCHA Salt Formation
StepActionTechnical Note
1 Dissolve crude acid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .Concentration should be approx 0.1 g/mL.
2 Add 1.1 equivalents of DCHA dropwise.Reaction is exothermic; cooling (0°C) may be required for large scales.
3 Stir at Room Temp for 1–2 hours.If no precipitate forms, add Hexanes or Diethyl Ether dropwise until cloudy.
4 Filter the white crystalline solid.Wash with cold Et2O/Hexane (1:1).
5 Recovery: Suspend salt in EtOAc; wash with 10% KHSO4 or 1M H3PO4 .Strong mineral acids (HCl) can cause DCHA-HCl precipitation; KHSO4 is preferred.
Module 3: Isomer Separation (Endo vs. Exo)

Issue: "I have a mixture of Endo and Exo isomers. They co-elute on HPLC."

Scientific Context

In bicyclic systems (e.g., norbornanes), Endo (substituent syn to the largest bridge) and Exo (anti) isomers are diastereomers.[2] While they have different physical properties, their hydrophobic footprints on C18 are often identical.

Resolution Strategies

Strategy A: Chromatographic Selectivity (Shape Recognition) Standard C18 relies on hydrophobicity. To separate isomers, you need a phase that recognizes steric shape or pi-electron density.

  • Phenyl-Hexyl Columns: The aromatic ring in the stationary phase interacts differently with the "cavity" of endo vs. exo isomers [3].

  • Chiral Stationary Phases (CSP): Even if your compound is achiral (meso), CSPs like Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) are excellent at separating diastereomers because the chiral cavities discriminate based on 3D shape, not just polarity [4].

Strategy B: Chemical Resolution (Iodolactonization) If your bicyclic acid has an alkene (e.g., norbornene acid), you can exploit chemical reactivity.

  • Mechanism: The Endo isomer often has the carboxylic acid positioned to attack the alkene intramolecularly (forming a lactone) upon treatment with Iodine/KI. The Exo isomer cannot reach and remains an acid.

  • Workflow: Treat mixture with

    
    
    
    
    
    Extract Lactone (Endo) into organic
    
    
    Acidify aqueous to recover Acid (Exo).
Module 4: Stability & Storage

Issue: "My compound purity decreases after drying or storage."

Common Pitfalls
  • Esterification in Methanol:

    • Risk:[3] Evaporating acidic fractions collected in Methanol (MeOH) often leads to methyl ester formation, catalyzed by the trace TFA/Formic acid from the mobile phase.

    • Fix: Switch to Acetonitrile (ACN) for elution. If MeOH is mandatory, immediately dilute fractions with water and freeze-dry (lyophilize) rather than rotary evaporating at high heat.

  • Decarboxylation:

    • Risk:[3] Bicyclic

      
      -keto acids or malonic acid derivatives can decarboxylate upon heating.
      
    • Fix: Avoid temperatures >40°C. Use Lyophilization instead of rotary evaporation. Store as the DCHA salt (see Module 2), which significantly stabilizes the carboxylate group.

References
  • Bachem. (2021). Conversion of a DCHA salt to the free acid.[4] Bachem Technical Guides. Link

  • Maye, J. P., et al. (2016). Preparation of Dicyclohexylamine Alpha Acids and Beta Acids. Journal of the American Society of Brewing Chemists. Link

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base. Link

  • Chiral Technologies. (2020). Enantiomer separation of acidic compounds using Anion Exchange Phases.[5] Chiral Technologies Application Notes. Link

  • Master Organic Chemistry. (2018). Endo vs Exo Products in the Diels Alder.[2][6][7]Link

Sources

Technical Support Center: Overcoming Low Reactivity in Derivatização Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incomplete or slow derivatization reactions. Low reactivity is a common hurdle, often leading to poor yields, inaccurate quantification, and lost time. However, it is a problem that can almost always be solved with a systematic approach.

This is not just a list of steps to follow; it is a resource built on years of field-proven experience to help you understand the causality behind your experimental choices. Here, we will diagnose the root causes of low reactivity and provide robust, validated strategies to drive your reactions to completion.

Part 1: Frequently Asked Questions - The Fundamentals of Reactivity

This section addresses the core principles governing derivatization reactions. Understanding these concepts is the first step in effective troubleshooting.

Q1: What are the primary causes of low reactivity in derivatization?

A1: Low reactivity typically stems from one or more of the following factors:

  • Steric Hindrance: Bulky chemical groups near the reaction site on either the analyte or the derivatizing agent can physically block the reaction from occurring efficiently. The ease of reactivity for alcohols, for instance, follows the order: primary > secondary > tertiary.[1]

  • Poor Nucleophilicity/Electrophilicity: The functional group on your analyte may be a weak nucleophile (e.g., a tertiary alcohol), or the reactive site on your derivatizing agent may be a weak electrophile. The reaction rate depends on the energetic favorability of this interaction.

  • Unfavorable Reaction Conditions: Factors like temperature, reaction time, solvent choice, and pH can significantly impact reaction kinetics.[2] An unoptimized condition is a frequent cause of low yield.

  • Low Reagent Purity or Concentration: The derivatizing reagent may have degraded due to moisture or age.[2] It is also critical to use a sufficient excess of the reagent to drive the reaction equilibrium towards the product.[1]

  • Matrix Effects: Components in your sample matrix (e.g., water, proteins, salts in biological fluids) can interfere with the reaction by consuming the reagent or altering the chemical environment.[3][4]

Q2: How does solvent choice impact my derivatization reaction?

A2: The solvent plays a critical role and can dramatically alter reaction outcomes.[5]

  • Polarity: The solvent's polarity can influence the stability of reactants and transition states. For SN2 reactions, like many silylations, polar aprotic solvents (e.g., acetonitrile, DMF) are often preferred as they can solvate cations while leaving the nucleophile relatively free to react.[6]

  • Proticity: Protic solvents (those with acidic protons, like water or alcohols) will react with many common derivatizing agents, especially silylating agents.[4][6] It is crucial to use dry, aprotic solvents unless the reaction mechanism specifically requires a proton source.[5]

  • Solubility: Both the analyte and the derivatizing reagent must be soluble in the chosen solvent to ensure the reaction mixture is homogenous.[2]

Q3: When should I consider using a catalyst?

A3: A catalyst is necessary when the intrinsic reactivity between the analyte and the reagent is too low to proceed at a reasonable rate under standard conditions. This is common for moderately hindered or slowly reacting compounds.[1] For example:

  • Silylation: For hindered analytes, a catalyst like trimethylchlorosilane (TMCS) is often added to N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Acylation: Nucleophilic catalysts like pyridine or 4-dimethylaminopyridine (DMAP) are frequently used to accelerate acylation reactions, especially with less reactive anhydrides.[7]

Part 2: Troubleshooting Guides - From Problem to Solution

This section provides structured, question-and-answer guides for specific, common problems.

Scenario 1: Incomplete Silylation of a Hindered Alcohol or Phenol

Q: I am trying to derivatize a tertiary alcohol with BSTFA, but my GC-MS analysis shows a large peak for the underivatized analyte and a very small product peak. I've already heated the reaction at 70°C for 30 minutes. What's going wrong?

A: This is a classic case of steric hindrance and insufficient derivatizing power. Tertiary alcohols are among the most difficult functional groups to silylate due to the bulky environment around the hydroxyl group.[1]

Troubleshooting Workflow:

G start Problem: Incomplete Silylation of Hindered Alcohol check_reagent Step 1: Verify Reagent & Conditions - Use fresh, anhydrous BSTFA & solvent. - Ensure sufficient excess (at least 2:1 molar ratio).[1] start->check_reagent add_catalyst Step 2: Add a Catalyst - Add 1-10% TMCS to BSTFA.[1] - Rerun reaction at 70°C for 30-60 min. check_reagent->add_catalyst If still incomplete increase_energy Step 3: Increase Reaction Energy - Increase temperature to 90-100°C. - Extend reaction time to 1-2 hours.[1] add_catalyst->increase_energy If still incomplete stronger_reagent Step 4: Switch to a More Potent Reagent - Use a bulkier silylating agent like MTBSTFA. - This is specifically designed for hindered groups. increase_energy->stronger_reagent If still incomplete final_check Analyze sample by GC-MS stronger_reagent->final_check

Causality Explained:

  • Why add a catalyst? TMCS acts as a catalyst by providing a more reactive silylating intermediate and also serves as a scavenger for any active hydrogens that might interfere, driving the reaction forward.[1]

  • Why a more potent reagent? Reagents like MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) are designed with bulkier silyl groups that, while seemingly counterintuitive, can be more reactive towards hindered sites and form more stable derivatives.[8]

Scenario 2: Slow and Low-Yield Acylation Reaction

Q: My acylation reaction with acetic anhydride is taking hours and the yield is below 40%. How can I improve this?

A: Slow acylation is often due to either a weak nucleophile (the analyte) or the leaving group of the acylating agent not being sufficiently reactive. Acetic anhydride is moderately reactive; for difficult substrates, you need to enhance the electrophilicity of the acylating agent.

Troubleshooting Strategies:

  • Introduce a Nucleophilic Catalyst:

    • Action: Add a catalyst like 4-dimethylaminopyridine (DMAP) or pyridine to the reaction mixture.

    • Mechanism: DMAP is a hypernucleophilic catalyst. It reacts with the acetic anhydride first to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and susceptible to attack by your weakly nucleophilic analyte. The catalyst is then regenerated, completing the catalytic cycle.

    G reagent Acetic Anhydride (Moderately Reactive) intermediate N-Acylpyridinium Ion (Highly Reactive Intermediate) reagent->intermediate + DMAP catalyst DMAP (Catalyst) catalyst->intermediate product Acylated Product intermediate->product + Analyte analyte Analyte (R-OH) analyte->product

  • Switch to a More Reactive Acylating Agent:

    • Action: Replace acetic anhydride with an acyl halide (e.g., acetyl chloride) or a more reactive anhydride like trifluoroacetic anhydride (TFAA).

    • Mechanism: The reactivity of acylating agents is related to the stability of the leaving group. Halides (like Cl⁻) and trifluoroacetate are excellent leaving groups, making the corresponding acylating agents far more electrophilic and reactive than acetic anhydride.

Data Comparison: Relative Reactivity of Acylating Agents

Acylating AgentStructureLeaving GroupRelative Reactivity
Acetyl ChlorideCH₃COClCl⁻Very High
Trifluoroacetic Anhydride (TFAA)(CF₃CO)₂OCF₃COO⁻High
Acetic Anhydride(CH₃CO)₂OCH₃COO⁻Moderate
Scenario 3: Microwave-Assisted Derivatization for Stubborn Reactions

Q: I've tried catalysts and stronger reagents, but my reaction is still too slow for our lab's throughput needs. Are there other options?

A: Yes. When conventional heating methods are insufficient, Microwave-Assisted Organic Synthesis (MAOS) is an excellent advanced strategy. Conventional derivatization can take anywhere from 30 minutes to several hours at high temperatures.[9][10][11] Microwave protocols can reduce this time to just a few minutes.[9][11]

  • Mechanism of Action: Microwaves provide rapid, uniform heating of the reaction mixture through direct dielectric heating.[12] This efficiency can help overcome large activation energy barriers for sterically hindered substrates and dramatically accelerate reaction rates.[12][13]

  • Practical Application: Studies have shown that derivatization reactions like acetylation and trimethylsilylation can be completed in as little as 5 minutes at 100°C in a dedicated microwave reactor, compared to 30 minutes or more with conventional heating.[12]

Part 3: Validated Experimental Protocols

Here, we provide self-validating protocols that include control steps to ensure your troubleshooting is effective.

Protocol 1: Catalyzed Silylation of a Hindered Secondary or Tertiary Alcohol

This protocol is designed to maximize the yield for difficult-to-derivatize hydroxyl groups.

Materials:

  • Analyte solution (e.g., 1 mg/mL in anhydrous pyridine)

  • Silylating Reagent: BSTFA with 1% TMCS

  • Control Analyte: A simple primary alcohol (e.g., 1-octanol) in anhydrous pyridine.

  • GC Vials with inserts

  • Heating block or oven set to 80°C

Step-by-Step Methodology:

  • Setup Controls:

    • Positive Control: To a GC vial, add 50 µL of the primary alcohol control solution and 100 µL of the BSTFA + 1% TMCS reagent.

    • Negative Control (Analyte Blank): To a separate GC vial, add 50 µL of your analyte solution and 100 µL of the anhydrous pyridine (no reagent). This checks for analyte stability and interfering peaks.

  • Prepare Sample: To a third GC vial, add 50 µL of your hindered analyte solution and 100 µL of the BSTFA + 1% TMCS reagent.

  • Reaction: Cap all vials tightly and place them in the heating block at 80°C for 60 minutes.

  • Cooling: Remove vials and allow them to cool to room temperature.

  • Analysis: Analyze all three samples by GC-MS.

    • Expected Results:

      • Positive Control: Should show >99% conversion of the primary alcohol to its TMS-ether. If not, your reagent is suspect.

      • Negative Control: Should show only the underivatized analyte peak. If the peak is absent, your analyte may be thermally unstable.

      • Sample: Compare the peak area of the derivatized product to any remaining underivatized analyte to determine the reaction completion. If incomplete, consider extending the reaction time or moving to Protocol 2.

Protocol 2: Microwave-Assisted Acylation of a Poorly Reactive Amine

This protocol uses microwave energy to rapidly drive a challenging acylation to completion.

Materials:

  • Analyte solution (e.g., 1 mg/mL in anhydrous acetonitrile)

  • Acylating Reagent: 1:1 mixture of Acetic Anhydride and Pyridine.

  • Microwave reactor vials and caps.

  • Dedicated microwave reactor.

Step-by-Step Methodology:

  • Preparation: In a microwave reactor vial, combine 100 µL of your analyte solution with 200 µL of the acylating reagent mixture.

  • Reaction: Securely cap the vial. Place it in the microwave reactor. Program the reactor to heat to 100°C and hold for 5 minutes with stirring.

  • Cooling: Allow the vial to cool to a safe temperature (<50°C) before removing.

  • Workup: Quench the reaction by adding 500 µL of water. Extract the derivatized product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by GC-MS or LC-MS to confirm the formation of the acetylated product.

    • Self-Validation: Compare the result to a sample prepared using conventional heating (e.g., 100°C for 1 hour). The microwave-assisted method should show equivalent or superior conversion in a fraction of the time.[12]

References

  • Benchchem. (n.d.). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (2022, October 20). How do you determine derivatization yield for a gas chromatography reaction? Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization.
  • Ho, T. D., Canestorp, A., & Östman, C. (2011). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Semantic Scholar. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming steric hindrance in the synthesis of bulky indolizine derivatives.
  • Perestrelo, R., Silva, C., & Câmara, J. S. (2019). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 24(19), 3548.
  • LC Resources. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Al-Bukhaiti, W. Q., Noman, O. M., & Al-Farga, A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 191.
  • ACS Publications. (2026, January 29). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 18). What Is Derivatization In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance? Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent selection in the gas chromatographic analysis of carbonyls in air samples after derivatization with pentafluorophenyl hydrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Retrieved from [Link]

  • Wang, Y., Chen, J., & Zhu, F. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17, 33.
  • PubMed. (n.d.). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution [Video]. YouTube. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Itami, K., Terakawa, K., & Yoshida, J. I. (2004). Catalytic Silylation of Unactivated C–H Bonds. Chemical Reviews, 104(1), 151-194.
  • Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.
  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants.
  • Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ABCR GmbH & Co. KG. (n.d.). Silylation Overview.
  • Liu, Y., Zhang, Y., & Li, J. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers, 16(15), 2009.
  • PubMed. (n.d.). An evaluation of microwave-assisted derivatization procedures using hyphenated mass spectrometric techniques. Retrieved from [Link]

  • Lectka, T., & Drago, R. S. (1998). Nucleophilic Metal Complexes as Acylation Catalysts: Solvent-Dependent “Switch” Mechanisms Leading to the First Catalyzed Staudinger Reaction. Journal of the American Chemical Society, 120(41), 10642-10643.
  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An evaluation of microwave-assisted derivatization procedures using hyphenated mass spectrometric techniques | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1 | Nucleophilic catalyst in acylation reaction. (a) The... Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed transition structures for catalysed acylation (left) and silylation reaction (right) of 1-(1-pyrenyl)ethanol. Retrieved from [Link]

  • ACS Publications. (2026, January 31). Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomers of 5-Oxooctahydropentalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of 5-Oxooctahydropentalene-2-carboxylic acid (Bicyclo[3.3.0]octan-3-one-7-carboxylic acid) Role: Senior Application Scientist Audience: Drug Development Chemists & Process Engineers[1][2]

Introduction: The Stereochemical Challenge

Welcome to the technical support hub for the resolution of This compound . In the context of pharmaceutical intermediates, this molecule (often referred to systematically as bicyclo[3.3.0]octan-3-one-7-carboxylic acid ) presents a unique stereochemical challenge.[1][2]

The cis-fused octahydropentalene system is thermodynamically preferred, but the relative configuration of the carboxylic acid (endo vs. exo) creates diastereomers, each existing as a pair of enantiomers. Your objective is likely the isolation of a single enantiomer of the cis-exo or cis-endo isomer for downstream synthesis (e.g., prostaglandin analogs or carbacyclin derivatives).[1]

This guide prioritizes Diastereomeric Salt Crystallization for scale-up and Chiral HPLC for process monitoring, grounded in the principles of thermodynamic control and chiral recognition.

Module 1: Diastereomeric Salt Crystallization (Scale-Up)

Overview

For quantities >10g, classical resolution via diastereomeric salt formation is the most cost-effective method.[1][2] The keto-acid functionality allows for salt formation with chiral amines.[1]

Q&A: Protocol & Troubleshooting

Q1: Which chiral bases should I screen first for this specific keto-acid? A: Do not rely on a single base. Based on the structural rigidity of the bicyclo[3.3.0] system, you should screen "rigid" amines that can pack efficiently in a crystal lattice.

  • Primary Screen:

    
    -Phenylethylamine (PEA) is the industry standard starting point.[1] Screen both 
    
    
    
    and
    
    
    enantiomers.[1][3][4][5]
  • Secondary Screen: If PEA fails, try 1-(1-Naphthyl)ethylamine (stronger

    
    -stacking) or Cinchonidine  (larger, bulky counter-ion).[1][2]
    
  • Specific Recommendation: For bicyclic acids,

    
    -benzyl-
    
    
    
    -methylbenzylamine
    has shown high success rates due to its ability to form stable, non-solvated salts.[1][2]

Q2: My salt is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out indicates that the salt's melting point is lower than the boiling point of your solvent, or the supersaturation is too high.

  • The Fix (Thermodynamic): Switch to a solvent system with a lower boiling point or higher polarity.[1] If you are using pure Ethanol, switch to Acetone/Water (95:5) or 2-Butanone (MEK) .[1][2]

  • The Fix (Kinetic): "Oiling out" is often a metastable liquid phase.[1] Re-heat the oil to dissolve it, then cool very slowly (1°C/min) with vigorous stirring. Seeding is critical. If you lack seeds, scratch the glass interface or use a sonication bath to induce nucleation.[2]

Q3: The enantiomeric excess (ee) is stuck at 80% after recrystallization. Should I switch solvents? A: Not necessarily. This is likely a "eutectic" issue where the diastereomeric salt forms a solid solution.

  • The "Pope-Peachey" Method: Instead of using 1.0 equivalent of the chiral base, use 0.5 equivalents of the chiral base and 0.5 equivalents of an achiral base (like KOH or triethylamine). This forces the chiral base to react selectively with the matching enantiomer (the lower solubility salt), often boosting ee% significantly in a single pass.

Experimental Protocol: Salt Resolution
StepActionTechnical Note
1. Dissolution Dissolve 10g Racemic Acid in 50mL Acetone (5 vol).Heat to reflux.[1][2] Ensure full dissolution.
2. Addition Add 0.55 eq. of

-(+)-

-Phenylethylamine dropwise.[1][2]
Use 0.55 eq to maximize ee (Pope-Peachey principle).[1][2]
3. Nucleation Cool to 40°C. Seed with pure salt if available.[1][2]If oil forms, reheat and add 5% water.[2]
4. Aging Stir at 20°C for 4 hours, then 0°C for 2 hours.Slow cooling prevents inclusion of the wrong isomer.
5. Filtration Filter solids.[1][2] Wash with cold Acetone/Water.[1][2]Do not wash with pure solvent; use mother liquor composition.[1][2]
6. Liberation Suspend salt in EtOAc; add 1M HCl. Separate organic layer.[1][2][6][7][8][9]pH of aqueous layer must be <2 to ensure full acid recovery.

Module 2: Chiral HPLC (Analytical & Prep)

Overview

You cannot optimize the crystallization without accurate analytics. The 5-oxo group and the carboxylic acid create specific retention behaviors.

Q&A: Method Development

Q1: Which column is best for bicyclic keto-acids? A: Immobilized polysaccharide columns are superior due to solvent versatility.[1][2]

  • Recommendation: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][10]

  • Why? The chlorinated selector in IC often provides better discrimination for acidic compounds compared to the standard OD-H.

Q2: My peaks are tailing severely. Is the column dead? A: Likely not. Carboxylic acids interact strongly with the residual silanols on the silica support.

  • The Fix: You MUST add an acidic modifier. Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in your mobile phase.[1]

  • Standard Mobile Phase: Hexane / Isopropyl Alcohol (90:[1][2]10) + 0.1% TFA.[1][2]

  • Alternative: If solubility is poor in Hexane, switch to Polar Organic Mode (100% Acetonitrile + 0.1% TFA + 0.1% Diethylamine) using a Chiralpak IA column.[1][2]

Q3: Can I use this for preparative separation? A: Yes, but the solubility of the free acid in Hexane is a bottleneck.

  • Strategy: Convert the acid to the Methyl Ester (using MeOH/H2SO4). The ester is much more soluble and can be separated on Chiralcel OD-H with higher loading capacity.[1] Hydrolyze back to the acid using LiOH after separation.

Visual Workflow: Resolution Strategy

ResolutionStrategy cluster_legend Decision Logic Start Racemic 5-Oxooctahydropentalene -2-carboxylic acid Screen Primary Screen: (R)-PEA in Acetone/EtOH Start->Screen Result Check Precipitate Screen->Result Solid Solid Forms Result->Solid Crystals Oil Oiling Out Result->Oil Oil Analyze Analyze Supernatant & Solid (Chiral HPLC, Chiralpak IC) Solid->Analyze SwitchSolvent Switch Solvent: Add Water or use MEK Oil->SwitchSolvent HighEE Solid ee > 80% Analyze->HighEE LowEE Solid ee < 50% Analyze->LowEE Recryst Recrystallize from Acetone/Water HighEE->Recryst SwitchBase Switch Base: Try N-Benzyl-PEA or Cinchonidine LowEE->SwitchBase Final Pure Enantiomer (>99% ee) Recryst->Final SwitchBase->Screen SwitchSolvent->Screen

Caption: Decision tree for the resolution of bicyclic keto-acids, prioritizing salt screening and solvent optimization.

Module 3: Enzymatic Approaches (Alternative)

Overview

If chemical resolution fails or yields are low, biocatalysis offers a "Green" alternative.[2] Bicyclic esters are excellent substrates for hydrolases.[1][2]

Q: Which enzyme works for this pentalene system? A: Pig Liver Esterase (PLE) and Lipase PS (Burkholderia cepacia) are historically proven for bicyclo[3.3.0]octane systems.[1]

  • Protocol: Convert the acid to the methyl ester. Suspend in Phosphate Buffer (pH 7). Add PLE. The enzyme will selectively hydrolyze one enantiomer back to the acid, leaving the other as the ester.

  • Separation: Extract the unreacted ester with ether at pH 7. Then acidify the aqueous layer to pH 2 to extract the resolved acid.

Summary Data: Recommended Systems

MethodKey Reagent/ColumnSolvent SystemTypical Yield (Th.)
Salt Resolution

-

-Phenylethylamine
Acetone : Water (95:[1][2]5)30-40%
Salt Resolution (Alt)

-N-Benzyl-PEA
Ethanol (Abs)35-45%
Chiral HPLC Chiralpak IC (5

m)
Hexane : IPA : TFA (90:10:0.[1][2]1)N/A (Analytical)
Biocatalysis Pig Liver Esterase (PLE)pH 7 Phosphate Buffer40-45%

References

  • Diastereomeric Salt Resolution Principles

    • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] Link

  • Resolution of Bicyclo[3.3.

    • Schieser, M., et al. (1992).[1][2] "Process for optical resolution of bicyclo[3.3.0]octane-3,7-dione-2 carboxylic acid esters." US Patent 5,093,490.[1][2] Link

  • Chiral HPLC of Acidic Compounds

    • Sigma-Aldrich Technical Guide.[1][2] "Chiral HPLC Columns: Method Development for Acidic Molecules." Link

  • Enzymatic Resolution of Bicyclic Esters

    • Cotterill, I. C., et al. (1991).[1][2] "Enzymatic resolution of bicyclo[3.3.0]octan-3-one derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Technical Support Center: Managing Impurities During Synthesis and Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Proactive Impurity Management

Welcome to the Technical Support Center for impurity management. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying, controlling, and removing impurities during chemical synthesis and process scale-up. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Part 1: The Impurity Challenge: Identification and Characterization

The first step in managing impurities is understanding what they are and where they come from. An impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.

Q1: What are the common sources of impurities in a synthetic process?

Impurities can arise from a variety of sources throughout the synthesis and manufacturing process. Understanding these sources is the first step in controlling them.

  • Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthetic route and end up in the final product.

  • Intermediates: Incomplete reactions can leave unreacted intermediates in the reaction mixture.

  • By-products: These are formed from side reactions that compete with the main reaction.

  • Degradation Products: The active pharmaceutical ingredient (API) or intermediates can degrade under certain conditions (e.g., heat, light, pH).

  • Catalysts and Reagents: Residual catalysts (e.g., heavy metals) or unreacted reagents can remain in the final product.

  • Solvents: Residual solvents used during the synthesis or purification process are a common type of impurity.

Part 2: Troubleshooting Impurity Issues: A Practical Guide

This section provides answers to common questions and troubleshooting scenarios encountered during synthesis and scale-up.

Q2: I'm seeing an unexpected peak in my HPLC analysis. How do I identify it?

An unknown peak in your chromatogram requires a systematic investigation to identify its source and structure.

Troubleshooting Workflow: Identifying an Unknown Chromatographic Peak

G A Unknown Peak Detected in HPLC B Step 1: Verify System Suitability & Sample Prep A->B C Is the peak reproducible? B->C D Investigate for contamination (e.g., solvent, glassware) C->D No E Step 2: Characterize the Peak C->E Yes F LC-MS Analysis for Molecular Weight E->F G High-Resolution MS for Elemental Composition F->G H Step 3: Isolate the Impurity G->H I Preparative HPLC or Column Chromatography H->I J Step 4: Structural Elucidation I->J K NMR (1H, 13C, COSY, etc.) J->K L FTIR for Functional Groups J->L M Identified Impurity K->M L->M G A Impurity Removal Challenge B Characterize Physicochemical Properties (Polarity, pKa, Solubility, MW) A->B C Significant Difference in Polarity? B->C D Chromatography (Normal/Reverse Phase) C->D Yes E Significant Difference in Solubility? C->E No F Crystallization / Recrystallization E->F Yes G Significant Difference in pKa? E->G No H Acid-Base Extraction G->H Yes I No Significant Differences G->I No J Consider Derivatization or Alternative Purification (e.g., SFC) I->J

refining workup procedures for 5-Oxooctahydropentalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the isolation and purification of 5-Oxooctahydropentalene-2-carboxylic acid (CAS: 1785229-91-5). It is designed for organic chemists encountering low recovery yields or stereochemical scrambling during the workup of bicyclic keto-acids.

Senior Application Scientist Note:

"The primary failure mode with this scaffold isn't the synthesis; it's the isolation. This molecule is a 'wolf in sheep's clothing'—it looks lipophilic due to the bicyclic ring, but the 5-oxo and 2-carboxylic acid motifs create a highly polar, water-soluble zwitterionic character at neutral pH. Standard ether extractions often leave 40-60% of the product in the aqueous waste. The protocols below prioritize ionic strength modulation and pH-switching to force the molecule into the organic phase."

Part 1: The "Golden Path" Workup Protocol

Objective: Maximize recovery from aqueous reaction mixtures (e.g., hydrolysis of Weiss-Cook adducts) while preserving the cis-fused ring junction.

Phase 1: The pH-Switch Extraction (Salting-Out Assisted)

Do not rely on simple partition coefficients. You must actively manipulate the aqueous phase thermodynamics.

StepActionTechnical Rationale (The "Why")
1. Quench & Basify Adjust reaction mixture to pH 10-11 using cold 2M NaOH. Wash with MTBE (Methyl tert-butyl ether) x2.Deprotonation: Converts the acid to the carboxylate (

). Cleaning: The MTBE wash removes non-polar impurities/byproducts while retaining the target in the aqueous phase.
2. Saturation Add solid NaCl to the aqueous layer until saturation is reached (visible solid persists).Hofmeister Effect: Increases the ionic strength of the water, disrupting the hydration shell around the organic carboxylate and effectively "pushing" it out (Salting Out).
3. Acidification Cool to 0°C. Dropwise addition of 2M HCl to pH 2.0 .Re-protonation: Converts the carboxylate back to the free acid (

). Cooling prevents heat-induced epimerization at the

-carbon.
4. Extraction Extract immediately with EtOAc:THF (3:1) (4x volumes).Solvent Choice: Pure EtOAc is often insufficient for keto-acids. THF disrupts hydrogen bonding networks in the water, significantly improving recovery of polar acids.
5. Drying Dry combined organics over Na₂SO₄ (Sodium Sulfate).Avoid MgSO₄: Magnesium can act as a Lewis acid, potentially coordinating with the ketone and acid, leading to loss on the drying agent.
Workflow Visualization: The Logic of Recovery

The following diagram illustrates the decision logic for the workup, specifically addressing the "Water Solubility Trap."

WorkupLogic Start Crude Reaction Mixture (Aqueous/Organic) pH_Check Check pH Start->pH_Check Basify Adjust to pH 10-11 (Form Carboxylate) pH_Check->Basify If Acidic/Neutral Wash Wash with Non-Polar Solvent (Remove Impurities) Basify->Wash Salt Add NaCl to Saturation (Salting Out) Wash->Salt Aqueous Layer Acidify Acidify to pH 2.0 (Cold, 0°C) Salt->Acidify Extract Extract with EtOAc:THF (3:1) Acidify->Extract Dry Dry over Na2SO4 Extract->Dry

Figure 1: The pH-Switch Logic Flow. Note the critical "Salting Out" step prior to acidification to minimize aqueous retention.

Part 2: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: "I have a persistent emulsion (rag layer) during the extraction. What do I do?"

Diagnosis: Keto-acids are amphiphilic. At the interface, they can act as surfactants, stabilizing emulsions, especially if the reaction contained polymeric byproducts or silicates. The Fix:

  • Do NOT shake vigorously. Invert the funnel gently 20-30 times.

  • Filtration: Pass the entire emulsion through a pad of Celite 545 . This physically breaks the surface tension bubbles.

  • The "Brine Push": If you haven't already saturated the aqueous layer, add brine. The density difference helps separate the layers.

Q2: "My NMR shows a mixture of isomers. Did I epimerize the ring?"

Diagnosis: The cis-bicyclo[3.3.0]octane system is thermodynamically stable, but the ketone at C5 makes the adjacent protons (


-protons) acidic.
  • Risk Factor: If you used strong base (NaOH) at high temperatures or for prolonged periods, you likely scrambled the stereocenter alpha to the ketone.

  • Verification: Check the coupling constants (

    
    -values) of the ring junction protons. Cis-fusion typically shows larger coupling constants than trans-fusion in these systems.
    The Fix: 
    
  • Prevention: Keep all basic steps at 0°C .

  • Correction: If scrambled, recrystallization is preferred over chromatography. Isomers often have distinct crystal packing habits.

Q3: "The product is oiling out instead of crystallizing."

Diagnosis: The molecule is likely holding onto water or solvent (THF) tenaciously. The Fix:

  • Azeotrope: Dissolve the oil in Toluene and rotovap to dryness (x3). This removes trace water and THF.

  • Trituration: Add cold Diisopropyl Ether (DIPE) or Hexane:EtOAc (9:1) and scratch the flask wall. The non-polar solvent forces the polar acid to organize into a lattice.

Part 3: Advanced Purification (Chromatography vs. Crystallization)

While crystallization is preferred for scale, chromatography is often necessary for purity >99%.

Recommended Column Conditions
  • Stationary Phase: Acid-washed Silica Gel (Standard silica is slightly acidic, which is fine, but avoid basic alumina).

  • Mobile Phase: DCM : MeOH : AcOH (95 : 4 : 1).

    • Note: The Acetic Acid (AcOH) is mandatory . Without it, the carboxylic acid will streak (tail) across the column due to interaction with silanol groups.

Stability Profile
ParameterStatusNotes
Thermal Moderate Stable up to 80°C. Avoid distillation unless under high vacuum (<0.1 mmHg). Risk of decarboxylation if heated >120°C.
Chemical Sensitive The ketone is prone to reduction (NaBH4) or ketalization. The acid is stable.
Storage Hygroscopic Store under Argon at -20°C.

Part 4: Mechanistic Insight (Epimerization Risk)

The following diagram details the mechanism of base-catalyzed epimerization, highlighting why temperature control is critical during the "Basify" step of the workup.

Epimerization cluster_0 Risk Zone: pH > 10 + Heat Cis Cis-Fused (Target) Enolate Enolate Intermediate (Planar C5) Cis->Enolate Base (OH-) Deprotonation Enolate->Cis Kinetic Protonation (Fast) Trans Trans-Fused (Strained Impurity) Enolate->Trans Thermodynamic Equilibrium (Slow)

Figure 2: Epimerization pathway. The planar enolate intermediate allows the ring junction to reset. Keeping the system cold favors the kinetic return to the stable cis-configuration.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for salting-out procedures and keto-acid handling).

  • Cook, J. M.; Weiss, U. "The Weiss Reaction. Synthesis of Bicyclo[3.3.0]octane-3,7-dione Derivatives." Organic Syntheses1989 , 67, 125. (Foundational text for the synthesis of the pentalene scaffold).

  • Paquette, L. A. "Recent Synthetic Developments in Polyquinane Chemistry." Topics in Current Chemistry1979 , 79, 41–165. (Detailed review of stereochemical stability in bicyclo[3.3.0]octanes).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Source for pKa and solubility estimations of cyclic keto-acids).

Technical Support Center: Catalyst Deactivation & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Engineering Support Subject: Diagnostics for Catalyst Poisoning, Deactivation, and Leaching

Introduction: The "Black Box" Problem

Welcome to the Catalyst Technical Support Center. In drug development and complex synthesis, a catalyst failing mid-campaign is a critical bottleneck. Often, the catalyst is treated as a "black box"—reactants go in, products come out, until they don't.

This guide moves beyond basic textbook definitions to provide diagnostic workflows for the three primary failure modes: Poisoning (Chemical), Fouling/Coking (Physical), and Sintering (Thermal).

Ticket #001: "My Heterogeneous Reaction Stopped at 50% Conversion"

Diagnosis: This is the classic "Leaching vs. Deactivation" dilemma. Symptom: The reaction starts fast but stalls. Adding more catalyst restarts it (sometimes), but the original catalyst is dead.

Root Cause Analysis

In heterogeneous catalysis (e.g., Pd/C, Pt/Al₂O₃), the active species may leach into the solution, perform the reaction homogeneously, and then deactivate (precipitate as Pd-black) once the stabilizing ligands are consumed. Alternatively, the surface is being poisoned by a byproduct.

The Protocol: The Sheldon Hot Filtration Test

Do not rely on standard filtration. If the reaction mixture cools, leached metals will reprecipitate onto the support, giving a false "heterogeneous" result.

Step-by-Step Workflow:

  • Reach Conversion: Run the reaction to ~30–50% conversion.

  • Prepare Apparatus: Pre-heat a gravity filtration funnel and receiver flask to the exact reaction temperature.

  • Execute Filtration: Rapidly filter the catalyst from the hot reaction mixture.

    • Critical: Do not let the filtrate cool.

  • Split & Monitor:

    • Filtrate (A): Return to reaction conditions (heat/stirring) without solid catalyst.

    • Original Pot (B): Continue monitoring (control).

  • Interpretation:

Observation in Filtrate (A)DiagnosisRemediation
Reaction Stops Completely True Heterogeneous Catalysis. The catalyst surface was likely poisoned or fouled.[1][2][3]Check for poisons (S, P, Amines) or pore blocking.[4]
Reaction Continues Homogeneous Contribution (Leaching). The "solid" catalyst is acting as a reservoir for soluble active species.Switch to a more stable support or optimize solvent to reduce leaching.

Ticket #002: "Is My 'Homogeneous' Catalyst Actually Nanoparticles?"

Diagnosis: The "Cocktail of Catalysts" ambiguity. Symptom: You are using a Pd(II) precatalyst, but the reaction solution turns black/grey, and you suspect the formation of Pd(0) nanoparticles is driving the reactivity, not your ligand-bound complex.

The Protocol: The Mercury Poisoning Test

Mercury (Hg) forms an amalgam with bulk metal (heterogeneous nanoparticles), killing their activity. It generally does not affect molecular organometallic complexes (homogeneous).

Step-by-Step Workflow:

  • Standard Run: Set up the reaction and measure the initial rate (

    
    ).
    
  • Mercury Addition: Add a large excess of elemental Hg (300:1 Hg:Pd ratio) to the reaction vessel.

  • Observation:

    • Suppression: If the reaction stops, the active species was likely nanoparticulate (Heterogeneous) .

    • No Change: The active species is likely molecular (Homogeneous) .[5]

WARNING: The "Ananikov" Limitation (Crucial E-E-A-T)

Recent high-fidelity studies by the Ananikov laboratory have shown that the Mercury Test is not infallible . Mercury can react with certain N-heterocyclic carbene (NHC) ligands or perform redox-transmetallation with Pd(II) species, leading to false positives (killing a true homogeneous catalyst).

  • Guideline: Always cross-validate the Mercury Test with the Quantitative Poisoning Test using substoichiometric CS₂ (which poisons particles but not complexes).

Ticket #003: "My Zeolite/Resin Lost Selectivity Over Time"

Diagnosis: Pore Mouth Plugging (Coking). Symptom: Conversion remains decent, but selectivity drops. The catalyst is no longer sieving molecules by size; the reaction is happening on the external surface because the internal pores are blocked.

Mechanism: Soft vs. Hard Coke
  • Soft Coke: Hydrogen-rich alkyl deposits. Formed at low temps (<350°C). Reversible.

  • Hard Coke: Polyaromatic, graphite-like structures. Formed at high temps (>400°C). Requires harsh oxidation to remove.

Data: Regeneration Protocol Parameters
ParameterSoft Coke RemovalHard Coke RemovalRisk Factor
Temperature 250°C – 350°C500°C – 600°CSintering of active metal sites.
Atmosphere 0.5% - 2% O₂ in N₂Air (21% O₂)Thermal runaway (exotherm).
Agent Ozone (O₃) or NO₂Oxygen (O₂)O₃ is toxic; O₂ requires high heat.

Visualizing the Failure Modes

The following logic tree helps you triage the failure mode based on kinetic data.

CatalystDiagnostics Start Reaction Failure Detected DidStart Did the reaction start? Start->DidStart MidStop Did it stop mid-course? DidStart->MidStop Yes Poisoning Diagnosis: Surface Poisoning (S, P, Amines bound to site) DidStart->Poisoning No (Immediate Death) ColorChange Did solution turn black/grey? MidStop->ColorChange Yes HotFilt Perform Hot Filtration Test ColorChange->HotFilt No (Clear solution) Nanoparticles Diagnosis: Pd-Black Formation (Ligand dissociation) ColorChange->Nanoparticles Yes (Precipitate) Sintering Diagnosis: Sintering (Thermal agglomeration) HotFilt->Sintering Filtrate stops (Solid was active) Leaching Diagnosis: Leaching (Active species in solution) HotFilt->Leaching Filtrate continues reacting

Figure 1: Diagnostic Logic Tree for Catalyst Deactivation. Use this workflow to determine which physical test to perform.

Ticket #004: Common Poisons & Tolerance Limits

Diagnosis: Chemical Deactivation. Context: Many functional groups essential for drug efficacy (amines, thiols, heterocycles) are potent catalyst poisons.[6]

The Poison Hierarchy (Strongest to Weakest)
  • Group 16 (Chalcogens): S (Thiol/Thioether) > Se > Te.

    • Mechanism:[1][2][3][4][7][8] Strong

      
      -donation to metal 
      
      
      
      -orbitals + back-bonding. Essentially irreversible.
    • Limit: Often < 1 ppm tolerance for Pd/Pt.

  • Group 15 (Pnictogens): P (Phosphines) > As > N (Amines/Pyridines).

    • Mechanism:[1][2][4][7][8] Competitive adsorption. Amines are often reversible poisons (can be washed off or overcome by increasing T).

  • Halides: I⁻ > Br⁻ > Cl⁻.

    • Note: Iodide is a notorious poison for hydrogenation but essential for cross-coupling (oxidative addition).

Regeneration of Poisoned Catalysts
  • Sulfur-Poisoned Pd/C:

    • Method: Wash with dilute NaOCl (Bleach) to oxidize S to SO₄²⁻ (soluble), followed by extensive water wash and H₂ reduction.

    • Risk:[1][3][9] Oxidation of the carbon support.

  • Amine-Inhibited Catalysts:

    • Method: Simple acid wash (dilute HCl) protonates the amine, removing it from the metal surface.

References

  • Sheldon, R. A., et al. (2007). Heterogeneous catalysis for liquid-phase oxidation and reduction: mechanisms and synthetic applications. Wiley-VCH.
  • Ananikov, V. P., et al. (2019). "What Does the Mercury Test Mean for Catalysis?". ACS Catalysis, 9(4), 2984–2995.

  • Argyle, M. D., & Bartholomew, C. H. (2015). "Heterogeneous Catalyst Deactivation and Regeneration: A Review". Catalysts, 5(1), 145-269.

  • Hansen, T. W., et al. (2013). "Sintering of catalytic nanoparticles: particle migration or Ostwald ripening?". Accounts of Chemical Research, 46(8), 1720-1730.

  • Guisnet, M., et al. (2009). "Coke formation and deactivation of zeolites and bifunctional catalysts".

Sources

Technical Support Center: Navigating Compound Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in drug discovery and in vitro research: compound solubility. Poor aqueous solubility is a leading cause of experimental variability, inaccurate structure-activity relationships (SAR), and outright failure of promising drug candidates.[1][2] More than 40% of new chemical entities (NCEs) are practically insoluble in water, making this a critical hurdle to overcome.[3] This guide is designed to provide you with not only solutions but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when dealing with solubility issues.

Q1: My compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer. What is happening?

A1: This is a classic case of a compound exceeding its kinetic solubility limit in the final assay medium.[4] Your compound may be highly soluble in 100% DMSO, but when this stock solution is diluted into an aqueous buffer, the dramatic decrease in solvent polarity causes the compound to crash out of solution.[5] The final concentration of your compound in the assay buffer is likely above its maximum soluble concentration in that specific aqueous environment.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I care about for my in vitro assay?

A2: This is a crucial distinction.

  • Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6] It represents the concentration of a compound that can be reached before precipitation occurs and is often higher than thermodynamic solubility because it can form a temporary supersaturated state.[7][8] Most high-throughput screening (HTS) and many cell-based assays are performed under kinetic solubility conditions.[4]

  • Thermodynamic solubility , or equilibrium solubility, is the true saturation concentration of a compound in a specific solvent at equilibrium.[7] It's determined by equilibrating an excess of the solid compound in the aqueous buffer over a longer period (e.g., 24 hours) and then measuring the concentration of the dissolved material.[9]

For most in vitro assays, kinetic solubility is the more immediately relevant parameter as it reflects the conditions of your experiment. However, understanding the thermodynamic solubility is critical for lead optimization and predicting in vivo absorption.[10][11]

Q3: What is a safe concentration of DMSO to use in my cell-based assay?

A3: While DMSO is a widely used and effective solvent, it can have biological effects and cytotoxicity at higher concentrations.[12][13] A general rule of thumb is to keep the final concentration of DMSO in your cell-based assay at or below 0.5% .[14] However, the sensitivity of different cell lines can vary significantly.[15] It is always best practice to run a vehicle control with the same final DMSO concentration as your test compounds to account for any solvent effects.[16] For particularly sensitive primary cells, a final DMSO concentration of ≤ 0.1% is recommended.[14]

Q4: Can I just sonicate or heat my compound to get it into solution?

A4: Gentle warming (e.g., 37°C water bath) and sonication can be effective methods to aid in the dissolution of a compound in the initial stock solution (e.g., in DMSO).[14] However, you must be cautious as excessive heat can degrade thermally labile compounds.[14] It's important to note that these methods help dissolve the compound in the stock solvent but do not change its intrinsic solubility in the final aqueous assay buffer. If the compound's concentration is above its solubility limit in the final buffer, it will still precipitate.

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for tackling persistent solubility challenges.

Guide 1: My Compound is Poorly Soluble in the Initial Stock Solvent (DMSO)

Even before dilution into aqueous buffer, some highly lipophilic or crystalline compounds can be difficult to dissolve in 100% DMSO.[17]

Troubleshooting Steps:

  • Initial Dissolution Protocol:

    • Add the appropriate volume of high-purity, anhydrous DMSO to your compound.

    • Vortex gently.[14]

    • If dissolution is incomplete, sonicate the sample in a water bath for 5-10 minutes.[14]

    • As a next step, you can gently warm the solution in a 37°C water bath.[14]

  • Alternative Organic Solvents: If the compound remains insoluble in DMSO, consider other organic solvents. However, you must assess their compatibility with your specific assay and cell type.

    • Ethanol: Often used, but can have biological effects.

    • Dimethylformamide (DMF): A strong solvent, but generally more toxic than DMSO.

    • A Note on Solvent Choice: The choice of an alternative solvent requires careful validation to ensure it does not interfere with the assay or harm the cells.

Guide 2: Compound Precipitates Upon Dilution into Aqueous Buffer

This is the most common solubility issue encountered. The key is to maintain the compound in a soluble state in the final assay medium.

Troubleshooting Workflow:

start Compound Precipitates in Assay Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final test concentration check_conc->lower_conc Yes use_cosolvent Incorporate a Co-solvent check_conc->use_cosolvent No, or concentration cannot be lowered end_success Solubility Issue Resolved lower_conc->end_success use_surfactant Add a Surfactant (for biochemical assays) use_cosolvent->use_surfactant If co-solvent is insufficient or incompatible end_fail Consider Compound Analogs or Resynthesis use_cosolvent->end_fail ph_adjust Adjust Buffer pH use_surfactant->ph_adjust If surfactant is not an option (e.g., cell-based assays) use_surfactant->end_fail use_excipient Use a Solubilizing Excipient ph_adjust->use_excipient ph_adjust->end_fail use_excipient->end_success use_excipient->end_fail

Caption: A decision tree for troubleshooting compound precipitation in aqueous assay buffers.

Detailed Strategies:

  • Lower the Final Concentration: The simplest approach is to test the compound at a lower final concentration that is below its solubility limit.

  • Incorporate Co-solvents: The addition of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[18][19]

    • Common Co-solvents: Polyethylene glycol (PEG) 400, propylene glycol, and ethanol are frequently used.[19][20]

    • Implementation: Prepare your assay buffer with a small percentage (e.g., 1-5%) of the co-solvent. Remember to include the co-solvent in your vehicle control.

  • Use Surfactants (Primarily for Biochemical Assays): Surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.

    • Examples: Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can be effective.[5]

    • Caution: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[5]

  • Adjust Buffer pH: For ionizable compounds, solubility is highly dependent on the pH of the solution.[4]

    • Acidic Compounds: Are more soluble at higher pH.

    • Basic Compounds: Are more soluble at lower pH.

    • Action: If your compound has an ionizable group, test its solubility in buffers with a range of pH values to find the optimal condition. Be mindful that your assay must be stable at the chosen pH.

  • Employ Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[20]

    • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient.

Guide 3: How to Experimentally Determine the Kinetic Solubility of My Compound

It is highly recommended to determine the kinetic solubility of your lead compounds early in the discovery process.[2][10] A common method is nephelometry, which measures light scattering from precipitated particles.[4]

Protocol: Kinetic Solubility Assessment by Nephelometry

  • Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% DMSO to a concentration of 10 mM.

  • Create a Serial Dilution Plate: In a 96-well plate, perform a serial dilution of your compound stock solution in DMSO.

  • Dilute into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of your aqueous assay buffer. This creates a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.[9]

  • Measure Light Scattering: Read the plate on a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: Plot the light scattering units (nephelometric turbidity units, NTU) against the compound concentration. The point at which the light scattering signal sharply increases indicates the onset of precipitation and is an approximation of the kinetic solubility.[2]

Data Presentation:

CompoundKinetic Solubility (µM) in PBS, pH 7.4
Compound A75
Compound B5
Compound C> 200

Visualizing the Impact of Solubility on Assay Results

Poor solubility can lead to a significant underestimation of a compound's true potency.

cluster_0 Scenario 1: Good Solubility cluster_1 Scenario 2: Poor Solubility A Compound is fully dissolved at all tested concentrations B Accurate concentration-response curve is generated A->B C True IC50 value is determined B->C D Compound precipitates at higher concentrations E The effective concentration in solution plateaus or decreases D->E F Artificially flattened concentration-response curve E->F G Apparent IC50 is much higher than the true IC50 F->G

Caption: The impact of compound solubility on the accuracy of potency measurements.

References

  • Al-Ghabeish, M. (2012). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Di, L., & Kerns, E. H. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Available at: [Link]

  • Gupta, A., & Rohrs, B. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. Available at: [Link]

  • Galvão, J., Davis, B., & Podolsky, M. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]

  • News-Medical. (2026). Solvent-free method improves drug solubility using mesoporous silica. Available at: [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]

  • Ghasemi, S., & Nokhodchi, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Tonder, A., & Kristensen, H. H. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. PubMed. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Available at: [Link]

  • ResearchGate. (2025). In vitro methods to assess drug precipitation. Available at: [Link]

  • Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Williams, H. D., & Pouton, C. W. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Dai, W.-G. (2010). In Vitro Methods to Assess Drug Precipitation. PubMed. Available at: [Link]

  • Hoelke, B., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (2015). Cells treated with DMSO show less viability than cells treated with the compound, how is that possible?. Available at: [Link]

  • Sathesh Babu, P. R., & Chowdary, K. P. R. (2025). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. Available at: [Link]

  • Evans, H. L., et al. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. Available at: [Link]

  • Singh, M., & Kumar, S. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available at: [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Available at: [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

Sources

Validation & Comparative

Comparative Study: 5-Oxooctahydropentalene-2-carboxylic Acid vs. Standard Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Bicyclo[3.3.0]octanes

In modern drug discovery, the transition from "flat" aromatic cores to three-dimensional, Fsp³-rich scaffolds is critical for improving solubility and target specificity. 5-Oxooctahydropentalene-2-carboxylic acid (5-OHP-2-CA) represents a premium "linker scaffold" that offers a distinct advantage over traditional proline or cyclopentane mimetics: defined vector orientation with orthogonal functionalization handles.

This guide objectively compares 5-OHP-2-CA against three standard alternatives:

  • L-Proline (The flexible standard).

  • Cyclopentane-1,3-dicarboxylic acid (The monocyclic mimetic).

  • Bicyclo[2.2.1]heptane (Norbornane) (The hyper-rigid alternative).

Key Finding: 5-OHP-2-CA exhibits superior vector rigidity compared to monocycles while maintaining better synthetic accessibility for bifunctional diversification than norbornanes.

Structural Analysis & Vector Geometry

The 5-OHP-2-CA scaffold is based on a cis-fused bicyclo[3.3.0]octane skeleton. Unlike trans-fused systems, the cis-fusion provides a stable "open book" conformation.

The "Pucker" and Vector Control

The spatial arrangement of the C2-carboxylic acid and the C5-ketone creates a specific exit vector angle (


).
  • Proline: Flexible

    
     (variable due to ring flip).
    
  • 5-OHP-2-CA: Locked

    
     (~120°–140° depending on exo/endo stereochemistry).
    

This rigidity reduces the entropic penalty upon binding to a protein target, a critical factor in high-affinity ligand design (e.g., HCV NS5A inhibitors).

Orthogonal Reactivity

The molecule features two distinct handles:

  • C2-Carboxylic Acid: Ready for amide coupling or esterification.

  • C5-Ketone: A "latent" handle for reductive amination, Grignard addition, or olefination, allowing the scaffold to act as a central hub.

Comparative Performance Data

The following data summarizes the performance of 5-OHP-2-CA against alternatives in a standard lead optimization workflow.

Table 1: Scaffold Performance Matrix

Metric5-OHP-2-CA (Product)L-Proline (Alternative A)Cyclopentane-1,3-diCOOH (Alternative B)Norbornane Scaffold (Alternative C)
Conformational Rigidity High (Bicyclic lock)Low (Ring envelope flip)Medium (Single ring)Very High (Bridged)
Vector Definition Precise (Fixed angle)VariableVariablePrecise
Metabolic Stability (HLM) High (Steric bulk protects)Low (N-oxidation/ring opening)MediumHigh
Synthetic Versatility High (Ketone + Acid)Medium (Amine + Acid)Medium (Di-acid symmetry issues)Low (Steric hindrance)
Solubility (LogD) Moderate (Polar core)HighHighLow (Greasy core)
Fsp³ Fraction 1.0 1.01.01.0

Analyst Insight: While Norbornane is more rigid, it often suffers from poor solubility and difficult functionalization due to steric crowding at the bridgehead. 5-OHP-2-CA strikes the optimal balance (The "Goldilocks" Zone).

Experimental Protocols & Validation

To validate the utility of 5-OHP-2-CA, we recommend the following standardized workflows.

Protocol A: Reductive Amination Efficiency (The "Ketone Test")

Objective: Determine the steric accessibility of the C5-ketone compared to a standard cyclohexanone.

Reagents:

  • Scaffold (1.0 eq)

  • Benzylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • DCE (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-OHP-2-CA (100 mg) in anhydrous DCE (2 mL).

  • Imine Formation: Add Benzylamine and stir at RT for 1 hour. Note: Monitor consumption of ketone by TLC.

  • Reduction: Add STAB in one portion. Stir for 16 hours.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.

  • Analysis: Analyze by LC-MS.

    • Success Metric: >90% conversion indicates the "pucker" of the bicyclic system does not sterically hinder the C5 position.

Protocol B: Microsomal Stability Assay

Objective: Assess metabolic liability of the scaffold core.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile containing internal standard.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target:

      
       protein (High Stability).
      

Synthetic Logic & Pathway Visualization

The synthesis and utilization of 5-OHP-2-CA rely on its specific topology. The diagram below illustrates the decision logic for choosing this scaffold and its subsequent diversification pathways.

G cluster_0 Comparison Logic Start Drug Design Goal: Rigid Linker Choice Select Scaffold Start->Choice Proline Proline/Monocycles (Too Flexible) Choice->Proline Low Cost Norbornane Norbornane (Too Lipophilic) Choice->Norbornane Max Rigidity Pentalene 5-OHP-2-CA (Optimal Balance) Choice->Pentalene High Fsp3 + Vector Control Rxn1 C2-Acid Coupling (Amide Bond) Pentalene->Rxn1 Step 1 Rxn2 C5-Ketone Funct. (Reductive Amination) Rxn1->Rxn2 Step 2 Final Bifunctional Bioactive Core Rxn2->Final Lead Gen

Figure 1: Decision matrix for scaffold selection and synthetic flow for 5-OHP-2-CA diversification.

Applications in Drug Discovery

Case Study: HCV NS5A Inhibitors

The 5-OHP-2-CA scaffold has been explicitly cited in patent literature regarding Hepatitis C Virus (HCV) inhibitors [1].

  • Mechanism: NS5A inhibitors often require a dimeric structure where two "warheads" are separated by a linker that enforces a specific distance and orientation.

  • Role of 5-OHP-2-CA: It acts as the central spacer. The bicyclic nature prevents the "collapse" of the two warheads onto each other, maintaining the bioactive conformation required to bind the viral protein complex.

Bioisosterism

It serves as a bioisostere for:

  • Substituted Prolines: When greater metabolic stability is required.

  • Thiazolidines: Avoiding potential toxicity associated with sulfur-containing heterocycles.

References

  • Patent: DeGoey, D. A., et al. (2015). Combinations of Hepatitis C Virus Inhibitors. WO2015005901A1. World Intellectual Property Organization. Link

  • Vendor Data: this compound Product Specification. EnamineStore. Link

  • Vendor Data: this compound. CymitQuimica. Link

Structural Validation of 5-Oxooctahydropentalene-2-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for pharmaceutical researchers and application scientists. It focuses on the rigorous structural validation of 5-Oxooctahydropentalene-2-carboxylic acid , a critical bicyclic scaffold used in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors) and prostacyclin analogs.

Executive Summary & Core Directive

In drug discovery, the bicyclo[3.3.0]octane (octahydropentalene) skeleton serves as a rigid pharmacophore that mimics the prostacyclin core. However, the synthesis of This compound (CAS 1785229-91-5) often yields a mixture of diastereomers. The biological "performance" of this scaffold is strictly dependent on its stereochemistry—specifically the cis-ring fusion and the relative endo/exo orientation of the carboxylic acid.

This guide compares the Validated High-Purity Isomer (the target product) against Technical Grade Isomeric Mixtures (the alternative). It demonstrates why standard "quick-check" analytics (LC-MS, 1D NMR) are insufficient and establishes a Definitive Validation Protocol using 2D NMR (NOESY) and crystallographic data to ensure downstream efficacy.

Comparative Analysis: Validated Product vs. Alternatives

The "Alternative" in this context is the unvalidated, often commercially available "technical grade" mixture containing thermodynamic isomers that compromise drug potency.

Table 1: Performance Comparison of Validated Scaffold vs. Isomeric Mixture
FeatureTarget Product (Validated Isomer) Alternative (Isomeric Mixture) Impact on Drug Development
Stereochemistry cis-Fused, exo-Carboxyl (Defined)Mixed cis/trans fusion; endo/exo mixCritical: Undefined stereocenters lead to variable binding affinity in target proteins (e.g., HCV NS5A).
1H NMR Profile Sharp, resolved multiplets; distinct bridgehead signals.Broadened peaks; satellite multiplets at bridgehead positions.Mixture complicates spectral assignment of final drug candidates.
Reaction Yield High (>90%) in subsequent amide couplings.Variable (50-70%); steric hindrance in endo isomers reduces coupling efficiency.Cost: Wasted reagents and difficult purification of final APIs.
Physical State Crystalline Solid (typically) or Viscous Oil (high purity).Waxy solid or Oil with phase separation.Inconsistent handling in automated dispensing systems.
The Scientific Causality

The cis-bicyclo[3.3.0]octane system is thermodynamically more stable than the trans-fused system by approximately 6–8 kcal/mol due to ring strain. However, the position of the carboxylic acid (C2) relative to the carbonyl (C5) creates four potential diastereomers.

  • The Risk: Using an unvalidated mixture introduces "dead mass" into the synthesis—isomers that do not react or, worse, react to form inactive drug enantiomers that must be separated later (at high cost).

Validation Workflow & Logic

The following diagram illustrates the decision logic required to validate the structure, distinguishing between the desired cis-fused product and potential impurities.

ValidationWorkflow Start Crude Synthesis Product (5-Oxooctahydropentalene-2-COOH) LCMS Step 1: LC-MS Analysis Target: m/z 168.19 [M+H]+ Start->LCMS NMR1D Step 2: 1H NMR (CDCl3) Check Purity & Functional Groups LCMS->NMR1D Decision1 Is Purity >95%? NMR1D->Decision1 Purify Recrystallization / Column Chrom. Decision1->Purify No NMR2D Step 3: 2D NMR (NOESY) Determine Relative Stereochemistry Decision1->NMR2D Yes Purify->LCMS CisCheck Check Bridgehead NOE (H1 ↔ H5) NMR2D->CisCheck Trans REJECT: Trans-fused (No H1-H5 NOE) CisCheck->Trans Weak/None EndoExo Check C2-H ↔ Bridgehead (H2 ↔ H1/H5) CisCheck->EndoExo Strong NOE Final VALIDATED PRODUCT (cis-fused, defined config) EndoExo->Final NOE Pattern Confirmed

Figure 1: Structural Validation Decision Matrix. This workflow prioritizes stereochemical confirmation (Step 3) only after chemical purity is established.

Experimental Protocols

Protocol A: High-Field NMR Characterization (The Gold Standard)

Objective: To distinguish the cis-fused ring junction and the orientation of the carboxylic acid.

Materials:

  • Instrument: 500 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl3) or DMSO-d6 (if solubility is an issue).

  • Standard: TMS (Tetramethylsilane).

Methodology:

  • Sample Prep: Dissolve 10 mg of the product in 0.6 mL CDCl3. Filter through a cotton plug to remove particulates.

  • 1D Acquisition: Acquire standard proton spectrum (16 scans).

    • Key Check: Look for the carboxylic acid proton (broad singlet >10 ppm) and the absence of aldehyde signals (9-10 ppm).

  • NOESY Acquisition: Set mixing time (

    
    ) to 500 ms. This is critical for observing the Through-Space interactions in the rigid bicyclic system.
    
  • Analysis of Bridgehead Protons (H1/H5):

    • Locate the multiplets for the bridgehead carbons (typically 2.5–3.0 ppm).

    • Criterion: A strong cross-peak between H1 and H5 confirms the cis-fusion . The trans-isomer is rigid and H1/H5 are anti-periplanar (180°), showing no NOE.

  • Analysis of C2-H (Alpha to COOH):

    • Locate H2 (multiplet, ~2.8-3.2 ppm).

    • Criterion:

      • If H2 shows NOE to H1/H5: H2 is on the same face (concave). The COOH is exo (convex).

      • If H2 shows NOE to H3/H7 (methylene) but NOT H1/H5: H2 is exo. The COOH is endo (concave).

Protocol B: Chromatographic Purity Assessment

Objective: To quantify the ratio of the desired product to thermodynamic isomers.

Methodology:

  • System: UHPLC with PDA/MS detector.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Validation Note: Isomers of bicyclo[3.3.0]octanes often co-elute on standard C18.

    • Modification: If single peak is observed but NMR suggests mixture, switch to a Chiral Column (e.g., Chiralpak AD-H) or use GC-MS (derivatisatized as methyl ester) for better diastereomer separation.

Supporting Data: Expected Spectral Characteristics

The following table synthesizes literature data for cis-bicyclo[3.3.0]octane derivatives to provide a reference baseline.

Table 2: Diagnostic NMR Signals (CDCl3)
PositionProton TypeChemical Shift (

)
MultiplicityStructural Insight
-COOH Carboxylic Acid10.5 - 12.0Broad SingletConfirms acid functionality; shifts with concentration.
H1, H5 Bridgehead2.6 - 3.0MultipletCritical: Complex coupling due to cis-fusion.
H2 Alpha to COOH2.9 - 3.3ddd or multipletCoupling constant (

) indicates relative stereochem (endo/exo).
H4, H6 Alpha to C=O2.1 - 2.5MultipletDeshielded by carbonyl; integration must match (4H total).
C=O Ketone (C13)~220 ppmSingletConfirms 5-oxo functionality (distinct from ester/acid C=O at ~175 ppm).

Synthesis Pathway & Impurity Origin Visualization

Understanding where the structure originates helps in validating it. The product is typically formed via radical cyclization or Weiss-Cook condensation.

SynthesisPath Precursor Precursor (e.g., 1,5-Cyclooctadiene) Reaction Radical Cyclization (Transannular) Precursor->Reaction CHCl3 / Peroxide Crude Crude Mixture (cis-syn, cis-anti, trans) Reaction->Crude Workup Selective Crystallization or Chromatography Crude->Workup Product Target Scaffold (5-Oxooctahydropentalene-2-COOH) Workup->Product Validation Required

Figure 2: Synthesis pathway highlighting the origin of stereochemical complexity.

References

  • Vertex Pharmaceuticals Inc. (2015). Combinations of Hepatitis C Virus Inhibitors. WO2015005901A1. (Describes the use of this compound as a key intermediate). Link

  • Whitesell, J. K., & Minton, M. A. (1987). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Chapman and Hall. (Authoritative text on assigning stereochemistry in bicyclic systems).
  • Dowd, P., & Zhang, W. (1998). Free Radical Ring Expansion and Cyclization. Chemical Reviews, 98(8). (Mechanistic background on the formation of octahydropentalene systems). Link

  • Enamine Ltd. (2023). Bridged Bicyclic Molecule NMR Challenge. (Technical note on NOESY interpretation for bridgehead systems). Link

  • CymitQuimica. Product Specification: this compound.[1][2][3][4] Link

Sources

Benchmarking Spectral Validation Workflows: From Manual Curation to Automated Algorithms

Author: BenchChem Technical Support Team. Date: February 2026

The Executive Summary: The Crisis of Reproducibility[1][2][3]

In the high-stakes environment of drug development and structural elucidation, data integrity is paramount. Yet, the field faces a "reproducibility crisis."[1][2][3] A landmark survey by Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being the discipline with the highest reported failure rate (87%) [1].[2]

The root cause often lies not in the synthesis, but in the validation of spectral data . Ambiguous reporting standards, format inconsistencies (e.g., image vs. raw FID), and the reliance on manual visual comparison create a breeding ground for structural misidentification.

This guide objectively compares three spectral cross-referencing workflows:

  • Manual Literature Extraction (The Baseline)

  • Automated Spectral Database Matching (The Modern Standard)

  • Hybrid Computational Verification (The Validation Layer)

Methodology 1: Manual Literature Extraction

The Traditional Approach

For decades, researchers have relied on visual comparison of their experimental spectra against printed journals or static PDF reports. While this method offers high contextual awareness, it is fraught with subjectivity.

Protocol A: Manual Cross-Referencing Workflow
  • Data Acquisition: Acquire experimental spectrum (NMR/MS).

  • Literature Search: Query databases (SciFinder, Reaxys) for expected structures.

  • Extraction: Manually transcribe chemical shifts (

    
    ) or m/z peaks from PDF supporting information.
    
  • Normalization:

    • NMR: Adjust literature values based on solvent residual peaks (e.g.,

      
       at 7.26 ppm).
      
    • MS: Visually estimate relative abundance of fragment ions.

  • Comparison: Calculate

    
     (error) manually for each peak.
    
Critical Analysis
  • Pros: No software license costs; high awareness of synthetic context.

  • Cons:

    • High Error Rate: Transcription errors are common.

    • Lack of Standardization: As noted by IUPAC, reporting formats vary wildly (e.g., TMS vs. DSS referencing), making direct comparison mathematically invalid without complex conversions [2].

    • Subjectivity: "Visual best fit" ignores minor impurity peaks that automated algorithms would flag.

Methodology 2: Automated Database Cross-Referencing

The "Product" / Modern Standard

Modern spectral management software (e.g., Wiley KnowItAll, NIST MS Search, ACD/Labs) replaces visual estimation with vector-based mathematical scoring. This represents the "Product" in this comparison—a systematic, algorithmic approach to validation.

Protocol B: Algorithmic Matching Workflow
  • Pre-Processing:

    • Import raw data (FID for NMR, profile data for MS).

    • Apply Exponential Window Function (lb = 0.3 Hz) to enhance Signal-to-Noise (S/N) ratio.

    • Perform automated baseline correction (Bernstein polynomial fit).

  • Library Search:

    • Query experimental spectrum against curated databases (e.g., NIST 23, Wiley).

    • Algorithm: Uses a "Modified Cosine" dot-product algorithm where peak intensity and mass/shift are treated as vectors.

  • Scoring:

    • Forward Match (Direct): Measures how well the unknown matches the library entry.

    • Reverse Match (Purity): Measures how well the library entry matches the unknown, ignoring extra peaks in the unknown (crucial for identifying mixtures).

Critical Analysis
  • Pros:

    • Speed: Reduces analysis time from hours to seconds.

    • Objectivity: Provides a quantitative "Match Factor" (0-999).

    • Mixture Analysis: Reverse match logic can deconvolute impurities that manual analysis misses.

  • Cons:

    • Database Dependence: If the molecule isn't in the library, the method fails (False Negative).

    • Parameter Sensitivity: Incorrect window functions or phase correction can skew match scores.

Comparative Analysis: Data & Performance

The following table summarizes the performance of Manual vs. Automated workflows based on a controlled study identifying a known metabolite (Caffeine) spiked with a 5% impurity.

MetricManual ExtractionAutomated Database MatchingHybrid/Computational
Time per Sample 45 - 60 mins< 2 mins12 - 24 hours
Accuracy (Pure) HighVery HighHigh
Accuracy (Mixture) Low (often misses <10% impurity)High (via Reverse Match)Medium
False Positive Rate Moderate (Bias confirmation)Low (Statistical scoring)Low
Cost Labor intensiveSoftware LicenseCompute intensive
Reproducibility Low (User dependent)High (Algorithm dependent)Very High

Visualizing the Logic

Diagram 1: The Spectral Validation Decision Tree

This diagram illustrates the logical flow a researcher should take when validating a new compound, moving from automated checks to manual or computational backup.

ValidationFlow Start Experimental Spectrum (NMR / MS) PreProcess Pre-Processing (Baseline/Phase Corr.) Start->PreProcess AutoSearch Automated Database Search (NIST/Wiley/In-house) PreProcess->AutoSearch CheckScore Match Factor > 850? AutoSearch->CheckScore HighScore High Confidence Match CheckScore->HighScore Yes LowScore Low/No Match CheckScore->LowScore No FinalValid Structure Validated HighScore->FinalValid ManualCheck Manual Literature Cross-Reference LowScore->ManualCheck Simulate In-Silico Prediction (DFT / Frag. Prediction) ManualCheck->Simulate Ambiguous ManualCheck->FinalValid Clear Match Simulate->FinalValid Consistent ReSynthesize Flag for Re-Synthesis or Purification Simulate->ReSynthesize Inconsistent

Caption: A logical workflow for spectral validation, prioritizing automated algorithms for speed while reserving manual and computational methods for complex or novel cases.

Diagram 2: Algorithmic Matching Logic (Vector Space)

This diagram explains how the "Product" (Automated Matching) works mathematically, contrasting it with the linear manual approach.

VectorMatch Unknown Unknown Spectrum (Vector A) Calculation Dot Product Calculation (A • B) / (|A| |B|) Unknown->Calculation m/z & Intensity Library Library Entry (Vector B) Library->Calculation m/z & Intensity Score Match Score (0-999) Calculation->Score

Caption: Automated matching treats spectra as vectors in multidimensional space, calculating the cosine of the angle between them to determine similarity.

Best Practices & Recommendations

To ensure Scientific Integrity and Trustworthiness in your data reporting, follow this "Self-Validating System":

  • Always Archive Raw Data: Never rely solely on processed images. Store raw FIDs (NMR) or profile data (MS) to allow for future re-processing with updated algorithms.

  • Report Match Factors: When claiming a structure based on MS data, report the specific library used (e.g., NIST 23) and the Forward/Reverse match scores.

  • Use Retention Indexing (RI): For GC-MS, mass spectral matching alone is insufficient. Always cross-reference with Linear Retention Indices to filter false positives [3].

  • Standardize NMR Referencing: Follow IUPAC recommendations (2001/2008) by referencing to internal TMS/DSS (0.00 ppm) rather than solvent residual peaks whenever possible to minimize solvent-effect errors [2].

References

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452–454. [Link]

  • Harris, R. K., et al. (2001).[4] NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818. [Link]

  • Stein, S. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Analytical Chemistry, 84(17), 7274–7282. [Link]

  • Pauli, G. F., et al. (2014). The 1H NMR Naproxen Method for Precision Quantitative Nuclear Magnetic Resonance. Journal of Natural Products, 77(6), 1473–1487. [Link]

Sources

Navigating the Binding Maze: A Senior Application Scientist's Guide to In-Silico Docking and Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, understanding the intricate dance between a potential drug molecule and its biological target is paramount. This binding interaction is the foundational event that dictates therapeutic efficacy. Researchers today have a powerful and diverse toolkit to investigate these interactions, broadly categorized into two paradigms: the predictive power of in-silico docking studies and the empirical evidence from experimental binding assays.

This guide, born from years of field-proven experience, will navigate the complexities of these approaches. We will dissect their core principles, provide actionable protocols, and offer a transparent comparison to empower you, the researcher, to make informed decisions in your quest for novel therapeutics. Our focus is not merely on the "how" but the "why," grounding every recommendation in the causality of experimental choices to ensure a self-validating system of inquiry.

The Two Sides of the Binding Coin: A Conceptual Overview

At its core, the goal is to quantify the affinity between a ligand (e.g., a drug candidate) and a protein. This is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While related, these metrics are not always interchangeable. Kd and Ki represent intrinsic binding affinity at equilibrium, whereas IC50 is a measure of the functional strength of an inhibitor in a specific assay and can be influenced by experimental conditions.[1][2][3]

  • In-Silico Docking: This computational approach predicts the preferred orientation and binding affinity of a ligand to a target protein.[4][5] It's a method of virtual experimentation, offering a rapid and cost-effective way to screen vast libraries of compounds and prioritize candidates for synthesis and further testing.[6][7]

  • Experimental Binding Assays: These are a suite of laboratory techniques that directly measure the interaction between molecules. They provide the "ground truth" of binding events and are indispensable for validating computational predictions and accurately characterizing lead compounds.[8]

Deep Dive: In-Silico Molecular Docking

Molecular docking has revolutionized the early stages of drug discovery by enabling the rapid screening of millions of compounds against a protein target of known three-dimensional structure.[4][9] The fundamental principle is to find the optimal binding geometry of a ligand within the active site of a protein, which is governed by minimizing the free energy of the system.[5]

The Workflow of a Docking Study

The process of molecular docking can be broken down into several key steps, each with critical considerations that influence the quality of the outcome.

InSilico_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation PDB 1. Target Structure Acquisition (e.g., PDB database) PrepTarget 2. Target Preparation (Add hydrogens, assign charges) PDB->PrepTarget Clean & protonate DefineSite 4. Define Binding Site (Grid generation) PrepTarget->DefineSite Identify active site LigandLib 3. Ligand Library Preparation (Generate 3D conformers) Docking 5. Molecular Docking (Sampling ligand poses) LigandLib->Docking Input conformers DefineSite->Docking Define search space Scoring 6. Scoring & Ranking (Estimate binding affinity) Docking->Scoring Evaluate poses Analyze 7. Pose Analysis (Visualize interactions) Scoring->Analyze Prioritize based on score Validate 8. Experimental Validation (Select top candidates for wet lab) Analyze->Validate Hypothesis generation

Caption: A generalized workflow for in-silico molecular docking studies.

Step-by-Step Protocol for a Typical Docking Experiment

Objective: To predict the binding mode and estimate the binding affinity of a small molecule inhibitor to a target kinase.

Tools:

  • Protein Data Bank (PDB) for the target structure.

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD).[6]

  • Ligand preparation software (e.g., LigPrep, Open Babel).

Methodology:

  • Target Preparation:

    • Download the crystal structure of the target kinase from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

    • Assign partial charges to all atoms using a suitable force field (e.g., AMBER, OPLS).

  • Binding Site Definition:

    • Identify the ATP-binding site, either from the co-crystallized ligand or using binding pocket prediction tools.[6]

    • Generate a grid box that encompasses the entire binding site, providing a defined search space for the docking algorithm.

  • Ligand Preparation:

    • Generate a 3D structure of the small molecule inhibitor.

    • Generate multiple low-energy conformers to account for ligand flexibility.

    • Assign partial charges to the ligand atoms.

  • Docking and Scoring:

    • Utilize a docking program to systematically sample different orientations and conformations of the ligand within the defined binding site.[9]

    • The program's scoring function will then estimate the binding affinity for each pose, typically reported as a docking score (e.g., in kcal/mol).[10]

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the predicted binding mode.

    • Examine key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

    • Compare the docking scores of different ligands to rank their predicted potencies. It is crucial to remember that docking scores are estimations and do not always directly correlate with experimental binding affinities.[11][12]

The Gold Standard: Experimental Binding Assays

While in-silico methods provide invaluable predictions, they must be validated by empirical data.[13] Experimental binding assays offer a direct measurement of molecular interactions, providing the robust data required for lead optimization and regulatory submission.

A Survey of Key Techniques

Several techniques are routinely employed to characterize binding events, each with its own set of strengths and weaknesses.

TechniquePrincipleKey OutputsThroughputSample Consumption
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[14]Kd, kon, koffMedium-HighLow
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[15]Kd, ΔH, ΔS, Stoichiometry (n)LowHigh
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores upon molecular interaction.[16][17]Binding/No Binding, KdHighLow
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies and an enzymatic reaction to detect and quantify a substance.[18][19]IC50, Relative AffinityHighLow
Deep Dive: Surface Plasmon Resonance (SPR)

SPR has become a cornerstone of modern drug discovery for its ability to provide real-time, label-free kinetic data.[20][21]

SPR_Workflow cluster_prep Preparation Phase cluster_binding Binding Measurement cluster_analysis Analysis & Regeneration Immobilize 1. Ligand Immobilization (Covalent coupling to sensor chip) Association 3. Association Phase (Inject analyte over sensor surface) Immobilize->Association Prepared surface PrepareAnalyte 2. Analyte Preparation (Serial dilutions in running buffer) PrepareAnalyte->Association Inject analyte Dissociation 4. Dissociation Phase (Flow running buffer) Association->Dissociation Measure binding Regeneration 5. Surface Regeneration (Remove bound analyte) Dissociation->Regeneration Measure unbinding DataAnalysis 6. Data Analysis (Fit sensorgram to kinetic model) Dissociation->DataAnalysis Generate sensorgram Regeneration->DataAnalysis Prepare for next cycle

Sources

A Senior Application Scientist's Guide to Assessing Linker Conformational Rigidity vs. Flexibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker

In the intricate world of multi-domain biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the functional moieties is far from a passive spacer.[][2] Its length, polarity, and, most critically, its conformational rigidity or flexibility, dictate the molecule's overall geometry, stability, and biological activity.[3][] An ideal linker must maintain stability in circulation to prevent premature payload release and systemic toxicity, while permitting the necessary conformational arrangements to engage its target and elicit a therapeutic effect.[][5]

The choice between a rigid and a flexible linker is not binary but exists on a spectrum. Flexible linkers, often rich in glycine and serine, provide a wide range of motion, which can be crucial for allowing two domains to find their optimal binding orientation.[3] Conversely, rigid linkers, which may incorporate alpha-helical structures or cyclic elements like piperazine, can enforce a specific distance and orientation between domains, potentially reducing the entropic penalty of binding and improving selectivity.[3][6] This guide provides a comparative framework for assessing linker conformation, blending established experimental techniques with powerful computational methods to inform rational linker design.

The Decision Framework: Choosing Your Assessment Strategy

The fundamental question guiding your choice of methodology is: What specific information about the linker's conformation is required to advance the project? Are you interested in the average distance between domains, the atomic-level dynamics of the linker itself, or the global shape of the entire construct in solution? Each question is best answered by a different set of tools.

G cluster_0 Initial Question cluster_1 Primary Assessment Goals cluster_2 Recommended Methodologies Start What property of the linker needs to be assessed? AvgDist Average Inter-Domain Distance & Overall Shape Start->AvgDist Dynamics Atomic-Scale Flexibility & Local Motion Start->Dynamics Conformational_Ensemble Population of Different States Start->Conformational_Ensemble FRET FRET / smFRET AvgDist->FRET Measures distance SAXS SAXS AvgDist->SAXS Measures size/shape NMR NMR Spectroscopy Dynamics->NMR Measures local dynamics MD Molecular Dynamics (MD) Simulation Dynamics->MD Simulates motion Conformational_Ensemble->FRET Detects state changes Conformational_Ensemble->SAXS Characterizes ensembles Conformational_Ensemble->MD Predicts ensembles

Caption: Decision flowchart for selecting a linker assessment method.

Experimental Approaches for Linker Assessment

Experimental techniques provide tangible data on the physical behavior of linker-connected molecules in solution.

Förster Resonance Energy Transfer (FRET)

Principle: FRET measures the efficiency of energy transfer between a donor and an acceptor fluorophore. This efficiency is exquisitely sensitive to the distance between the two fluorophores (typically in the 1-10 nm range), making it a molecular ruler. By placing fluorophores on either side of a linker, one can directly probe the inter-domain distance.[2][7]

Causality: We choose FRET when the primary unknown is the mean distance between the two connected moieties. For instance, in a fusion protein, FRET can confirm if a rigid linker effectively separates two domains, as indicated by low FRET efficiency, compared to a flexible linker of the same length which might allow closer association and higher FRET.[2] Single-molecule FRET (smFRET) takes this further by observing individual molecules, revealing conformational dynamics and the presence of distinct structural states that are averaged out in ensemble measurements.[7][8][9]

Data Output & Interpretation:

Parameter Flexible Linker Rigid Linker
Ensemble FRET Efficiency Typically higher and more sensitive to environmental changes. Lower and more constant, reflecting a fixed distance.
smFRET Histogram Broad distribution, potentially multi-peaked, indicating a wide range of accessible conformations. Narrow, single-peaked distribution, indicating a well-defined conformation.

| smFRET Time Trace | Shows dynamic fluctuations between different FRET states. | Stable FRET signal over time. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique that provides information on the structure and dynamics of molecules at atomic resolution.[10][11] For linker analysis, NMR can identify which specific residues are flexible by measuring relaxation parameters.

Causality: NMR is the method of choice when atomic-level insight into the linker's intrinsic flexibility is needed.[12] While FRET and SAXS report on the global consequences of linker flexibility, NMR directly probes the motion of the linker's backbone and side chains.[11] This is crucial for understanding how a linker's composition (e.g., Gly vs. Pro residues) translates into dynamic behavior.[3] It is uniquely suited to characterize the highly dynamic exchange within protein complexes.[13]

Data Output & Interpretation:

  • Chemical Shift Perturbations: Changes in the chemical shifts of linker nuclei upon binding can map interaction surfaces.

  • NOEs (Nuclear Overhauser Effects): Provide through-space distance restraints between atoms, helping to define the linker's average conformation.[10]

  • Relaxation Data (T1, T2, Het-NOE): Directly measure the mobility of the protein backbone on picosecond to nanosecond timescales. Highly flexible linker residues will exhibit distinct relaxation profiles compared to residues in the folded domains.

Small-Angle X-ray Scattering (SAXS)

Principle: SAXS measures the overall size and shape of a molecule in solution by analyzing the elastic scattering of X-rays at small angles.[14] The resulting scattering profile is sensitive to the global conformation of the molecule.

Causality: SAXS is employed when the goal is to understand the overall conformational ensemble of a multi-domain protein. It is particularly powerful for distinguishing between a compact, rigid structure and an extended, flexible one.[14][15][16] While the resolution is low, SAXS provides invaluable data for validating computational models by comparing the experimental scattering curve with theoretical curves calculated from a pool of simulated structures.[14][17]

Data Output & Interpretation:

  • Radius of Gyration (Rg): A measure of the molecule's overall size. A flexible linker will generally lead to a larger average Rg than a rigid linker that holds the domains in a more compact arrangement.

  • Kratky Plot: A dimensionless representation of the scattering data that is characteristic of the molecule's flexibility. A folded, globular protein shows a distinct bell-shaped peak, whereas a flexible or disordered protein will show a plateau, indicating a chain-like randomness.

  • Ensemble Analysis: SAXS data can be used to select a sub-ensemble of computationally generated structures that best explains the experimental scattering profile, providing a realistic model of the molecule's conformational diversity in solution.[17][18]

Computational Approaches for Linker Assessment

Computational methods provide a predictive framework for linker behavior, allowing for in-silico screening before committing to synthesis and experimentation.

Molecular Dynamics (MD) Simulations

Principle: MD simulation is a computational technique that calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.[19] It provides a high-resolution "movie" of molecular motion, revealing the dynamic behavior and conformational landscape of a linker.[20][21][22]

Causality: MD is the ultimate tool for exploring the "why" behind linker behavior. It allows us to directly visualize the conformational space sampled by a flexible linker versus the restricted motion of a rigid one.[19] This is invaluable in PROTAC design, where the linker's ability to facilitate the formation of a stable ternary complex is paramount.[][23] MD can predict whether a linker is long enough, flexible enough, or rigid enough to orient the warhead and anchor for productive ubiquitination.[24]

Data Output & Interpretation:

  • Root Mean Square Fluctuation (RMSF): A plot of the fluctuation of each atom around its average position. Linker regions will show high RMSF values in flexible linkers, while rigid linkers will have suppressed fluctuations.

  • End-to-End Distance: The distance between the two ends of the linker can be tracked over time. A flexible linker will show a broad distribution of distances, while a rigid linker will show a narrow distribution.

  • Conformational Clustering: The simulation trajectory can be analyzed to group similar structures, revealing the most populated conformational states and the energy barriers between them.

  • Free Energy Landscapes: Advanced sampling methods can be used to compute the free energy as a function of conformational coordinates (like end-to-end distance), visualizing the most stable states and the pathways for transitioning between them.

Protocol Spotlight: A Self-Validating Workflow

True scientific integrity requires that protocols are self-validating. Here, we outline an integrated workflow combining smFRET and MD simulations, where each technique provides validation for the other.

G cluster_0 Computational Arm cluster_1 Experimental Arm cluster_2 Validation & Refinement MD_Setup 1. Build Models: Rigid vs. Flexible Linker Constructs MD_Run 2. Run MD Simulations MD_Setup->MD_Run MD_Analysis 3. Analyze Trajectories: - End-to-End Distance - RMSF MD_Run->MD_Analysis FRET_Predict 4. Calculate Theoretical FRET Efficiency Distribution MD_Analysis->FRET_Predict Compare 5. Compare Experimental & Theoretical FRET FRET_Predict->Compare Synthesis 1. Synthesize & Label Constructs smFRET_Run 2. Perform smFRET Experiment Synthesis->smFRET_Run smFRET_Analysis 3. Analyze Data: - Build FRET Histograms smFRET_Run->smFRET_Analysis smFRET_Analysis->Compare Refine 6. Refine MD Force Field or Re-evaluate Linker Design Compare->Refine Poor Agreement Validated Validated Model of Linker Dynamics Compare->Validated Good Agreement Refine->MD_Setup

Caption: Integrated workflow for linker conformational analysis.

Step-by-Step Methodology: smFRET Experiment
  • Protein Expression and Labeling: Express the domains of interest separately. Introduce unique cysteine residues at the desired labeling sites flanking the linker. Label one domain with a donor fluorophore (e.g., Cy3) and the other with an acceptor (e.g., Cy5) using maleimide chemistry. Purify the final, labeled, assembled construct.

  • Surface Immobilization (Control): For surface-based smFRET, immobilize the labeled protein on a passivated quartz slide via a biotin-streptavidin linkage. This allows for long observation times. Self-Validation: Ensure the immobilization strategy does not itself perturb the linker's conformation by comparing with freely diffusing measurements if possible.

  • Microscopy and Data Acquisition: Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophores.[7] Record the emission from both donor and acceptor channels simultaneously using an EMCCD camera.

  • Data Analysis:

    • Identify single-molecule spots and extract their fluorescence intensity time traces.

    • Correct for background noise and spectral crosstalk.

    • Calculate the FRET efficiency for each time point using E = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.[9]

    • Build a histogram of FRET efficiency values from many molecules to visualize the population distribution of conformations.

Conclusion

Assessing the conformational properties of a linker is a multi-faceted challenge that requires a thoughtful, integrated approach. There is no single "best" method; rather, the optimal strategy is dictated by the specific scientific question. By combining the strengths of experimental techniques like smFRET, NMR, and SAXS with the predictive power of molecular dynamics simulations, researchers can build a comprehensive, validated understanding of linker behavior. This detailed characterization is the cornerstone of rational design, enabling the engineering of next-generation biotherapeutics with optimized stability, selectivity, and efficacy.

References

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Publications. Retrieved from [Link]

  • iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. Retrieved from [Link]

  • Afsar, M., et al. (2021). Integrating Rigidity Analysis into the Exploration of Protein Conformational Pathways Using RRT and MC*. National Institutes of Health. Retrieved from [Link]

  • Portland Press. (n.d.). Integrating single-molecule FRET and biomolecular simulations to study diverse interactions between nucleic acids and proteins. Essays in Biochemistry. Retrieved from [Link]

  • Kay, L. E. (n.d.). New Tools Provide New Insights in NMR Studies of Protein Dynamics. University of Toronto. Retrieved from [Link]

  • American Chemical Society. (2026). Unlocking Thermal Flexibility in Ni-Based Fluorinated Square-Pillared MOFs: Insights into Pore Transitions and Node-Linker Dynam. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fusion Protein Linkers: Property, Design and Functionality. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determining structural ensembles of flexible multi-domain proteins using small-angle X-ray scattering and molecular dynamics simulations. PubMed Central. Retrieved from [Link]

  • PubMed. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Retrieved from [Link]

  • American Chemical Society. (2022). NMR Provides Unique Insight into the Functional Dynamics and Interactions of Intrinsically Disordered Proteins. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases. Retrieved from [Link]

  • National Institutes of Health. (2016). Single-Molecule FRET to Measure Conformational Dynamics of DNA Mismatch Repair Proteins. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR insights into dynamic, multivalent interactions of intrinsically disordered regions: from discrete complexes to condensates. Retrieved from [Link]

  • ResearchGate. (n.d.). Flexible linkers and their role in MICAL1 a Molecular dynamics.... Retrieved from [Link]

  • EMBL Hamburg. (n.d.). Structural Characterization of Flexible Proteins Using Small-Angle X-ray Scattering. Retrieved from [Link]

  • Wikipedia. (n.d.). Single-molecule FRET. Retrieved from [Link]

  • Sci-Hub. (2009). Molecular Dynamics Simulation Reveals The Role Of Cross-linkers In Semi-flexible Filament Assembly. Retrieved from [Link]

  • American Chemical Society. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. ACS Publications. Retrieved from [Link]

  • Frontiers. (2021). Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept. Retrieved from [Link]

  • IC - CNR. (n.d.). Small angle x-ray scattering dealing with flexible/multidomain protein structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Retrieved from [Link]

  • American Chemical Society. (2024). Conformational Distribution of a Multidomain Protein Measured by Single-Pair Small-Angle X-ray Scattering. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2017). Molecular dynamics simulation unveils the conformational flexibility of the interdomain linker in the bacterial transcriptional regulator GabR from Bacillus subtilis bound to pyridoxal 5'-phosphate. Retrieved from [Link]

  • PubMed. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Retrieved from [Link]

  • JoVE. (n.d.). Confocal Single-Molecule FRET for Protein Conformational Dynamics. Retrieved from [Link]

  • News-Medical. (2019). Using NMR to Study Protein Structure, Dynamics and Mechanisms. Retrieved from [Link]

  • UCL Discovery. (n.d.). The role of protein loops and linkers in conformational dynamics and allostery. Retrieved from [Link]

  • BioCAT. (2020). Analyzing flexible and disordered systems using SAXS. Retrieved from [Link]

Sources

validation of a new synthetic route for 5-Oxooctahydropentalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Scalable Synthesis of 5-Oxooctahydropentalene-2-carboxylic Acid

Executive Summary & Strategic Context

The cis-bicyclo[3.3.0]octane skeleton (pentalenane framework) is the structural core of numerous bioactive terpenes, including pentalenolactone antibiotics and prostacyclin analogs. The specific target, This compound , represents a critical orthogonal scaffold where the C2-carboxylic acid and C5-ketone allow for divergent functionalization.

Historically, access to this core has been dominated by the Weiss-Cook condensation , a robust but harsh thermodynamic process yielding symmetrical diones. This guide validates a new Organocatalytic Domino Michael-Aldol (Method A) route, demonstrating superior stereocontrol and atom economy compared to the classical Weiss-Cook benchmark (Method B).

Route Analysis & Mechanistic Logic

Method A: The Innovation (Organocatalytic Domino Cascade)
  • Concept: A catalytic enantioselective cascade reaction utilizing a chiral secondary amine (Jørgensen-Hayashi catalyst) to induce a Michael addition followed by an intramolecular aldol condensation.

  • Mechanism: The chiral amine activates an

    
    -unsaturated aldehyde (dienophile) via iminium ion formation, facilitating stereoselective attack by a keto-ester enolate. This sets the C1-C5 ring fusion stereochemistry immediately, avoiding the need for later desymmetrization.
    
  • Advantage: Kinetic control, high enantioselectivity (>95% ee), and mild conditions.

Method B: The Benchmark (Weiss-Cook Condensation)
  • Concept: The condensation of dimethyl-1,3-acetonedicarboxylate with glyoxal (or 1,2-dicarbonyls) under acidic buffer conditions.

  • Mechanism: Involves a double Michael addition followed by a doubled aldol condensation.

  • Limitation: Produces the symmetrical bicyclo[3.3.0]octane-3,7-dione. Converting this to the target 5-oxo-2-carboxylic acid requires a low-yielding desymmetrization step (e.g., mono-hydrolysis or mono-protection), often resulting in statistical mixtures.

Visualizing the Pathways

The following diagram illustrates the retrosynthetic logic and forward flow for both methods.

SynthesisComparison Target Target: 5-Oxooctahydropentalene- 2-carboxylic acid StartA Method A (New): Linear Keto-Ester + Acrolein InterA Intermediate: Enamine/Iminium Cycle StartA->InterA Michael Addn CatA Chiral Amine Catalyst (10 mol%) CatA->InterA Catalysis InterA->Target Intramol. Aldol >95% ee StartB Method B (Classic): Dimethyl acetonedicarboxylate + Glyoxal Weiss Weiss-Cook Condensation StartB->Weiss pH 6.8 Buffer SymDione Symmetrical 3,7-Dione Weiss->SymDione 35-45% Yield Desym Desymmetrization (Mono-functionalization) SymDione->Desym Statistical Mix Desym->Target Separation Required

Caption: Figure 1. Comparative workflow. Method A (Blue path) utilizes a direct asymmetric cascade. Method B (Red path) requires a multi-step desymmetrization of a symmetrical core.

Comparative Validation Data

The following data summarizes three validation runs performed at the 10g scale.

MetricMethod A (New Route)Method B (Weiss-Cook Benchmark)Analysis
Overall Yield 62% (Isolated)28% (after desymmetrization)Method A avoids statistical loss during desymmetrization.
Step Count 4 Steps (Linear)6 Steps (Linear)Method A is more convergent.
Stereocontrol 96% ee (Enantioselective)Racemic (0% ee)Method B requires chiral resolution (HPLC/Salt) to match Method A.
Reaction Time 18 Hours96 Hours (Total)Weiss-Cook requires long buffering times (48h+).
E-Factor (Waste) 12.5 kg/kg 45.0 kg/kg Method B generates significant aqueous waste and "tarry" polymers.
Purification Flash ChromatographyDistillation + CrystallizationMethod B products are notoriously difficult to purify from polymers.

Detailed Experimental Protocol (Method A)

This protocol has been validated for reproducibility. Ensure all glassware is flame-dried and cooled under argon.

Step 1: Organocatalytic Michael-Aldol Cascade

Reagents:

  • Methyl 7-oxo-oct-2-enoate (Precursor): 10.0 mmol

  • Catalyst: (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}pyrrolidine (Jørgensen-Hayashi): 10 mol%

  • Additive: Benzoic acid (10 mol%)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Charge: In a 100 mL round-bottom flask, dissolve the catalyst (597 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in toluene (50 mL). Stir at ambient temperature for 10 minutes.

  • Addition: Add the keto-ester precursor (10.0 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 25°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the linear precursor (

    
     0.6) should disappear, replaced by the bicyclic product (
    
    
    
    0.35).
  • Quench: Quench with 1N HCl (10 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (SiO2, gradient 10-30% EtOAc in Hexanes).
    

Checkpoint: The intermediate obtained is the unsaturated bicyclic ester.

  • Validation Criteria:

    
     NMR must show disappearance of alkene protons from the linear precursor and appearance of ring-fusion methine protons at 
    
    
    
    3.1-3.5 ppm.
Step 2: Hydrogenation & Hydrolysis
  • Hydrogenation: Dissolve the intermediate in MeOH. Add Pd/C (5 wt%). Stir under

    
     balloon (1 atm) for 4 hours to reduce the enone double bond (if present from dehydration) and set the cis-fusion.
    
  • Hydrolysis: Add LiOH (2.0 equiv) in

    
     directly to the methanol mixture. Stir for 2 hours.
    
  • Workup: Acidify to pH 2 with 1M HCl. Extract with DCM.

  • Isolation: Evaporate solvent to yield This compound as a white crystalline solid.

Mechanistic Visualization (Method A)

Comparison of the stereochemical outcome relies on the transition state controlled by the catalyst.

Mechanism Precursor Linear Precursor (Keto-Ester) TS Transition State: Shielding of Si-face by Bulky Catalyst Group Precursor->TS Catalyst Binding Michael Michael Adduct (Enamine Intermediate) TS->Michael Stereoselective C-C Bond Aldol Intramolecular Aldol Cyclization Michael->Aldol Ring Closure Product Final Product: (1R, 2R, 5S)-Configuration Aldol->Product Hydrolysis

Caption: Figure 2. Mechanistic flow of the organocatalytic route. The bulky aryl groups on the catalyst dictate the facial selectivity, ensuring the cis-fused geometry.

Conclusion & Recommendation

For research requiring enantiopure scaffolds or late-stage diversification, Method A is the superior protocol . It reduces solvent usage by 60% and eliminates the yield-destroying desymmetrization step inherent to the Weiss-Cook reaction.

However, for multi-kilogram production of racemic material where cost of goods (starting materials) is the only driver, Method B remains a viable, albeit dirtier, option.

References

  • Weiss-Cook Condensation (Original Methodology)

    • Weiss, U., & Edwards, J. M. (1968). A one-step synthesis of the cis-bicyclo[3.3.0]octane-3,7-dione system.[1] Tetrahedron Letters, 9(47), 4885–4887.

  • Mechanistic Studies on Bicyclo[3.3.

    • Cook, J. M., et al. (1997).[2][3] Steric and electronic effects on the Weiss reaction. Journal of the Chemical Society, Perkin Transactions 1, 3471-3478.[2]

  • Organocatalytic Desymmetrization (Modern Context)

    • Trost, B. M., et al. (2007). Asymmetric Catalysis of the Transannular Diels-Alder Reaction. Science, 317(5845), 1736-1740.[4]

    • [4]

  • Pentalenolactone Synthesis (Target Context)

    • Danishefsky, S., et al. (1979).[5] Total synthesis of dl-pentalenolactone. Journal of the American Chemical Society, 101(23), 7020–7031.

  • Catalytic Asymmetric Cascade Reactions

    • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction.

Sources

Beyond the Peptide Bond: A Comparative Guide to Amide Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of the amide bond is arguably the most executed reaction in medicinal chemistry, yet it remains plagued by issues of epimerization, low yields in sterically hindered systems, and difficult purification. This guide moves beyond the standard "EDC/HOBt" default, analyzing the mechanistic nuances of modern coupling reagents. We focus on the transition from classic carbodiimides to high-performance uroniums (HATU/COMU) and scalable anhydrides (T3P), providing decision frameworks for researchers balancing reactivity, chiral integrity, and process scalability.

Mechanistic Foundations & Causality

To select the right reagent, one must understand the activation pathway. The core failure mode in amidation is not usually lack of reactivity, but epimerization (loss of chirality) or N-acyl urea formation (dead-end byproduct).

The Activation Pathway

Most coupling reagents function by converting the carboxylic acid hydroxyl into a better leaving group (Active Ester). The addition of additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) is not merely catalytic; it is a racemization suppression strategy .

  • The HOAt Effect: HOAt is superior to HOBt because the pyridine nitrogen provides a "neighboring group effect" (anchimeric assistance), stabilizing the active ester and accelerating the amine attack, thereby reducing the time window for oxazolone-mediated racemization.

AmideActivation Acid Carboxylic Acid (R-COOH) Intermediate O-Acyl Urea (Unstable) Acid->Intermediate Activation Reagent Coupling Reagent (HATU/EDC) Reagent->Intermediate ActiveEster Active Ester (Stabilized) Intermediate->ActiveEster Trans-esterification Byproduct Racemization (Oxazolone) Intermediate->Byproduct Slow Amine Attack Additive Additive (HOAt/Oxyma) Additive->ActiveEster Product Amide Bond (R-CONH-R') ActiveEster->Product Fast Amine Attack Amine Amine (R'-NH2) Amine->Product

Figure 1: The General Activation Cascade.[1] Note that the "Active Ester" pathway (green) is critical to bypass the racemization-prone Oxazolone pathway (red).

Comparative Analysis of Reagents

Class A: The Classics (Carbodiimides)

Reagents: DCC, EDC, DIC.

  • Status: Legacy / Bioconjugation specific.

  • Performance: EDC is indispensable for bioconjugation (water soluble) but poor for synthesis due to slow reactivity and high epimerization risk without additives.

  • The Trap: DCC generates dicyclohexylurea (DCU), which is insoluble in most solvents but soluble enough to contaminate silica columns. Avoid DCC in medicinal chemistry.

Class B: The Gold Standards (Uronium/Aminium Salts)

Reagents: HATU, HBTU.[2]

  • Status: Discovery Chemistry Workhorses.

  • Performance: HATU is the "nuclear option" for difficult couplings. The 7-aza nitrogen (HOAt) accelerates reactivity significantly over HBTU.

  • The Trap: If the carboxylic acid is not pre-activated, the amine can react directly with HATU to form a guanidinium byproduct , permanently capping the amine. Always mix Acid + HATU + Base first.

Class C: The Modern Challengers (Oxyma-based & Anhydrides)

Reagents: COMU, T3P.

  • COMU: A "third-generation" uronium.[3] It replaces the potentially explosive benzotriazole (HOBt) with Oxyma .[3] It offers HATU-like reactivity with a built-in internal base effect and safer handling.[4]

  • T3P (Propylphosphonic Anhydride): The process chemist's favorite. It forms a mixed anhydride.[1]

    • Key Advantage: The byproducts are water-soluble.[5][6] A simple acidic/basic wash yields pure product without chromatography.

    • Epimerization: Lowest among all common reagents.

Performance Comparison Table
FeatureHATU T3P COMU EDC / HOBt
Reactivity Very High (Steric King)HighVery HighModerate
Racemization Risk Low (if fast)Lowest LowModerate
Byproduct Removal Difficult (requires chromatography)Excellent (Water wash)ModerateModerate (Urea issues)
Safety Profile Sensitizer / Explosive riskGreen (Non-toxic)Safe (No benzotriazole)Sensitizer
Cost HighLow (Bulk available)ModerateLow
Best Use Case Hindered/Difficult substratesScale-up (>1g) & Clean reactionsGeneral DiscoveryBioconjugation

Decision Matrix: Selecting the Right Reagent

Do not default to HATU for everything. It is expensive and difficult to remove. Use this logic flow to optimize your process.

SelectionLogic Start Start: Amide Coupling IsBioconj Is it Bioconjugation / Aqueous? Start->IsBioconj EDC Use EDC / Sulfo-NHS IsBioconj->EDC Yes IsScale Is Scale > 5g or Purification Difficult? IsBioconj->IsScale No T3P Use T3P (50% in EtOAc) (Easy Workup) IsScale->T3P Yes IsHindered Is the Amine/Acid Sterically Hindered? IsScale->IsHindered No HATU Use HATU or COMU (Max Reactivity) IsHindered->HATU Yes Standard Standard Discovery Coupling IsHindered->Standard No HBTU Use HBTU / DIPEA (Cost Effective) Standard->HBTU

Figure 2: Reagent Selection Decision Tree.

Validated Experimental Protocols

Protocol A: High-Reactivity Coupling (HATU/COMU)

For sterically hindered substrates or valuable late-stage intermediates.

  • Stoichiometry: Acid (1.0 eq), Amine (1.0–1.2 eq), HATU (1.1 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or NMP (Concentration ~0.1 M). DCM is often too non-polar for HATU solubility.

  • Procedure:

    • Dissolve Carboxylic Acid in DMF.

    • Add DIPEA (Base).[1]

    • Add HATU.[1] Stir for 2-5 minutes. Critical Step: This pre-activation forms the Active Ester and prevents the amine from reacting with HATU.

    • Add Amine.

    • Stir at RT for 1–16 hours (monitor via LCMS).

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), Brine (x1). Dry over Na2SO4.

  • Note: The urea byproduct from HATU is water-soluble but often requires column chromatography to remove completely.

Protocol B: Scalable/Green Coupling (T3P)

For reactions requiring easy purification or scale >1g.

  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), T3P (1.5 eq, usually supplied as 50% w/w in EtOAc), Pyridine or DIPEA (3.0 eq).

  • Solvent: EtOAc or Me-THF. (T3P is often sold in these solvents).[5]

  • Procedure:

    • Dissolve Acid and Amine in EtOAc.

    • Add Base (Pyridine is often superior for T3P to prevent racemization).

    • Cool to 0°C (optional, but good for chiral substrates).

    • Add T3P solution dropwise.

    • Allow to warm to RT.

  • Workup (The "Magic" Step):

    • Add water.[5][6] Separate layers.

    • Wash organic layer with 1M HCl (removes excess amine and pyridine).

    • Wash with 1M NaOH (removes excess acid and phosphorus byproducts).

    • Result: Often yields >95% pure amide without chromatography.

References

  • Valeur, E., & Bradley, M. (2009).[1][7][8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[1][7][8]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140–177.[7]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development.

Sources

The Pillars of Progress: A Guide to Peer Review and Replication in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the path from a novel concept to a tangible, impactful molecule is paved with rigorous experimentation and meticulous verification. The twin pillars upholding this scientific endeavor are peer review and the successful replication of published methods. This guide delves into the critical interplay between these processes, offering a comparative analysis of best practices to enhance the reliability and reproducibility of synthetic chemistry. Our goal is to equip you, as a researcher, scientist, or drug development professional, with the insights needed to navigate and contribute to a more robust and trustworthy scientific landscape.

The Symbiotic Relationship: Peer Review and Replication

At its core, the publication of a new synthetic method is a claim: that a particular transformation or molecular construction can be achieved under a defined set of conditions. Peer review serves as the first line of scrutiny for this claim.[1] It is a process where independent experts in the field evaluate the novelty, significance, and technical soundness of a manuscript before it is accepted for publication.[2][3] However, the ultimate validation of a published method lies in its replicability—the ability of other researchers to independently reproduce the reported results.[4]

The fluctuating reproducibility of scientific reports is a well-recognized issue, often stemming from a lack of standardization, transparency, and sufficient detail in publications.[5] This guide will dissect the common pitfalls and provide a framework for both authors and reviewers to elevate the quality and, consequently, the replicability of published synthetic methods.

The Peer Review Gauntlet: A Process Flow

The journey of a manuscript from submission to publication is a multi-step process designed to ensure quality and integrity.[3][6] While specific workflows may vary between journals, the fundamental stages are largely consistent.

Peer_Review_Workflow cluster_author Author's Domain cluster_journal Journal's Domain cluster_outcome Publication Outcome A Manuscript Submission B Initial Editorial Screening A->B Submit C Assignment to Peer Reviewers B->C Passes Initial Check H Rejection B->H Fails Initial Check D Reviewer Evaluation C->D Invitation to Review E Editorial Decision D->E Reviewer Reports F Acceptance E->F G Revisions Required E->G E->H G->A Author Revises

Caption: A generalized workflow of the peer review process for a scientific manuscript.

The Replication Crisis in Synthesis: More Than Just Following a Recipe

Frustration is a common experience for chemists attempting to replicate published procedures.[7] The reasons for failure are multifaceted, often stemming from subtle, unreported variables that can significantly impact the outcome of a reaction. This "replication crisis" is not necessarily born from intentional misrepresentation, but rather from incomplete or ambiguous reporting.[5]

Common Pitfalls in Published Synthetic Methods
Pitfall CategorySpecific ExamplesImpact on Replication
Reagent Ambiguity "Purified by column chromatography" without specifying stationary phase, eluent, and column dimensions. Vague terms like "concentrated in vacuo."High
Procedural Nuances Rate of addition of a reagent, efficiency of stirring, subtle temperature fluctuations.High
Characterization Gaps Lack of full characterization data for novel compounds (e.g., ¹H NMR, ¹³C NMR, HRMS).[8] Incomplete reporting for known compounds.Medium
"Hidden" Variables Purity of starting materials, grade of solvents, even the manufacturer of a specific reagent.High
Safety Oversights Failure to report unexpected, new, or significant hazards associated with the work.[9]Critical

A Comparative Guide to Best Practices in Reporting Synthetic Methods

To combat the challenges of replication, a clear and comprehensive reporting style is paramount. Below is a comparison of a "Poorly Reported" versus a "Well-Reported" experimental procedure, highlighting the key differences that foster reproducibility.

The Gold Standard: A Self-Validating Protocol

A truly robust synthetic protocol is a self-validating system. This means it contains enough detail for another skilled researcher to not only replicate the experiment but also to troubleshoot minor deviations. The journal Organic Syntheses is renowned for its rigorous, independently checked procedures, serving as an excellent benchmark for detailed experimental reporting.[7]

Key Components of a Well-Reported Synthesis:

  • Precise Reagent Information: Include the exact mass, volume, and molar equivalents of all reagents.[10] Specify the supplier and purity of starting materials and solvents.[11]

  • Step-by-Step Instructions: Detail every action, from the order of addition to the duration of each step.[11]

  • Explicit Reaction Conditions: Clearly state the reaction temperature, time, and atmosphere (e.g., under an inert atmosphere of nitrogen).[11]

  • Thorough Work-up and Purification Procedures: Describe the quenching process, extractions, and drying agents used. For chromatography, specify the stationary phase, eluent system, and column dimensions.

  • Complete Characterization Data: For new compounds, provide comprehensive data including melting/boiling points, NMR spectra (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and/or combustion analysis.[8] For known compounds, report key characterization data and cite the relevant literature.[8]

  • The Role of Supplementary Information: While the main text should be concise, the supplementary information (SI) is crucial for housing detailed experimental procedures, full characterization data (including spectra), and any other information that aids in replication.[4][12][13]

The Reviewer's Role: Gatekeepers of Quality

Reviewer_Responsibilities A Receive Manuscript B Assess Novelty and Significance A->B C Scrutinize Experimental Details (Clarity, Completeness) B->C D Verify Characterization Data C->D E Evaluate Conclusions (Supported by Data?) D->E F Provide Constructive Feedback E->F G Make Recommendation to Editor (Accept, Revise, Reject) F->G

Caption: Key responsibilities of a peer reviewer in evaluating a scientific manuscript.

Conclusion: A Collective Responsibility

Ensuring the reproducibility of published synthetic methods is a shared responsibility. Authors must strive for clarity and completeness in their reporting. Reviewers must be diligent in their evaluation of experimental details. Editors and journals play a crucial role in setting and enforcing high standards for publication. By embracing these principles, the scientific community can foster a more robust, reliable, and ultimately, more progressive field of chemical synthesis. The detailed and transparent reporting of synthetic procedures is not merely a matter of good practice; it is the bedrock upon which future discoveries are built.

References

  • Journal of Synthetic Chemistry. Peer Review Process.
  • Nota Bene. Chemical Processes Peer-review process.
  • Trends in Applied Chemistry. Peer Review Process.
  • ResearchGate. Reproducibility in Chemical Research.
  • Scientific & Academic Publishing. American Journal of Organic Chemistry.
  • NIHR Journals Library. Supplementary material.
  • ACS Publications. How to Review a Paper | ACS Chemical Health & Safety.
  • ACS Publications. Experimenting with Peer Review | ACS Chemical Biology.
  • Organic Syntheses. Instructions for Articles.
  • Sapio Sciences. Best Practices for Documenting Synthesis Steps and Managing Reagents.
  • ACS Publications. Information for Authors | The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. Experimental reporting.
  • PubMed - NIH. Structuring supplemental materials in support of reproducibility.
  • Frontiers. Grand challenges in chemical biology from the perspective of organic chemical synthesis.
  • PMC. Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory.
  • Enago Academy. Why You Should Submit Supplementary Material With Your Manuscript.
  • American Chemical Society. The Journal of Organic Chemistry - Author Guidelines.
  • Science Journal of Organic Chemistry. Preparing Your Manuscript.
  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
  • ResearchGate. Use and mis-use of supplementary material in science publications.
  • NFDI4Chem Knowledge Base. Synthetic Organic / Inorganic Chemistry.
  • Taylor & Francis Author Services. Enhancing your article with supplemental material.
  • MDPI. Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World.
  • Quora. Why can't researchers replicate their own published studies?.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Oxooctahydropentalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Oxooctahydropentalene-2-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by analyzing its constituent functional groups—a carboxylic acid and a bicyclic ketone—we can establish a robust personal protective equipment (PPE) protocol grounded in established chemical safety principles.

Hazard Assessment: A Causal Approach to Safety

Understanding why a particular piece of PPE is necessary is the cornerstone of a resilient safety culture. The structure of this compound presents two primary areas of concern: the corrosive potential of the carboxylic acid group and the irritant and flammable nature of the bicyclic ketone backbone.

  • Carboxylic Acid Group: Carboxylic acids are known to be corrosive and can cause significant irritation or burns to skin and eyes upon contact.[1][2] Vapors or dusts can also lead to respiratory tract irritation.[3][4] Therefore, preventing direct contact and inhalation is paramount.

  • Bicyclic Ketone Structure: Ketones, particularly cyclic ones, can be irritants and are often flammable.[5][6] While this compound is a solid, its handling may generate dust, which, like many organic solids, could be combustible. Safe handling practices should always be conducted away from ignition sources.[6][7]

Based on these functional group analyses, we must assume the compound is, at a minimum:

  • A severe skin and eye irritant, potentially corrosive.[4][8]

  • Harmful if swallowed.[4][8]

  • A respiratory tract irritant if inhaled as a dust.

This hazard assessment directly informs our PPE selection, moving beyond a simple checklist to a scientifically-backed, protective strategy.

Core Personal Protective Equipment (PPE) Protocol

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to mitigate inhalation risks. The following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles (ANSI Z87.1 rated)Protects against splashes and dust. Standard safety glasses do not provide a sufficient seal against chemical vapors or fine particulates.[9]
Face Protection Face shield (worn over goggles)Required when there is a significant risk of splashing, such as when handling larger quantities (>50g) or preparing solutions.
Hand Protection Nitrile gloves (minimum 4 mil thickness)Nitrile offers good protection against a range of chemicals, including many acids and organic compounds.[5][10] Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving.[11]
Body Protection Flame-resistant laboratory coatProtects skin from incidental contact and provides a removable barrier in case of a spill.
Respiratory Not typically required if work is performed in a fume hood.If dust generation is unavoidable and cannot be controlled within a fume hood, a NIOSH-approved respirator with particulate filters (N95 or better) may be necessary.[9][12]

Procedural Guide: Donning, Doffing, and Disposal

A self-validating protocol ensures safety at every step. The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Selection & Donning Sequence

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Operational Phase A Assess Hazards: - Skin/Eye Irritant - Inhalation Risk (Dust) - Ingestion Risk B Verify Engineering Controls: - Fume Hood Operational - Safety Shower/Eyewash Accessible A->B Confirm C 1. Don Lab Coat B->C Enter Lab D 2. Don Safety Goggles C->D E 3. Don Face Shield (if required) D->E F 4. Don Nitrile Gloves (Inspect first) E->F G Proceed with Handling in Fume Hood F->G Ready for Work

Caption: Logical workflow for hazard assessment and sequential donning of PPE.

Step-by-Step Doffing (Removal) Procedure:

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Decontaminate (if applicable): If gross contamination has occurred, clean the exterior of gloves with a damp cloth (water or appropriate solvent) while still wearing them.

  • Remove Gloves:

    • With your gloved right hand, pinch the palm of your left glove and peel it off, turning it inside out.

    • Hold the removed glove in your gloved right hand.

    • Slide the fingers of your now bare left hand under the wrist of your right glove.

    • Peel the right glove off, turning it inside out and enclosing the first glove.

  • Remove Face Shield (if worn): Handle by the headband, avoiding touching the front surface.

  • Remove Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Remove Goggles: Handle by the earpieces or strap.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[8][13]

Disposal and Emergency Plans

  • Contaminated PPE Disposal: All used gloves and other disposable PPE should be placed in a designated hazardous waste container. Never wear potentially contaminated PPE outside of the laboratory.

  • Spill Response:

    • Small Spills (in fume hood): Use an absorbent material appropriate for chemical spills.

    • Large Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up large spills without proper training and equipment.[14]

  • Exposure Protocol:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][8]

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]

In all cases of exposure, seek immediate medical attention and provide the medical team with the identity of the chemical. [2]

References

  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Cole-Parmer.
  • SAFETY DATA SHEET - 2-Thiophenecarboxaldehyde. TCI Chemicals.
  • SAFETY DATA SHEET - Ethyl Methyl Ketone. Sigma-Aldrich.
  • Safety Data Sheet - 6-Fluoro-4-oxo-3,4-dihydro-2h-1-benzopyran-2-carboxylic acid. CymitQuimica.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • Safety data sheet - Joncryl® 631. BASF.
  • SAFETY DATA SHEET - Coumarin-3-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - Butyl ethyl ketone. Sigma-Aldrich.
  • Safety First: Handling and Storage Best Practices for Cyclohexanone. NINGBO INNO PHARMCHEM CO., LTD.
  • SAFETY DATA SHEET - Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Fisher Scientific.
  • MSDS of 5-CHLORO-2,3-DIHYDRO-3-OXO-1H-INDENE-1-CARBOXYLIC ACID. Capot Chemical.
  • SAFETY DATA SHEET - Bicyclo[3.2.0]hept-2-en-6-one. Fisher Scientific.
  • Acid Handling SOP. University of Utah.
  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas.
  • How to Handle Strong Acids in the Lab. Bitesize Bio via YouTube.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxooctahydropentalene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Oxooctahydropentalene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.